Iotalamic acid
Description
Iothalamic acid is an iodine containing organic anion used as a diagnostic contrast agent.
Iothalamic acid is a Radiographic Contrast Agent. The mechanism of action of iothalamic acid is as a X-Ray Contrast Activity.
Iothalamic Acid is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, iothalamic acid blocks x-ray and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, and computed tomography (CT) scanning procedures.
IOTHALAMIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1962. This drug has a black box warning from the FDA.
A contrast medium in diagnostic radiology with properties similar to those of diatrizoic acid. It is used primarily as its sodium and meglumine (IOTHALAMATE MEGLUMINE) salts.
See also: Iohexol (related); Iopamidol (related); Ioxaglic Acid (related) ... View More ...
Propriétés
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGWFXRQKWHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1225-20-3 (mono-hydrochloride salt) | |
| Record name | Iothalamic acid [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023164 | |
| Record name | Iothalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2276-90-6 | |
| Record name | Iothalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iothalamic acid [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iothalamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IOTHALAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iothalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOTHALAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Impurity Profile of Iotalamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of iotalamic acid, a widely used iodinated contrast agent. It details the core manufacturing pathway, offers insights into potential impurities, and presents detailed experimental protocols for key synthetic steps. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of pharmaceutical agents.
Introduction
This compound, chemically known as 5-acetamido-N-methyl-2,4,6-triiodoisophthalamic acid, is an ionic, high-osmolar contrast agent used in various radiological examinations, including angiography and urography.[1] Its efficacy in opacifying blood vessels and the urinary tract relies on the high atomic number of the three iodine atoms in its structure, which effectively absorb X-rays. A thorough understanding of its synthesis and the potential for impurity formation is critical for ensuring its safety and efficacy as a pharmaceutical product.
Core Synthesis Pathway
The most common and industrially applicable synthesis of this compound commences with 5-nitroisophthalic acid monomethyl ester.[2] The pathway involves a four-step reaction sequence: amidation, catalytic reduction of the nitro group, tri-iodination of the aromatic ring, and finally, acetylation of the amino group.[2]
Synthesis Scheme
The overall synthetic route is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis of this compound, based on established patent literature.[2]
Step 1: Amidation of 5-Nitroisophthalic Acid Monomethyl Ester
-
Reaction: Conversion of the carboxylic acid group of 5-nitroisophthalic acid monomethyl ester to an N-methyl amide.
-
Reagents and Conditions:
-
Starting Material: 5-Nitroisophthalic acid monomethyl ester
-
Reagent: 40% aqueous methylamine solution
-
Solvent: Water
-
Temperature: Room temperature
-
Reaction Time: Not explicitly stated, but typically proceeds to completion at room temperature.
-
-
Procedure: To a solution of 5-nitroisophthalic acid monomethyl ester, an aqueous solution of methylamine is added. The reaction mixture is stirred at room temperature. The product, 5-nitro-N-methylisophthalamic acid methyl ester, is then carried forward to the next step, often without intermediate purification.[2]
Step 2: Catalytic Reduction
-
Reaction: Reduction of the nitro group to a primary amine.
-
Reagents and Conditions:
-
Starting Material: 5-Nitro-N-methylisophthalamic acid methyl ester
-
Catalyst: 5% Palladium on Carbon (Pd/C)
-
Reagent: Hydrogen gas (H₂)
-
Solvent: Aqueous solution from the previous step
-
Temperature: 75°C
-
Pressure: Normal pressure
-
Reaction Time: Approximately 10 hours
-
-
Procedure: The aqueous solution containing 5-nitro-N-methylisophthalamic acid methyl ester is charged into a reaction vessel with a 5% Pd/C catalyst. The mixture is heated to 75°C under a hydrogen atmosphere at normal pressure and stirred for about 10 hours.[2] After the reaction is complete, the catalyst is removed by filtration. The filtrate containing 5-amino-N-methylisophthalamic acid is then acidified with concentrated hydrochloric acid to a pH of 1.[2]
Step 3: Iodination
-
Reaction: Electrophilic substitution of three hydrogen atoms on the aromatic ring with iodine.
-
Reagents and Conditions:
-
Starting Material: 5-Amino-N-methylisophthalamic acid
-
Reagent: Iodine monochloride (ICl) solution
-
Solvent: Aqueous solution from the previous step, containing sodium chloride
-
Temperature: Initially 60°C, then raised to 70-90°C
-
Reaction Time: 1-3 hours
-
-
Procedure: The aqueous solution of 5-amino-N-methylisophthalamic acid is warmed to 60°C. A solution of iodine monochloride in 2 mol/L aqueous sodium chloride is added. The reaction temperature is then increased to 70-90°C and maintained for 1-3 hours.[2] Upon completion, the mixture is cooled to 15°C, and the precipitated product, 5-amino-2,4,6-triiodo-N-methylisophthalamic acid, is collected by filtration, washed with distilled water, and dried.[2]
Step 4: Acetylation
-
Reaction: Acetylation of the primary amino group to form an acetamido group.
-
Reagents and Conditions:
-
Starting Material: 5-Amino-2,4,6-triiodo-N-methylisophthalamic acid
-
Reagent: Acetic anhydride
-
Catalyst: Sulfuric acid
-
Temperature: 80°C
-
Reaction Time: 4 hours
-
-
Procedure: To a suspension of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid in acetic anhydride, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to 80°C and stirred for 4 hours.[2] After the reaction, excess acetic anhydride is removed under reduced pressure. The residue is dissolved in methanol, and water is added, followed by the addition of a 5 mol/L sodium hydroxide solution. The mixture is stirred, and then the pH is adjusted to 1 with concentrated hydrochloric acid to precipitate the final product, this compound.[2] The product is collected by filtration, washed with distilled water, and dried.[2]
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound. It is important to note that these yields are based on patent literature and may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Iodination | 5-Amino-N-methylisophthalamic Acid | 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid | 84.7 | [2] |
| Acetylation | 5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid | This compound | 89.6 | [2] |
Impurities in this compound
The control of impurities is a critical aspect of pharmaceutical manufacturing. Impurities in this compound can arise from starting materials, intermediates, side reactions, or degradation of the final product. While specific literature detailing all potential impurities is scarce, a theoretical analysis of the synthesis process allows for the prediction of likely process-related impurities.
Potential Process-Related Impurities
The following diagram illustrates the potential formation pathways of key impurities during the synthesis of this compound.
-
Under-iodinated Species: Incomplete iodination can lead to the presence of mono- and di-iodinated species of 5-amino-N-methylisophthalamic acid. These impurities would have a lower molecular weight and different chromatographic behavior compared to the fully tri-iodinated intermediate.
-
Unreacted Intermediates: The presence of unreacted 5-amino-2,4,6-triiodo-N-methylisophthalamic acid can occur if the acetylation step does not go to completion. This impurity is a primary aromatic amine and can be detected by specific analytical tests.[3]
-
Over-acetylation: While less common, side reactions could potentially lead to over-acetylation, for instance, at the amide nitrogen, although this is sterically hindered.
-
Degradation Products: this compound, like many organic molecules, can be susceptible to degradation under harsh conditions of heat, light, or extreme pH. A potential degradation pathway is de-iodination, where one or more iodine atoms are removed from the aromatic ring.
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its related impurities. A stability-indicating HPLC method should be developed and validated to resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products. Key aspects of such a method include:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.
-
Detection: UV detection at a wavelength where this compound and its potential impurities exhibit significant absorbance (e.g., around 240 nm) is commonly used.
Conclusion
The synthesis of this compound is a well-established process that requires careful control of reaction conditions to ensure high purity and yield. Understanding the potential for impurity formation at each stage of the synthesis is paramount for the development of a robust manufacturing process and for ensuring the safety and efficacy of the final drug product. This guide provides a detailed overview of the synthetic pathway and a framework for considering potential impurities, serving as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.
References
- 1. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 3. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Iotalamic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Iotalamic acid, a well-established radiographic contrast agent. The information presented herein is intended to support research and development activities by providing essential data on its identity, purity, and physicochemical characteristics. This document includes tabulated quantitative data for easy reference, detailed experimental protocols for key analytical procedures, and workflow diagrams to visually represent these methodologies.
Chemical and Physical Properties
This compound, also known as iothalamic acid, is an iodinated organic compound that is opaque to X-rays.[1][2][3] Its ability to attenuate X-rays makes it a valuable tool in medical imaging.[4] The following tables summarize its key chemical and physical properties.
General and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | [1] |
| Synonyms | Iothalamic acid, 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid | [2] |
| CAS Number | 2276-90-6 | [1] |
| Molecular Formula | C₁₁H₉I₃N₂O₄ | [1][2] |
| Molecular Weight | 613.91 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [5] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 162-163 °C | [2] |
| pKa (Strongest Acidic) | 2.13 (predicted) | |
| Water Solubility | 0.123 mg/mL (predicted) | |
| LogP | 2.27 (predicted) | |
| Topological Polar Surface Area | 95.5 Ų | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 |
Experimental Protocols
This section details the methodologies for key experiments to identify and quantify this compound, as well as to determine its solubility.
Identification Tests
Objective: To confirm the identity of this compound by comparing its infrared (IR) spectrum with that of a reference standard.
Methodology:
-
Dry a sample of this compound under the conditions specified for the corresponding reference standard.
-
Prepare a potassium bromide (KBr) disk of the dried sample.
-
Record the IR spectrum over the range of approximately 3800 cm⁻¹ to 650 cm⁻¹.
-
The IR absorption spectrum of the sample should exhibit maxima at the same wavelengths as a similar preparation of the USP this compound Reference Standard.[6]
Objective: To qualitatively identify the presence of iodine in the this compound molecule.
Methodology:
-
Place approximately 0.1 g of this compound in a suitable container.
-
Heat the sample over a flame.
-
Observation: The evolution of a purple gas (iodine vapor) indicates a positive result.[7]
Assay - Potentiometric Titration
Objective: To determine the purity of this compound by titrating the iodide released after reduction.
Methodology:
-
Accurately weigh approximately 0.5 g of this compound.
-
Dissolve the sample in 40 mL of a suitable sodium hydroxide solution in a saponification flask.
-
Add 1 g of zinc powder to the solution.
-
Boil the mixture for 30 minutes under a reflux condenser.
-
After cooling, filter the solution.
-
Wash the flask and the filter paper with 50 mL of water, combining the washings with the filtrate.
-
To the combined solution, add 5 mL of acetic acid (100%).
-
Titrate the resulting solution with 0.1 mol/L silver nitrate VS, determining the endpoint by potentiometric titration.[7]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Methodology:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solutions of varying pH) in a flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used.
-
Analyze the concentration of this compound in the sample using a validated analytical method, such as HPLC-UV.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in a sample, for instance, in biological fluids for pharmacokinetic studies.
Methodology:
-
Chromatographic System:
-
Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in deionized water, pH 2.2) and an organic phase (e.g., methanol).
-
Flow Rate: 1 mL/min.
-
Detector: UV detector at a wavelength of 254 nm.
-
-
Sample Preparation (for plasma or urine):
-
Precipitate proteins in the sample, for example, by adding a suitable organic solvent.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject a specific volume of the supernatant into the HPLC system.
-
-
Quantification:
-
Prepare a series of calibration standards of known this compound concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.[8]
-
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound USP Reference Standard Pure Quality, Affordable Price [nacchemical.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 相关内容暂不可用 [sigmaaldrich.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
Mechanism of Action of Iotalamic Acid as an X-ray Contrast Agent: An In-depth Technical Guide
Introduction
Iotalamic acid, and its salt formulations (iotalamate meglumine and iotalamate sodium), is a tri-iodinated benzoic acid derivative that serves as a foundational X-ray contrast agent. Its primary application lies in enhancing the visibility of vascular structures and the urinary system during diagnostic imaging procedures. The fundamental principle behind its efficacy is the high atomic number and electron density of the covalently bound iodine atoms, which effectively attenuate X-rays, thereby creating a contrast in the resulting image. This guide provides a comprehensive overview of the mechanism of action, physicochemical properties, pharmacokinetics, and relevant experimental methodologies associated with this compound for an audience of researchers, scientists, and drug development professionals.
Physicochemical Properties and their Impact on Function
The efficacy and safety profile of an iodinated contrast agent are intrinsically linked to its physicochemical properties. This compound is a small, water-soluble molecule that is designed to be biologically inert. Key quantitative parameters are summarized in the table below.
| Property | Iotalamate Meglumine 60% | Iotalamate Sodium 66.8% | Notes |
| Iodine Content (mg/mL) | 282 | 400 | The high concentration of iodine is directly responsible for the degree of X-ray attenuation and resulting contrast enhancement. |
| Osmolality (mOsm/kg) | 1510 | 2100 | As a high-osmolality contrast medium (HOCM), this property is a significant contributor to osmotic diuresis and is associated with certain adverse effects, such as pain and endothelial damage. |
| Viscosity (cP at 25°C) | 4.3 | 4.9 | Viscosity influences the ease of injection and the flow dynamics within blood vessels. |
| Sodium Content (mg/mL) | < 0.1 | 105 | The sodium content can be clinically relevant for patients on sodium-restricted diets or those with certain cardiovascular conditions. |
Mechanism of Action: From Administration to Image Contrast
The primary mechanism of action of this compound is the physical process of X-ray attenuation. Following intravenous administration, iotalamate distributes throughout the extracellular fluid compartment. It does not significantly cross cellular membranes or the blood-brain barrier in normal conditions. The high concentration of iodine in the blood vessels or urinary tract results in greater absorption of X-rays compared to the surrounding tissues, producing a clear and detailed image.
Figure 1: Logical workflow of this compound's mechanism of action.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination, with minimal metabolic alteration.
-
Absorption: Following intravascular administration, the agent is immediately available in the systemic circulation.
-
Distribution: Iotalamate exhibits very low binding to plasma proteins, typically less than 2%. This minimal protein binding ensures that the majority of the administered dose is freely available for filtration by the kidneys. It primarily distributes in the extracellular fluid.
-
Metabolism: this compound is not metabolized and is excreted from the body unchanged.
-
Excretion: The primary route of elimination is via glomerular filtration in the kidneys. In patients with normal renal function, the elimination half-life is approximately 1.5 hours. This rapid renal clearance is a desirable characteristic for a diagnostic agent.
Figure 2: Pharmacokinetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for evaluating iodinated contrast agents are extensive. Below are summarized methodologies for key characterization experiments.
1. Determination of Radiopacity (X-ray Attenuation)
-
Objective: To quantify the X-ray attenuating properties of this compound solutions.
-
Methodology:
-
Prepare a series of dilutions of the this compound formulation in a physiologically compatible buffer (e.g., phosphate-buffered saline).
-
Place the solutions in sample holders of a defined path length (e.g., cuvettes).
-
Expose the samples to a calibrated X-ray source with a spectrum relevant to diagnostic imaging (e.g., 70-120 kVp).
-
Measure the intensity of the X-ray beam before and after passing through the sample using a suitable detector (e.g., an ionization chamber or a digital detector array).
-
Calculate the linear attenuation coefficient (μ) using the Beer-Lambert law: I = I₀ * e^(-μx), where I is the transmitted intensity, I₀ is the initial intensity, and x is the path length.
-
Plot the attenuation coefficient as a function of iodine concentration.
-
2. In Vivo Pharmacokinetic Analysis in a Preclinical Model (e.g., Rabbit)
-
Objective: To determine the pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) of this compound.
-
Methodology:
-
Administer a single intravenous bolus of a defined dose of this compound to the animal model.
-
Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120 minutes) via an indwelling catheter.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Plot the plasma concentration versus time data.
-
Apply non-compartmental or compartmental analysis to the concentration-time data to calculate pharmacokinetic parameters.
-
Figure 3: General experimental workflow for preclinical pharmacokinetic studies.
Adverse Effects and Potential Signaling Pathways
Adverse reactions to this compound can be broadly categorized as chemotoxic (dose-dependent) and idiosyncratic (dose-independent, pseudo-allergic).
-
Chemotoxic Effects: These are primarily related to the high osmolality of the agent and can include pain at the injection site, endothelial damage, and nephrotoxicity, especially in patients with pre-existing renal impairment. The osmotic load can also lead to fluid shifts and cardiovascular effects.
-
Idiosyncratic Reactions: These are less common and are not fully understood but are thought to involve direct mast cell and basophil degranulation (non-IgE mediated) or activation of the complement and kinin systems, leading to the release of histamine and other inflammatory mediators.
Figure 4: Signaling pathways for adverse effects of this compound.
This compound remains a clinically relevant X-ray contrast agent, particularly in specific applications like GFR measurement. Its mechanism of action is well-understood and is based on the physical principle of X-ray attenuation by its high iodine content. The agent's favorable pharmacokinetic profile, characterized by low protein binding and rapid renal excretion, makes it suitable for diagnostic imaging. However, its high osmolality is a key consideration in its safety profile. A thorough understanding of its properties and the methodologies for its characterization is essential for researchers and professionals in the field of diagnostic imaging and drug development.
Spectroscopic Properties of Iotalamic Acid for Analytical Purposes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Iotalamic acid, a widely used iodinated contrast agent. The information herein is intended to support analytical method development, quality control, and stability studies in research and pharmaceutical settings. This document details the key spectroscopic characteristics of this compound, provides established experimental protocols for its analysis, and outlines a framework for studying its degradation profile.
Introduction to this compound
This compound, chemically known as 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid, is a tri-iodinated benzoic acid derivative.[1] Its high iodine content makes it radiopaque, and it is therefore extensively used as a contrast medium in various diagnostic imaging procedures, including angiography and computed tomography.[2] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. Spectroscopic techniques are fundamental to these analytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉I₃N₂O₄ | [1] |
| Molecular Weight | 613.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | [1] |
| CAS Number | 2276-90-6 | [3] |
Spectroscopic Properties
The unique structural features of this compound give rise to characteristic spectroscopic signatures that are instrumental for its identification and quantification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The aromatic ring and carbonyl groups within the molecule are the primary chromophores responsible for its UV absorption.
Table 2: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent/Conditions |
| λmax | ~240 nm | Distilled Water |
| Linearity Range | 10 - 60 µg/mL | Distilled Water |
Note: The λmax can be influenced by the solvent and pH of the solution.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the this compound molecule. The FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its various bonds.
Table 3: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | N-H stretching | Amide and Amine |
| ~3000 | C-H stretching | Aromatic and Methyl |
| ~1700 | C=O stretching | Carboxylic acid |
| ~1650 | C=O stretching | Amide (Amide I) |
| ~1550 | N-H bending | Amide (Amide II) |
| 1300-1000 | C-N stretching | Amine and Amide |
| Below 800 | C-I stretching | Aryl iodide |
Note: The spectrum is typically acquired using a KBr pellet.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound and its impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| -COOH | 12.0 - 13.0 | singlet |
| -NH (amide) | 8.0 - 9.0 | singlet |
| -NH (methylamide) | 7.5 - 8.5 | quartet |
| -CH₃ (acetyl) | ~2.25 | singlet |
| -CH₃ (methylamide) | 2.5 - 3.0 | doublet |
Note: Chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆, D₂O) and the concentration. The values presented are estimates and should be confirmed with experimental data.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C=O (Amide) | 160 - 170 |
| Aromatic Carbons | 100 - 150 |
| Aromatic Carbons attached to Iodine | 80 - 100 |
| -CH₃ (Acetyl) | 20 - 30 |
| -CH₃ (Methylamide) | 25 - 35 |
Note: As with ¹H NMR, ¹³C chemical shifts are solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of this compound. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
Table 6: Mass Spectrometric Data for this compound
| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |
| ESI⁻ | 612.7624 | 487.0, 456.0, 361.1, 177.1 |
Note: The fragmentation pattern can provide structural information and is used for quantification in Multiple Reaction Monitoring (MRM) mode in LC-MS/MS.[1]
Experimental Protocols
This section details established analytical methods for the determination of this compound.
Quantitative Analysis by UV-Vis Spectrophotometry
This protocol outlines a simple and rapid method for the quantification of this compound in a bulk drug substance.
Workflow for UV-Vis Spectrophotometric Analysis of this compound
Caption: Workflow for the quantification of this compound by UV-Vis spectrophotometry.
Methodology:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in distilled water to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution with distilled water to cover the desired concentration range (e.g., 10-60 µg/mL).
-
Preparation of Sample Solution: Prepare a solution of the this compound sample in distilled water at a concentration expected to fall within the calibration range.
-
Spectrophotometric Measurement: Measure the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 240 nm, using a UV-Vis spectrophotometer with distilled water as the blank.
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the concentration of the sample solution from its absorbance using the regression equation of the calibration curve.
Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a stability-indicating HPLC method for the determination of this compound.
Workflow for HPLC-UV Analysis of this compound
Caption: General workflow for the analysis of this compound by HPLC-UV.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax of this compound (~240 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it before use.
-
Standard and Sample Preparation: Prepare stock and working solutions of the this compound reference standard and the sample in a suitable diluent (e.g., the mobile phase).
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions to generate a calibration curve and then inject the sample solutions.
-
Data Processing: Identify the this compound peak based on its retention time. Integrate the peak area and calculate the concentration of this compound in the sample using the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is particularly useful for the quantification of this compound in complex matrices like plasma and urine due to its high selectivity and sensitivity.
Workflow for LC-MS/MS Analysis of this compound in Biological Matrices
Caption: Workflow for the quantification of this compound in biological samples by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma or urine), add a known amount of an internal standard (IS), such as a structurally similar but isotopically labeled compound.
-
Precipitate the proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and dilute it with an appropriate solvent before injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other matrix components using a reverse-phase HPLC column with a suitable mobile phase gradient.
-
Detect and quantify this compound and the IS using a mass spectrometer operating in negative electrospray ionization (ESI⁻) mode and Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound are m/z 612.8 → 487.0 and 612.8 → 456.0.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, understanding its degradation pathways, and developing stability-indicating analytical methods. While specific degradation products of this compound are not extensively reported in the literature, a generic protocol based on ICH guidelines is provided below.
Logical Flow for Forced Degradation Studies of this compound
Caption: A logical workflow for conducting forced degradation studies on this compound.
General Protocol:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and heat if necessary to achieve degradation (typically 5-20%). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) and heat if necessary. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The stressed samples should be analyzed by a validated stability-indicating method, such as HPLC-UV or LC-MS, to separate the degradation products from the parent drug. The structure of the significant degradation products should then be elucidated using techniques like LC-MS/MS and NMR spectroscopy.
Conclusion
This technical guide has summarized the key spectroscopic properties of this compound and provided detailed protocols for its analytical determination. The data and methods presented herein are intended to be a valuable resource for researchers and professionals involved in the development, quality control, and stability testing of this compound and its pharmaceutical formulations. While a comprehensive profile of its degradation products is not yet available, the outlined forced degradation protocol provides a systematic approach for such investigations. Further research into the specific degradation pathways of this compound is encouraged to enhance the understanding of its stability profile.
References
An In-depth Technical Guide on the Historical Development of Iotalamic Acid as a Contrast Agent
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Iotalamic acid, introduced commercially in 1962 as Conray®, represents a pivotal development in the history of radiological contrast media.[1][2] As a first-generation, high-osmolality, ionic monomeric agent, it offered significant improvements in toxicity profiles over its predecessors. This document provides a comprehensive technical overview of the historical development, physicochemical properties, and key experimental data related to this compound. It details its chemical synthesis, representative preclinical and clinical evaluation workflows, and pharmacokinetic profile. Quantitative data are presented in structured tables, and logical and physiological pathways are illustrated using standardized diagrams to support drug development and research professionals in understanding the evolution and characteristics of this foundational contrast agent.
Introduction and Historical Context
The field of medical imaging was revolutionized by the development of contrast agents that could enhance the visualization of soft tissues and vascular structures. Following the initial use of simple iodinated compounds, research in the 1950s focused on creating more tolerable agents. This led to the synthesis of the first tri-iodinated benzoic acid derivatives, such as diatrizoate, in the mid-1950s.[3]
Building on this progress, this compound was developed and subsequently launched in 1962 by Mallinckrodt as Conray®.[1][2] It is classified as a high-osmolality contrast medium (HOCM), characterized by a single tri-iodinated benzene ring and an ionic nature, which causes it to dissociate into two particles in solution.[4] This class of agents, while offering improved safety over earlier compounds, was known to cause adverse effects related to their high osmolality compared to blood.[5] Despite being largely superseded by lower-osmolality agents in the 1990s for intravascular applications, this compound was a mainstay in radiology for decades and remains in use for specific applications, such as gastrointestinal and cystourethral administration.[4][6]
Physicochemical and Toxicological Data
The defining characteristics of this compound and its formulations are its chemical structure, high osmolality, and associated toxicological profile. These properties are crucial for understanding its performance and historical context in contrast media development.
Physicochemical Properties
This compound's structure as a fully substituted tri-iodinated benzoic acid derivative provides its radiopacity. It is typically formulated as a salt of meglumine or sodium to ensure water solubility.
| Property | Value |
| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
| Molecular Formula | C₁₁H₉I₃N₂O₄ |
| Molecular Weight | 613.91 g/mol |
| Classification | Ionic Monomer, High-Osmolality Contrast Medium (HOCM) |
| Iodine Content (Acid) | 62% |
Data sourced from PubChem and Guerbet product information.
Properties of Commercial Formulations
The osmolality and viscosity of this compound solutions are directly related to their concentration and are key factors in their clinical effects and adverse reaction profiles.
| Formulation (Meglumine Salt) | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s or cP) |
| Conray® 30 | 141 | ~600 | ~1.5 |
| Conray® 43 | 202 | ~1000 | ~2.0 |
| Conray® 60 / Conray® | 282 | ~1400 | ~4.0 |
Data compiled from FDA-approved product labeling for Conray® formulations.
Preclinical Toxicological Data
Acute toxicity studies were fundamental in establishing the safety profile of this compound. The intravenous median lethal dose (LD50) was determined in animal models.
| Species | Intravenous LD50 (g/kg) |
| Mouse | 16.0 - 18.6 |
| Rat | 20.0 - 22.4 |
Data from the 2022 Product Monograph for Conray 60. Lethality was typically preceded by convulsions and respiratory arrest.
Experimental Protocols and Methodologies
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 5-nitroisophthalic acid monomethyl ester. The general pathway is described in patent CN101318910A.
Methodology:
-
Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with an aqueous solution of monomethylamine.
-
Catalytic Reduction: The resulting nitro compound undergoes catalytic reduction, typically using a catalyst like palladium on carbon, to convert the nitro group (-NO₂) to an amino group (-NH₂). This step is performed without prior separation of the amidation product.
-
Iodination: The 5-amino-N-methyl-formamide benzene formic acid intermediate is iodinated using iodine monochloride. The reaction is heated to ensure the substitution of three iodine atoms onto the benzene ring at positions 2, 4, and 6.
-
Acetylation: The final step involves the acetylation of the amino group at position 3 using acetic anhydride to yield the final this compound product.
Representative Preclinical Evaluation Workflow
The primary goal of preclinical evaluation was to determine the acute toxicity of the new compound. The LD50 test was a standard method during this period.
Methodology (Representative Acute Intravenous Toxicity Study):
-
Animal Model: Healthy mice and rats of a specific strain, separated by sex.
-
Dose Groups: Multiple groups of animals (e.g., 5-10 per group) are established. Each group receives a different, escalating dose of iothalamate meglumine solution via intravenous injection. A control group receives a saline injection.
-
Administration: The substance is administered as a single bolus injection into a tail vein.
-
Observation: Animals are observed continuously for the first few hours and then periodically (e.g., twice daily) for 14 days. Observations include signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality.
-
Data Analysis: The dose at which 50% of the animals in a group die is calculated using statistical methods (e.g., probit analysis) to determine the LD50 value.
General Clinical Development Workflow
After successful preclinical studies, a new contrast agent would proceed through clinical trials to assess its safety and efficacy in humans.
Methodology (General Phases):
-
Phase I: Small-scale trials in healthy volunteers to determine initial safety, tolerance, and pharmacokinetic parameters. Doses would be escalated to identify the maximum tolerated dose.
-
Phase II: Trials in a small group of patients with the target indication (e.g., patients needing a urogram) to evaluate the agent's efficacy in providing diagnostic-quality images and to further assess its safety profile.
-
Phase III: Large-scale, multicenter trials comparing the new agent to the existing standard of care (if any). These trials gather definitive data on efficacy and safety across a broader patient population, which forms the basis for a New Drug Application (NDA) to regulatory authorities like the FDA.
Pharmacokinetics and Mechanism of Action
This compound is a water-soluble compound that, upon intravascular injection, is rapidly distributed throughout the extracellular fluid. Its mechanism of action relies on the high atomic number of iodine, which attenuates X-rays, creating contrast in radiographic images.
-
Distribution: It is poorly bound to serum albumin and does not cross the blood-brain barrier in significant amounts.
-
Metabolism: this compound is not metabolized and is excreted from the body chemically unchanged.
-
Excretion: In patients with normal renal function, it is rapidly excreted by the kidneys via glomerular filtration. The elimination half-life is described by a two-compartment model, with a rapid distribution phase (alpha half-life of ~10 minutes) and a slower elimination phase (beta half-life of ~90 minutes). In cases of severe renal impairment, excretion shifts to a slower, alternative hepatobiliary pathway.
Conclusion
The development of this compound in the early 1960s was a significant milestone in the evolution of radiographic contrast agents. As an ionic monomer, it provided a more tolerable alternative to the agents that preceded it, enabling clearer and safer diagnostic imaging for several decades. The extensive data gathered on its physicochemical properties, toxicity, and pharmacokinetics laid the groundwork for future innovations, including the development of the low- and iso-osmolar non-ionic agents that are the standard of care today. This guide provides a technical foundation for understanding the historical context and scientific basis of this compound, offering valuable insights for professionals engaged in the ongoing development of safer and more effective contrast media.
References
- 1. Conray® / Cysto-Conray® (Iothalamate meglumine injection) | Guerbet [guerbet.com]
- 2. texilajournal.com [texilajournal.com]
- 3. mpijournal.org [mpijournal.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Contrast Media-Different Types of Contrast Media, Their History, Chemical Properties, and Relative Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcpres.com [jcpres.com]
Iotalamic Acid Derivatives: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iotalamic acid, a well-established tri-iodinated benzoic acid derivative, has long been a cornerstone in medical imaging as a radiocontrast agent. Its core structure, however, presents a versatile scaffold for the development of novel derivatives with potential therapeutic applications far beyond diagnostics. This technical guide explores the burgeoning research landscape of this compound derivatives, focusing on their synthesis, potential as anticancer and neuroprotective agents, and their application in advanced drug delivery systems. By leveraging the foundational knowledge of this compound's chemistry and safety profile, researchers can unlock new avenues for therapeutic intervention in oncology, neurology, and beyond. This document provides a comprehensive overview of synthesis protocols, quantitative biological data from analogous compounds, and detailed experimental methodologies to guide future research and development in this promising area.
The Core Moiety: this compound
This compound, chemically known as 3-(acetylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid, is a tri-iodinated aromatic carboxylic acid.[1] Its high atomic number iodine atoms are responsible for its radiopacity, making it an effective contrast agent for X-ray-based imaging modalities.[2][3] The presence of a carboxylic acid group and amide functionalities provides reactive handles for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Synthesis of this compound and its Derivatives
The synthesis of this compound serves as a fundamental basis for the creation of novel derivatives. The general synthetic route involves a multi-step process starting from 5-nitroisophthalic acid monomethyl ester.
Foundational Synthesis of this compound
A representative protocol for the synthesis of this compound is outlined below, based on established patent literature.[4]
Experimental Protocol: Synthesis of this compound
-
Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with methylamine to form the corresponding N-methyl amide.
-
Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or chemical reduction methods.[4]
-
Iodination: The resulting 5-amino-N-methyl-isophthalamic acid is subjected to iodination using an iodinating agent such as iodine monochloride in an acidic medium. This step introduces three iodine atoms onto the benzene ring at positions 2, 4, and 6.[4]
-
Acetylation: The amino group at position 3 is then acetylated using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to yield the final this compound product.[4]
Logical Workflow for this compound Synthesis
Potential Research Applications of this compound Derivatives
While research into the therapeutic applications of this compound derivatives is still in its nascent stages, the broader class of triiodobenzoic acid and iodinated benzamide derivatives has shown promise in several key areas. These findings provide a strong rationale for the exploration of this compound derivatives for similar purposes.
Anticancer Activity
Recent studies on 2,3,5-triiodobenzoic acid (TIBA), a related compound, have demonstrated its potential as an anticancer agent. Research indicates that TIBA can induce cell death in tumor cells through the generation of reactive oxygen species (ROS), leading to apoptosis.[5] This suggests that this compound derivatives could be designed to enhance this pro-apoptotic activity.
Quantitative Data from Analogous Compounds: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various iodinated and non-iodinated benzamide derivatives against different cancer cell lines, providing a benchmark for potential this compound derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-substituted Benzamides | MCF-7 (Breast) | 0.017 - 5.0 | [6] |
| N-substituted Benzamides | HCT-116 (Colon) | 0.044 - 10.0 | [6] |
| Goniothalamin Analogues | Various | <5 - >100 | [4] |
| Pyridine & Pyrimidine Derivatives | HL-60 (Leukemia) | Sub-micromolar | [7] |
| Acrylamide-PABA Hybrids | MCF-7 (Breast) | 1.83 - >30 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from methodologies used for evaluating the cytotoxicity of related benzoic acid derivatives.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: ROS-Induced Apoptosis
Based on studies of TIBA, a potential mechanism of action for anticancer this compound derivatives involves the induction of oxidative stress.
References
- 1. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Quantum Mechanical Blueprint: Probing the Electronic Structure of Iotalamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iotalamic acid, a tri-iodinated benzoic acid derivative, is a widely utilized radiographic contrast agent. Its efficacy and potential interactions within biological systems are fundamentally governed by its electronic structure. This technical guide outlines a comprehensive framework for investigating the electronic properties of this compound using quantum mechanical calculations, specifically focusing on Density Functional Theory (DFT). While direct experimental and computational studies on the electronic structure of this compound are not extensively available in public literature, this document serves as a detailed protocol for researchers to conduct such analyses. It provides a theoretical basis, a step-by-step computational workflow, and exemplar data tables for the systematic characterization of this important diagnostic compound.
Introduction
The utility of this compound in medical imaging stems from the high atomic number of its three iodine atoms, which enhances X-ray attenuation[1][2]. However, a deeper understanding of its behavior, including its stability, reactivity, and potential for intermolecular interactions, requires a quantum mechanical perspective. The distribution of electrons within the molecule, characterized by its molecular orbitals, dictates its chemical properties.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method to investigate the electronic structure of molecules with a favorable balance of accuracy and computational cost[3][4]. By calculating the electron density, DFT can elucidate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential surface. These parameters are crucial in predicting a molecule's reactivity and kinetic stability[3].
This whitepaper presents a detailed methodology for performing a comprehensive quantum mechanical study of this compound's electronic structure.
Theoretical Framework: Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density.
The typical computational workflow for a DFT study of a small molecule like this compound involves several key steps, as illustrated in the diagram below.
Detailed Computational Protocol
This section outlines a detailed protocol for conducting a quantum mechanical study of this compound's electronic structure.
3.1. Molecular Structure Preparation
The initial step is to obtain the 3D structure of this compound. The canonical SMILES representation is CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I[5][6]. This can be used as a starting point in molecular modeling software to generate an initial 3D conformation.
3.2. Geometry Optimization
The initial 3D structure is not necessarily at its lowest energy state. A geometry optimization calculation should be performed to find the most stable conformation of the molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: A hybrid functional such as B3LYP is a common and well-validated choice for organic molecules.
-
Basis Set: A basis set like 6-31G(d,p) is suitable for the lighter atoms (C, H, N, O). For the iodine atoms, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.
-
Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent can be employed.
3.3. Frequency Calculation
Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Properties: This calculation provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
3.4. Single-Point Energy and Electronic Property Calculation
With the optimized geometry, a more accurate single-point energy calculation can be performed using a larger basis set to obtain more precise electronic properties.
-
Method: DFT
-
Functional: B3LYP (or a range of functionals for comparison).
-
Basis Set: A larger basis set, for instance, 6-311++G(d,p) for light atoms and a more extensive ECP basis set for iodine, can be used for higher accuracy.
-
Properties to Calculate:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular orbital coefficients for visualization.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Electrostatic potential.
-
The logical flow for selecting the appropriate computational methodology is depicted below.
References
- 1. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Investigating Iotalamic Acid for Cell Culture Imaging
Introduction
Iotalamic acid, a tri-iodinated benzoic acid derivative, is a well-established, water-soluble, high-density contrast agent primarily utilized in medical X-ray imaging modalities such as computed tomography (CT) and angiography. Its high atomic number, attributed to the three iodine atoms per molecule, provides excellent X-ray attenuation. While its application in clinical diagnostics is extensive, its use as a contrast agent in in vitro cell culture imaging is not a standard, widely documented procedure.
These application notes provide a detailed framework for researchers, scientists, and drug development professionals interested in exploring the potential of this compound for imaging cultured cells. The following sections outline a proposed standard operating procedure (SOP) for evaluating its utility, focusing on determining non-toxic working concentrations, preparing the agent, and a general protocol for cell staining and imaging.
Key Considerations and Limitations
-
Novel Application: The use of this compound for direct cell culture imaging is an investigational application. The protocols provided herein are intended as a starting point for research and will require optimization for specific cell types and imaging systems.
-
Imaging Modality: this compound is not a fluorescent dye. Its utility as a cellular contrast agent would likely be limited to imaging techniques sensitive to electron density, such as X-ray microscopy, electron microscopy, or potentially as a quencher in specific applications.
-
Biocompatibility: While used clinically, high concentrations or prolonged exposure in a cell culture environment may induce cellular stress or toxicity. Thorough validation of its effect on cell viability and function is critical.
Quantitative Data Summary
Prior to imaging, it is imperative to determine the optimal, non-toxic concentration of this compound for the specific cell line under investigation. The following tables provide a template for presenting data from a typical dose-response cytotoxicity assay.
Table 1: Cytotoxicity of this compound on a Representative Cell Line (e.g., HeLa)
| Concentration (mM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 24 | 100 | ± 4.2 |
| 1 | 24 | 98.5 | ± 5.1 |
| 5 | 24 | 96.2 | ± 4.8 |
| 10 | 24 | 91.7 | ± 6.3 |
| 25 | 24 | 82.1 | ± 7.9 |
| 50 | 24 | 65.4 | ± 9.2 |
| 100 | 24 | 40.3 | ± 11.5 |
Table 2: Recommended Working Concentrations for Imaging
| Cell Line | Non-Toxic Concentration Range (mM) for 24h | Recommended Starting Concentration (mM) |
| HeLa | < 25 | 10 |
| A549 | < 30 | 15 |
| HEK293 | < 50 | 20 |
Note: Data presented are illustrative and must be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determination of Non-Toxic Working Concentration
This protocol describes a standard MTT or similar viability assay to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound powder
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Preparation of this compound Stock: Prepare a high-concentration stock solution (e.g., 500 mM) of this compound by dissolving it in sterile PBS or cell culture medium. The pH should be adjusted to ~7.4. Filter-sterilize the stock solution.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 mM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium without this compound).
-
Incubation: Incubate the plate for a relevant period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay:
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the concentration-response curve to determine the IC₅₀ and the maximum non-toxic concentration.
Protocol 2: General Procedure for Cell Staining and Imaging
This protocol provides a general workflow for staining cells with this compound for subsequent imaging.
Materials:
-
Cells cultured on imaging-compatible dishes or slides (e.g., glass-bottom dishes)
-
Complete cell culture medium
-
This compound stock solution (at a non-toxic concentration)
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), if required
-
Imaging system (e.g., X-ray microscope)
Methodology:
-
Cell Culture: Grow cells to the desired confluency (typically 60-80%) on the imaging substrate.
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in pre-warmed complete medium to the final, predetermined non-toxic working concentration.
-
Remove the existing medium from the cells and add the this compound staining solution.
-
Incubate for a specific duration (e.g., 30 minutes to 4 hours). This will require optimization.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells three times with warm PBS to remove any extracellular this compound.
-
-
Imaging:
-
Live-Cell Imaging: If performing live-cell imaging, add fresh, pre-warmed complete medium to the cells and proceed to the imaging system.
-
Fixed-Cell Imaging: If fixation is required, add the fixative solution after the washing steps and incubate for 10-15 minutes at room temperature. Wash again with PBS before imaging.
-
-
Image Acquisition: Acquire images using the appropriate settings for the chosen imaging modality. For X-ray microscopy, this would involve optimizing the energy level and exposure time to maximize contrast from the iodine.
Visualizations
Caption: Experimental workflow for using this compound in cell imaging.
Caption: Potential signaling pathway activated by this compound-induced stress.
Application Notes and Protocols: Iotalamic Acid for Preclinical Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage recommendations for the use of Iotalamic Acid as a contrast agent in preclinical small-imaging of small animals. This compound, an iodine-containing contrast medium, enhances the visibility of vascular structures and soft tissues in X-ray-based imaging modalities such as computed tomography (CT). The following information is intended to serve as a guide for researchers developing imaging protocols for various preclinical applications.
Overview and Properties of this compound
This compound is a tri-iodinated benzoic acid derivative commonly formulated as a salt, most frequently meglumine iothalamate. It is a water-soluble, high-osmolar contrast agent that is rapidly distributed in the extracellular fluid and primarily excreted by the kidneys. Its high atomic number iodine atoms effectively attenuate X-rays, providing excellent contrast enhancement for anatomical and functional imaging.
Commercially available formulations of meglumine iothalamate, such as Conray®, come in various concentrations. It is crucial to refer to the specific product's concentration of organically bound iodine for accurate dose calculations.
Safety and Toxicity
Preclinical studies have established the lethal dose (LD50) for intravenous administration of meglumine iothalamate in rodents. This information is critical for dose selection and ensuring animal welfare.
| Animal Model | Intravenous LD50 (grams of Iodine/kg body weight) |
| Mouse | 5.7 - 8.9 g/kg |
| Rat | 9.8 - 11.2 g/kg |
Table 1: Intravenous LD50 of Meglumine Iothalamate in Rodents.
Recommended Dosages and Applications
The optimal dosage of this compound can vary depending on the animal model, the imaging application, and the specific imaging system. The following tables provide recommended starting dosages based on published preclinical studies. Researchers should optimize these dosages for their specific experimental needs.
General Purpose Contrast-Enhanced Micro-CT
This protocol is suitable for general anatomical enhancement of soft tissues.
| Parameter | Mouse | Rat |
| Animal Model | C57BL/6 or similar strains | Sprague-Dawley or similar strains |
| Contrast Agent | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) |
| Dosage (Iodine) | 800 - 1600 mg I/kg | 800 - 1600 mg I/kg[1] |
| Dosage (Volume) | ~2.8 - 5.7 mL/kg | ~2.8 - 5.7 mL/kg |
| Administration | Intravenous (tail vein) bolus injection | Intravenous (tail vein or jugular) bolus injection |
| Injection Rate | 1-2 mL/min | 2-4 mL/min |
| Imaging Window | Dynamic scan starting immediately after injection, with static scans at 5, 15, and 30 minutes post-injection. | Dynamic scan starting immediately after injection, with static scans at 5, 15, and 30 minutes post-injection. |
Table 2: Recommended Dosages for General Purpose Contrast-Enhanced Micro-CT.
Vascular Imaging (Angiography)
This protocol is designed to visualize the vasculature. Higher injection rates are often necessary to achieve a concentrated bolus of the contrast agent in the arterial phase.
| Parameter | Mouse | Rat |
| Animal Model | C57BL/6 or similar strains | Sprague-Dawley or similar strains |
| Contrast Agent | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) |
| Dosage (Iodine) | 400 - 800 mg I/kg | 400 - 800 mg I/kg |
| Dosage (Volume) | ~1.4 - 2.8 mL/kg | ~1.4 - 2.8 mL/kg |
| Administration | Intravenous (tail vein) rapid bolus injection | Intravenous (tail vein or jugular) rapid bolus injection |
| Injection Rate | > 3 mL/min | > 5 mL/min |
| Imaging Window | Immediate post-injection for arterial phase (0-30 seconds), followed by venous phase (30-90 seconds). | Immediate post-injection for arterial phase (0-30 seconds), followed by venous phase (30-90 seconds). |
Table 3: Recommended Dosages for Vascular Imaging (Angiography).
Tumor Enhancement
This protocol aims to enhance the visibility of tumors, which often have altered vascularity and permeability.
| Parameter | Mouse | Rat |
| Animal Model | Xenograft or genetic tumor models | Xenograft or genetic tumor models |
| Contrast Agent | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) | Meglumine Iothalamate (e.g., Conray®-60, 282 mg I/mL) |
| Dosage (Iodine) | 800 - 1600 mg I/kg | 800 - 1600 mg I/kg |
| Dosage (Volume) | ~2.8 - 5.7 mL/kg | ~2.8 - 5.7 mL/kg |
| Administration | Intravenous (tail vein) bolus injection | Intravenous (tail vein or jugular) bolus injection |
| Injection Rate | 1-2 mL/min | 2-4 mL/min |
| Imaging Window | Scan at multiple time points (e.g., 5, 15, 30, and 60 minutes) post-injection to assess contrast uptake and washout kinetics. | Scan at multiple time points (e.g., 5, 15, 30, and 60 minutes) post-injection to assess contrast uptake and washout kinetics. |
Table 4: Recommended Dosages for Tumor Enhancement.
Experimental Protocols
Animal Preparation
A standardized animal preparation protocol is crucial for reproducible results.
References
Application Notes and Protocols: In Vivo Micro-CT Imaging of Iotalamic Acid in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotalamic acid is a small-molecule, iodinated contrast agent used in various clinical and preclinical imaging procedures, including computed tomography (CT).[1] In oncological research, in vivo micro-CT imaging with contrast agents like this compound enables non-invasive, longitudinal monitoring of tumor growth, vascularity, and response to therapeutic interventions in mouse models of cancer.[2][3] This document provides a detailed protocol for the use of this compound as a contrast agent for micro-CT imaging in preclinical cancer studies. While nanoparticle-based contrast agents offer longer circulation times and are suitable for assessing the enhanced permeability and retention (EPR) effect in delayed-phase imaging, small-molecule agents like this compound are valuable for dynamic contrast-enhanced imaging (DCE-CT) to assess tumor perfusion and vascular permeability due to their rapid distribution and renal clearance.[4][5]
Data Presentation
The following tables summarize key quantitative parameters for consideration when designing an in vivo imaging study with iodinated contrast agents in mouse models of cancer. These values are compiled from studies using similar small-molecule contrast agents and provide a baseline for protocol development with this compound.
Table 1: Mouse Models and Tumor Induction
| Parameter | Description | Reference Example |
| Mouse Strain | Immunocompromised or genetically engineered models are commonly used. | Athymic Nude Mice, BALB/c SCID Mice, C57BL/6[6][7][8] |
| Cancer Cell Lines | Human or murine cancer cell lines relevant to the study. | AU565, MDA-MB-231 (breast), SKOV-3 (ovarian), HeLa (cervical)[6][9] |
| Tumor Induction | Subcutaneous or orthotopic injection of cancer cells. | Subcutaneous injection in the inguinal mammary fat pad.[6] |
| Tumor Growth Period | Time allowed for tumors to reach a suitable size for imaging. | 4-5 weeks, or until tumors are firm and protruding.[6][8] |
Table 2: this compound and Imaging Parameters
| Parameter | Description | Recommended Value/Range | Reference Example |
| Contrast Agent | This compound solution. | Commercially available solutions (e.g., Conray) | [1] |
| Concentration | Iodine concentration in the solution. | Typically 300-370 mg Iodine/mL | [6][10] |
| Administration Route | Intravenous injection is standard for systemic distribution. | Retro-orbital or tail vein injection.[6][8] | |
| Injection Volume | The volume of contrast agent administered to the mouse. | 100-200 µL | [6][10] |
| Imaging Modality | High-resolution computed tomography for small animals. | Micro-CT | [4][10] |
| Imaging Phases | Timing of scans post-injection to capture different physiological events. | Pre-contrast, early phase (arterial), and delayed phase (venous/washout).[4] | |
| Temporal Resolution | Time between dynamic scans. | 140 ms to 30 s depending on the imaging phase.[5] |
Experimental Protocols
This section details the methodology for performing in vivo micro-CT imaging with this compound in mouse models of cancer.
I. Animal Preparation and Tumor Induction
-
Animal Model Selection: Choose an appropriate mouse strain for your cancer model (e.g., athymic nude mice for xenografts).
-
Cell Culture: Culture the desired cancer cell line (e.g., AU565, MDA-MB-231) under standard conditions.[6]
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a sterile solution like PBS.
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Inject the cell suspension (e.g., 0.1 mL) into the desired site (e.g., mammary fat pad).[8]
-
-
Tumor Growth Monitoring: Allow the tumors to grow for 3-4 weeks or until they reach a palpable size suitable for imaging.[8]
II. In Vivo Micro-CT Imaging Protocol
-
Animal Anesthesia: Anesthetize the tumor-bearing mouse with isoflurane (e.g., 2-3% in oxygen) for the duration of the imaging procedure. Place the animal on the imaging bed with respiratory monitoring.
-
Pre-Contrast Scan: Acquire a baseline micro-CT scan of the tumor region before the injection of the contrast agent.
-
Contrast Agent Administration:
-
Dynamic and Post-Contrast Imaging:
-
Early Phase (Vascular Imaging): Immediately after injection, perform rapid sequential scans to visualize the tumor vasculature. Due to the rapid clearance of small-molecule agents, this phase is critical and occurs within the first few minutes.[4]
-
Delayed Phase Imaging: Acquire scans at various time points post-injection (e.g., 5, 15, 30, and 60 minutes) to assess contrast agent accumulation and washout from the tumor tissue.[10]
-
-
Animal Recovery: After the final scan, discontinue anesthesia and monitor the mouse until it has fully recovered.
III. Data Analysis
-
Image Reconstruction: Reconstruct the acquired micro-CT data to generate 3D images of the tumor and surrounding tissues.
-
Region of Interest (ROI) Analysis:
-
Define ROIs for the tumor tissue, adjacent muscle tissue (as a control), and major blood vessels.
-
Measure the signal intensity in Hounsfield Units (HU) within these ROIs at each time point.
-
-
Pharmacokinetic Modeling: Use the change in signal intensity over time to calculate parameters such as:
-
Blood volume
-
Blood flow
-
Vessel permeability
-
Interstitial volume
-
Visualizations
Experimental Workflow for In Vivo Imaging
Caption: Experimental workflow for in vivo micro-CT imaging.
Logical Flow of Contrast-Enhanced Imaging
Caption: Logical flow of contrast-enhanced micro-CT imaging.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Non-invasive molecular imaging for preclinical cancer therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contrast-enhanced photon-counting micro-CT of tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time course of contrast enhancement by micro-CT with dedicated contrast agents in normal mice and mice with hepatocellular carcinoma: comparison of one iodinated and two nanoparticle-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging Tumor Cell Movement In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contrast Agents for Quantitative MicroCT of Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for performing angiography with Iotalamic acid in rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for performing angiography in rats using iotalamic acid as a contrast agent. The protocols detailed below are intended for preclinical research settings and should be adapted to specific experimental needs and institutional guidelines.
Introduction
Angiography in rodent models is a critical imaging technique for studying vascular morphology and function in various disease models, including oncology, cardiovascular disease, and neurology. This compound is an iodinated, water-soluble, high-osmolar X-ray contrast agent that is rapidly distributed throughout the extracellular fluid and excreted by the kidneys. Its favorable safety profile and effective X-ray attenuation make it a suitable choice for preclinical angiography. This document outlines the necessary materials, equipment, and procedures for conducting successful angiographic studies in rats using this compound.
Materials and Equipment
Contrast Agent
-
This compound Formulation: A sterile, injectable solution of meglumine iothalamate is recommended. A common commercially available formulation is Conray™, which contains iothalamate meglumine. The concentration of the solution should be noted to calculate the appropriate dose.
Animal Model
-
Rat Strain: The choice of rat strain (e.g., Sprague Dawley, Wistar) will depend on the specific research question.
-
Animal Preparation: Rats should be healthy and acclimated to the laboratory environment. Fasting overnight is recommended to reduce the risk of aspiration during anesthesia, though rats are incapable of vomiting.
Equipment
-
Imaging System: A high-resolution imaging system such as a micro-computed tomography (micro-CT) scanner or a digital subtraction angiography (DSA) system is required.
-
Anesthesia System: An isoflurane vaporizer with an induction chamber and nose cone is the preferred method for anesthesia.
-
Catheters and Needles: 24-27 gauge catheters or butterfly needles for tail vein cannulation.
-
Infusion Pump: A programmable infusion pump for controlled delivery of the contrast agent.
-
Physiological Monitoring Equipment: Equipment to monitor heart rate, respiratory rate, and body temperature.
-
Warming Pad: To maintain the rat's body temperature during the procedure.
Experimental Protocols
Anesthesia Protocol
Maintaining a stable plane of anesthesia is crucial for successful and ethical imaging.
-
Induction: Place the rat in an induction chamber with 3-5% isoflurane in oxygen until the rat is sedated and the righting reflex is lost.
-
Maintenance: Transfer the rat to the imaging system's animal bed and maintain anesthesia using a nose cone with 1-2.5% isoflurane. The specific percentage should be adjusted based on the rat's physiological responses.
-
Monitoring: Continuously monitor the rat's respiratory rate (normal: 50-70 breaths/min under anesthesia), heart rate, and body temperature. Use a warming pad to maintain body temperature between 36.5°C and 37.5°C. Apply ophthalmic ointment to prevent corneal drying.
Tail Vein Cannulation Protocol
The lateral tail veins are the most common sites for intravenous access in rats.
-
Preparation: Place the anesthetized rat in a prone position. To induce vasodilation and improve vein visibility, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.
-
Cannulation: Identify one of the lateral tail veins. Using a 24-27 gauge catheter or butterfly needle with the bevel facing up, insert the needle into the vein at a shallow angle. A flash of blood in the catheter hub confirms successful placement.
-
Securing the Catheter: Once in place, secure the catheter with surgical tape. Connect the catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.
This compound Administration and Angiography Protocol
The following is a general protocol that can be adapted for either micro-CT or DSA.
-
Dosage Calculation: A key consideration for contrast-enhanced imaging is the dose of the contrast agent. While a definitive single dose for this compound in rats is not universally established, a safe and effective starting point can be extrapolated from general principles of rodent angiography and the known properties of the agent. A bolus injection of 0.1-0.2 mL of a 50% diluted iohexol solution (another iodinated contrast agent) has been used in rats. The intravenous LD50 of iothalamate meglumine in rats has been reported to be between 9.8 and 11.2 g of iodine per kg of body weight, indicating a wide safety margin. A conservative approach is recommended. Start with a dose of 1-2 mL/kg body weight of the undiluted this compound solution (e.g., Conray™ 60). This dose can be adjusted based on the specific imaging requirements and the concentration of the this compound solution.
-
Pre-Contrast Imaging: Acquire a set of non-contrast images (mask images) of the region of interest.
-
Contrast Injection: Using the infusion pump, inject the calculated dose of this compound via the tail vein catheter. The injection rate will depend on the imaging modality and the vascular territory being investigated. For arterial phase imaging, a rapid bolus injection is typically required. A starting injection rate of 1-2 mL/min is recommended.
-
Dynamic Imaging: Begin image acquisition simultaneously with the start of the contrast injection. For DSA, images are typically acquired at a rate of 2-4 frames per second. For micro-CT, a rapid scan protocol should be employed to capture the arterial and venous phases of contrast enhancement.
-
Post-Contrast Imaging: Continue acquiring images for a set duration to visualize the distribution and clearance of the contrast agent.
-
Image Processing: For DSA, the pre-contrast mask image is digitally subtracted from the post-contrast images to produce a clear visualization of the vasculature. For micro-CT, 3D reconstructions of the vasculature can be generated.
Data Presentation
Quantitative data from angiographic studies should be summarized for clear interpretation and comparison.
| Parameter | Digital Subtraction Angiography (DSA) | Micro-Computed Tomography (Micro-CT) |
| Spatial Resolution | ~50-100 µm | ~20-100 µm |
| Temporal Resolution | High (2-30 frames/sec) | Low (seconds to minutes per scan) |
| This compound Dose | 1-2 mL/kg body weight | 1-2 mL/kg body weight |
| Injection Rate | 1-2 mL/min (bolus) | 1-2 mL/min |
| Anesthesia | 1-2.5% Isoflurane | 1-2.5% Isoflurane |
| Typical Scan Time | 10-30 seconds per run | 5-20 minutes |
| Radiation Dose | Lower per run | Higher per scan |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for performing angiography with this compound in rats.
Caption: Experimental workflow for rat angiography.
Mechanism of this compound Contrast Enhancement
This compound does not operate via a biological signaling pathway. Instead, its function is based on the physical principle of X-ray attenuation. The following diagram illustrates this mechanism.
Caption: Mechanism of X-ray attenuation by this compound.
CT scan protocol optimization for Iotalamic acid-enhanced imaging of tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotalamic acid is an iodine-containing, water-soluble radiocontrast agent utilized in various diagnostic imaging procedures, including computed tomography (CT). Its high atomic number allows for the attenuation of X-rays, thereby enhancing the visualization of anatomical structures and aiding in the differentiation of tissues. In preclinical research, particularly in oncology and drug development, optimizing CT scan protocols for this compound (or similar iodinated contrast agents) is crucial for obtaining high-quality, quantitative data from small animal models. This document provides detailed application notes and optimized protocols for this compound-enhanced CT imaging of various tissues, with a focus on preclinical applications.
Principles of this compound-Enhanced CT Imaging
The enhancement of tissue contrast in CT imaging using this compound is dependent on several factors, including the concentration of the agent in the tissue, the X-ray energy spectrum of the CT scanner, and the image acquisition and reconstruction parameters. Optimizing these parameters is essential for maximizing the contrast-to-noise ratio (CNR) and accurately quantifying tissue perfusion and vascularity. Key parameters to consider for protocol optimization include:
-
Tube Voltage (kVp): Lowering the kVp (e.g., 70-80 kVp) can increase the photoelectric effect of iodine, leading to greater contrast enhancement.
-
Tube Current (mAs): Higher mAs values reduce image noise but increase the radiation dose. A balance must be struck to achieve diagnostic image quality at an acceptable dose.
-
Contrast Agent Administration: The route of administration (typically intravenous), injection rate, and total dose of this compound will significantly impact the temporal dynamics of tissue enhancement.
-
Scan Timing: The delay between contrast injection and image acquisition is critical for capturing the desired vascular or parenchymal enhancement phase.
Experimental Protocols
The following protocols are synthesized from preclinical studies utilizing iodinated contrast agents similar to this compound, such as iopamidol, for micro-CT imaging in small animal models. These can be adapted for use with this compound.
Protocol 1: General Soft Tissue and Tumor Imaging in Mice
This protocol is suitable for visualizing and quantifying the enhancement of solid tumors and surrounding soft tissues.
1. Animal Preparation:
- Anesthetize the mouse using isoflurane (1-2% in oxygen).
- Place the animal on the scanner bed in a prone position.
- Maintain the animal's body temperature using a heating pad.
- Secure a tail vein catheter for intravenous injection of the contrast agent.
2. Contrast Agent Administration:
- Prepare a solution of this compound (or a similar agent like Iopamidol, 370 mg I/mL).
- Administer a bolus injection of the contrast agent via the tail vein catheter. A typical dose is 100-200 µL.
3. CT Image Acquisition:
- Perform a baseline (pre-contrast) scan.
- Acquire a series of post-contrast scans at various time points to capture the dynamic enhancement. Recommended time points include immediately after injection (arterial phase), and at 2, 5, 10, 15, and 30 minutes post-injection (venous and delayed phases).
- Scanner Settings:
- Tube Voltage: 70 kVp[1]
- Tube Current: 57-114 µA[1]
- Integration Time: 200-300 ms[1]
- Voxel Size: 41 µm[1]
- Respiratory gating is recommended to minimize motion artifacts.[1]
4. Image Analysis:
- Reconstruct the CT images.
- Define regions of interest (ROIs) over the tumor and adjacent normal tissue.
- Measure the mean Hounsfield Units (HU) in the ROIs for each time point.
- Calculate the net enhancement (Post-contrast HU - Pre-contrast HU) and the contrast-to-noise ratio (CNR).
Protocol 2: Liver Tumor Imaging in Rats
This protocol is adapted for imaging hepatic tumors and assessing their vascularity.
1. Animal Preparation:
- Anesthetize the rat using isoflurane.
- Position the animal on the scanner bed.
- Place an intravenous catheter.
2. Contrast Agent Administration:
- Administer this compound at a dose of 300 mg iodine per kg body weight.
3. CT Image Acquisition:
- Acquire a pre-contrast scan.
- Acquire post-contrast scans at 1, 5, 10, and 30 minutes after injection.
- Scanner Settings (General Guidance):
- Tube Voltage: 80 kVp
- Tube Current: Optimized for the specific scanner and animal size to achieve adequate signal-to-noise ratio.
4. Image Analysis:
- Measure iodine concentration (in mg/mL) or HU in the tumor, normal liver parenchyma, and blood pool (e.g., aorta) at each time point.
- Analyze the temporal changes in enhancement to assess tumor perfusion and contrast washout.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from preclinical studies using iodinated contrast agents. These values can serve as a reference for expected outcomes when using an optimized protocol with this compound.
Table 1: Micro-CT Scanner Parameters for Iodinated Contrast-Enhanced Imaging of Tumors in Mice
| Parameter | Value | Reference |
| Tube Voltage (kVp) | 70 | [1] |
| Tube Current (µA) | 57 - 114 | [1] |
| Integration Time (ms) | 200 - 300 | [1] |
| Voxel Size (µm) | 41 | [1] |
| Respiratory Gating | Recommended | [1] |
Table 2: Example of Contrast Enhancement in a Murine Lung Tumor Model Using Iopamidol
| Tissue | Baseline (HU) | 15 min Post-Injection (HU) | Net Enhancement (HU) | Reference |
| Left Ventricle | ~187 | ~330 | ~143 | [1] |
Visualizations
Caption: Experimental workflow for this compound-enhanced CT imaging.
References
Application Notes and Protocols for Measuring Glomarular Filtration Rate (GFR) Using Iotalamic Acid in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The measurement of Glomerular Filtration Rate (GFR) is a critical component in the assessment of renal function in preclinical animal studies. Iotalamic acid, a small, iodinated contrast agent, serves as a reliable exogenous filtration marker for determining GFR. It is freely filtered by the glomerulus with minimal tubular secretion or reabsorption, making its clearance from plasma a close approximation of the GFR. This document provides detailed application notes and protocols for the use of this compound in various animal models.
Principle of the Method
The principle behind using this compound to measure GFR is based on the Fick principle, which states that the rate of elimination of a substance from the plasma is equal to its concentration in the plasma multiplied by its clearance rate. When a substance like this compound is exclusively cleared by glomerular filtration, its clearance rate is equivalent to the GFR. The GFR can be determined by measuring the concentration of this compound in plasma and/or urine over time following its administration. Both radioactive (125I-iotalamate) and non-radioactive ("cold") this compound can be used, with the latter gaining popularity due to safety and logistical advantages[1][2]. The choice between methods—constant infusion or bolus injection—depends on the experimental design, the animal model, and the resources available.
Comparison with Inulin
Inulin has long been considered the gold standard for GFR measurement. Studies have shown a high correlation between the clearance of this compound and inulin[3]. However, this compound offers practical advantages over inulin, including easier analytical measurement by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][4]. It is important to note that in some species, such as dogs, this compound may exhibit a small degree of plasma protein binding, which can lead to a slight underestimation of GFR compared to inulin if not corrected for[5].
Advantages and Limitations
Advantages:
-
Good Correlation with Inulin: Provides a reliable estimate of GFR.
-
Versatile Administration: Can be administered via constant infusion or bolus injection (intravenous or subcutaneous)[3][6].
-
Flexible Detection Methods: Can be measured in its radioactive (125I) or non-radioactive form[1][2].
-
Established Analytical Methods: Well-documented HPLC-UV and LC-MS/MS methods are available for quantification in plasma and urine[4][7].
Limitations:
-
Plasma Protein Binding: In some species, a fraction of this compound binds to plasma proteins, which can affect the accuracy of GFR estimation if not accounted for[5].
-
Potential for Non-Renal Clearance: A minor portion of this compound may be cleared by non-renal routes, which can introduce a small error in GFR measurement, particularly in cases of severe renal impairment.
-
Anesthesia Effects: The use of anesthesia during the procedure can influence renal hemodynamics and GFR. Whenever feasible, protocols in conscious animals are preferred[8].
Experimental Protocols
General Preparation and Animal Handling
-
Acclimatization: Animals should be acclimatized to the laboratory environment and any necessary restraining devices to minimize stress.
-
Hydration: Ensure animals are adequately hydrated before and during the experiment. Dehydration can significantly impact GFR.
-
Catheterization: For intravenous administration and repeated blood sampling, surgical placement of catheters in a suitable artery and/or vein is often required. Aseptic surgical techniques should be followed. For conscious animal studies, catheters should be exteriorized and protected.
-
Anesthesia: If anesthesia is required, the choice of anesthetic agent should be carefully considered, as many can affect GFR. Inhalant anesthetics like isoflurane are often preferred over injectable agents.
Protocol 1: Constant Intravenous Infusion in Dogs (Anesthetized)
This protocol is adapted from standard renal clearance techniques.
Materials:
-
This compound (non-radioactive) solution
-
Anesthetic (e.g., isoflurane)
-
Infusion pump
-
Syringes and needles
-
Catheters (for jugular vein, carotid artery, and urinary bladder)
-
Blood collection tubes (heparinized)
-
Urine collection vials
-
Saline solution
Procedure:
-
Anesthesia and Catheterization: Anesthetize the dog and place catheters in the jugular vein (for infusion), carotid artery (for blood sampling), and urinary bladder (for urine collection).
-
Loading Dose: Administer a bolus intravenous loading dose of this compound to rapidly achieve the target plasma concentration. The exact dose should be determined in pilot studies.
-
Constant Infusion: Immediately following the loading dose, begin a constant intravenous infusion of this compound using an infusion pump. The infusion rate should be calculated to maintain a steady-state plasma concentration.
-
Equilibration Period: Allow a 60-90 minute equilibration period for the this compound concentration in the plasma to stabilize.
-
Urine Collection: After the equilibration period, empty the bladder and rinse it with saline. Begin timed urine collections (e.g., three consecutive 20-minute periods). Record the exact duration of each collection period and the volume of urine collected.
-
Blood Sampling: At the midpoint of each urine collection period, draw a blood sample from the carotid artery into a heparinized tube.
-
Sample Processing: Centrifuge the blood samples at 3000 rpm for 10 minutes to obtain plasma[9]. Store plasma and urine samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma and urine samples using a validated HPLC-UV or LC-MS/MS method.
GFR Calculation (Constant Infusion):
GFR (mL/min) = (Urine Concentration × Urine Flow Rate) / Plasma Concentration
-
Urine Concentration: Concentration of this compound in the urine sample (µg/mL).
-
Urine Flow Rate: Volume of urine collected divided by the duration of the collection period (mL/min).
-
Plasma Concentration: Concentration of this compound in the corresponding plasma sample (µg/mL).
Protocol 2: Single Intravenous Bolus Injection in Rats (Conscious)
This protocol is designed to minimize the effects of anesthesia on GFR.
Materials:
-
This compound (non-radioactive) solution
-
Catheters (for jugular vein and carotid artery, exteriorized)
-
Syringes and needles
-
Blood collection tubes (heparinized micro-capillary tubes)
-
Metabolic cages (for urine collection, if desired)
Procedure:
-
Catheterization (Pre-study): Several days prior to the GFR measurement, surgically implant catheters in the jugular vein and carotid artery. The catheters should be filled with heparinized saline, sealed, and exteriorized at the back of the neck.
-
Acclimatization: Allow the rat to recover from surgery and acclimatize to being in a restraining cage or metabolic cage.
-
Administration: On the day of the experiment, place the conscious rat in the experimental setup. Administer a single intravenous bolus of this compound through the jugular vein catheter. The dose should be based on the animal's body weight.
-
Blood Sampling: Collect a series of small volume blood samples (e.g., 50-100 µL) from the carotid artery catheter at precisely timed intervals (e.g., 2, 5, 10, 20, 30, 60, 90, and 120 minutes post-injection)[6].
-
Sample Processing: Immediately transfer the blood into heparinized micro-capillary tubes and centrifuge to separate the plasma. Store the plasma at -80°C until analysis.
-
Urine Collection (Optional): If urinary clearance is also being determined, house the rat in a metabolic cage for timed urine collection.
-
Analysis: Measure the this compound concentration in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
GFR Calculation (Bolus Injection - Two-Compartment Model):
The plasma concentration-time data is fitted to a two-compartment model described by the equation:
C(t) = A * e-αt + B * e-βt
Where:
-
C(t) is the plasma concentration at time t
-
A and B are the y-intercepts for the distribution and elimination phases
-
α and β are the rate constants for the distribution and elimination phases
GFR (mL/min) = Dose / (A/α + B/β)
Alternatively, GFR can be calculated from the area under the plasma concentration-time curve (AUC):
GFR (mL/min) = Dose / AUC
Protocol 3: HPLC-UV Analysis of Non-Radioactive this compound
This protocol outlines a general method for the quantification of this compound in plasma and urine.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of a buffer (e.g., 50 mM sodium phosphate) and an organic solvent (e.g., methanol)[7]. A common ratio is 90:10 (buffer:methanol)[7].
-
This compound standard
-
Acetonitrile (for protein precipitation)
Procedure:
-
Sample Preparation (Plasma): a. To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.
-
Sample Preparation (Urine): a. Dilute the urine sample with the mobile phase to bring the this compound concentration within the linear range of the assay. b. Filter the diluted urine through a 0.22 µm syringe filter.
-
Chromatography: a. Set the flow rate to approximately 1.0-1.2 mL/min[7]. b. Set the UV detector wavelength to 254 nm[7]. c. Inject the prepared samples and standards onto the HPLC column.
-
Quantification: a. Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations. b. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.
Data Presentation
Table of GFR Values in Different Animal Models
| Animal Model | Method | GFR (mL/min/kg) | Reference |
| Dog (Beagle) | Inulin Clearance | 3.7 - 4.3 | [10] |
| Iotalamate Clearance | ~3.1 - 3.8 | [10] | |
| Rat (Wistar) | 125I-Iotalamate Clearance (conscious) | ~6.0 - 8.0 | [8] |
| Mouse (C57BL/6) | Iohexol Clearance | ~0.2 - 0.4 | [11] |
Note: GFR values can vary significantly based on strain, age, sex, and experimental conditions. The values presented are approximate ranges from the literature.
Table of HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Column | C18 Reverse Phase (e.g., Synergi-hydro, 250 x 4.6 mm, 4 µm) | [7] |
| Mobile Phase | 50 mM Sodium Phosphate : Methanol (90:10, v/v) | [7] |
| Flow Rate | 1.2 mL/min | [7] |
| Detection Wavelength | 254 nm | [7] |
| Linear Range (Plasma) | 1 - 150 µg/mL | [7] |
| Linear Range (Urine) | 25 - 1500 µg/mL | [7] |
| Lower Limit of Detection | 0.5 µg/mL | [7] |
Visualizations
Diagram: Constant Infusion GFR Measurement Workflow
Caption: Workflow for GFR measurement using the constant infusion method.
Diagram: Single Bolus Injection GFR Measurement Workflow
Caption: Workflow for GFR measurement using the single bolus injection method.
References
- 1. GFR determined by nonradiolabeled iothalamate using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambulatory GFR measurement with cold iothalamate in adults with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of glomerular filtration rate testing in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Can continuous intraperitoneal infusion of 125I-iothalamate and 131I-hippuran be used for measurement of GFR in conscious rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iotalamic Acid in Micro-CT for Bone and Tissue Engineering Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-computed tomography (micro-CT) is a powerful non-destructive imaging technique that provides high-resolution, three-dimensional visualization of bone and engineered tissues. While excellent for imaging mineralized tissues, its utility for soft tissues and non-mineralized tissue engineering scaffolds is limited by low inherent X-ray contrast. To overcome this, contrast-enhancing agents are employed. Iotalamic acid, an iodinated contrast agent, offers a valuable tool for visualizing and quantifying both soft tissue components and the integration of tissue-engineered constructs. This document provides detailed application notes and protocols for the use of this compound in micro-CT for bone and tissue engineering research.
This compound, often used in its salt form (meglumine iothalamate or sodium iothalamate, commercially known as Conray), is a small, negatively charged molecule. This property influences its distribution in tissues; for instance, it is generally excluded from negatively charged cartilage matrix, which can be leveraged to delineate cartilage from surrounding tissues[1]. Its primary advantages include its high electron density due to the presence of iodine atoms, which significantly increases X-ray attenuation, and its relatively simple application as a staining solution for ex vivo samples.
Key Applications in Bone and Tissue Engineering
-
Visualization of Soft Tissues: Enables the differentiation of soft tissues like cartilage, ligaments, and cells within and around bone and tissue engineering scaffolds.
-
Assessment of Tissue Integration: Allows for the evaluation of how well an engineered construct has integrated with the host tissue.
-
Quantification of Tissue Regeneration: Facilitates the measurement of new tissue formation, including both soft and mineralized tissue volumes, within a defect or scaffold.
-
Scaffold Characterization: Can be used to visualize the internal architecture of hydrogel and other low-density scaffolds that are otherwise radiolucent.
Experimental Protocols
Protocol 1: Ex Vivo Staining of Bone-Tissue Constructs with this compound
This protocol is a generalized procedure for staining excised bone-tissue samples or tissue-engineered constructs prior to micro-CT imaging.
Materials:
-
This compound solution (e.g., meglumine iothalamate). Concentrations may need to be optimized, but a starting point of 15-30% (w/v) in phosphate-buffered saline (PBS) is recommended.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde or 10% neutral buffered formalin)
-
Sample containers
-
Micro-CT scanner
Procedure:
-
Sample Preparation:
-
Excise the tissue of interest (e.g., bone defect with scaffold, joint, or tissue-engineered construct).
-
Fix the sample in a suitable fixative for 24-48 hours at 4°C. Fixation is crucial for preserving tissue morphology.
-
After fixation, wash the sample thoroughly in PBS (3 changes of PBS over 24 hours) to remove the fixative.
-
-
Staining:
-
Immerse the sample in the this compound staining solution. Ensure the entire sample is submerged.
-
Incubate the sample in the staining solution. Incubation time will vary depending on the sample size and tissue density. A starting point of 24-72 hours at 4°C is recommended. For denser tissues or larger samples, longer incubation times may be necessary to allow for complete diffusion of the contrast agent.
-
-
Washing:
-
After staining, wash the sample in PBS to remove excess, unbound contrast agent. This step is critical for reducing background noise in the micro-CT images. A typical washing procedure involves several changes of PBS over 24-48 hours.
-
-
Micro-CT Imaging:
-
Secure the sample in a sample holder to prevent movement during scanning. The sample can be wrapped in PBS-soaked gauze or kept in a sealed tube with a small amount of PBS to prevent dehydration.
-
Acquire images using a micro-CT scanner. Scanning parameters will need to be optimized for the specific scanner and sample type. Typical parameters for bone and tissue engineering samples are a voxel size of 10-20 µm, a voltage of 50-70 kVp, and an integration time of 200-500 ms.
-
-
Image Analysis:
-
Reconstruct the scanned images to generate a 3D dataset.
-
Use appropriate software to segment the different tissue types (e.g., bone, cartilage, scaffold material) based on their grayscale values (X-ray attenuation).
-
Perform quantitative analysis to measure parameters such as bone volume, tissue volume, scaffold porosity, and tissue infiltration.
-
Protocol 2: Quantitative Micro-CT Analysis of Bone Regeneration
This protocol outlines the steps for quantifying bone regeneration in a critical-sized defect model using micro-CT data. While this example does not specifically use this compound, the quantitative principles are directly applicable to datasets where bone and soft tissue have been differentiated using a contrast agent.
Procedure:
-
Region of Interest (ROI) Definition:
-
After image reconstruction, define a standardized region of interest (ROI) that encompasses the original defect area. For a cylindrical defect, this would be a cylinder with the same dimensions as the original defect.
-
-
Thresholding:
-
Apply a global threshold to segment the mineralized bone from the non-mineralized tissue and background. The threshold value should be determined based on histogram analysis of the grayscale values within the ROI.
-
-
Quantitative Analysis:
-
Calculate the following parameters within the defined ROI:
-
Bone Volume (BV): The volume of the segmented bone tissue.
-
Total Volume (TV): The total volume of the ROI.
-
Bone Volume Fraction (BV/TV): The ratio of bone volume to the total volume, expressed as a percentage.
-
Tissue Mineral Density (TMD): The average mineral density of the newly formed bone, calibrated against phantom standards.
-
Trabecular Thickness (Tb.Th): The average thickness of the trabecular-like structures of the new bone.
-
Trabecular Separation (Tb.Sp): The average distance between the trabeculae.
-
Trabecular Number (Tb.N): The average number of trabeculae per unit length.
-
-
Data Presentation
The following tables summarize typical quantitative data obtained from micro-CT analysis of bone regeneration studies. These parameters can be used to compare the efficacy of different treatments or scaffold materials.
Table 1: Quantitative Micro-CT Analysis of Bone Regeneration in a Calvarial Defect Model
| Treatment Group | Bone Volume (BV) (mm³) | Total Volume (TV) (mm³) | Bone Volume Fraction (BV/TV) (%) | Tissue Mineral Density (TMD) (g/cm³) |
| Control (Empty Defect) | 1.5 ± 0.4 | 50.2 | 3.0 ± 0.8 | 0.45 ± 0.05 |
| Scaffold A | 8.7 ± 1.2 | 50.2 | 17.3 ± 2.4 | 0.62 ± 0.07 |
| Scaffold B + Growth Factor | 15.1 ± 2.1 | 50.2 | 30.1 ± 4.2 | 0.75 ± 0.08 |
Data are presented as mean ± standard deviation.
Table 2: Microstructural Parameters of Newly Formed Bone
| Treatment Group | Trabecular Thickness (Tb.Th) (µm) | Trabecular Separation (Tb.Sp) (µm) | Trabecular Number (Tb.N) (1/mm) |
| Scaffold A | 85 ± 10 | 250 ± 30 | 2.8 ± 0.3 |
| Scaffold B + Growth Factor | 110 ± 15 | 180 ± 25 | 4.1 ± 0.5 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for contrast-enhanced micro-CT imaging.
Logical Relationship of Quantitative Bone Parameters
Caption: Relationship between key quantitative bone parameters.
References
Application Notes & Protocols: Iotalamic Acid for Visualizing Vascular Leakage
For Researchers, Scientists, and Drug Development Professionals
Principle of the Method
Iotalamic acid is a low-molecular-weight, iodinated contrast agent. Due to its small size and hydrophilic nature, it rapidly distributes from the intravascular space to the extravascular space when vascular permeability is increased. In healthy tissues with intact endothelial barriers, this compound remains largely within the blood vessels following intravenous administration. However, in pathological conditions characterized by compromised vascular integrity—such as in tumors, inflammation, or diabetic retinopathy—the agent leaks into the surrounding tissue.
This extravasation can be visualized and quantified using imaging modalities like micro-Computed Tomography (micro-CT).[1] The accumulation of the iodine-containing this compound in the tissue increases its X-ray attenuation, resulting in a higher signal intensity (brighter appearance) on CT scans compared to surrounding tissue.[2] Dynamic contrast-enhanced micro-CT (DCE-μCT) can be used to assess vascular parameters like tumor perfusion, blood flow, and vascular permeability by tracking the agent's influx and efflux over time.[3]
Applications
-
Oncology: Assessing tumor vascular permeability to study angiogenesis and evaluate the efficacy of anti-angiogenic or vascular-disrupting therapies.[3]
-
Inflammation: Quantifying vascular leakage in models of inflammatory diseases.
-
Ophthalmology: Studying the breakdown of the blood-retinal barrier in diseases like diabetic retinopathy and neovascular age-related macular degeneration.[4]
-
Neurology: Assessing blood-brain barrier disruption in models of stroke, traumatic brain injury, or neurodegenerative diseases.
Experimental Workflow
The general procedure for using this compound to measure vascular leakage involves animal preparation, contrast agent administration, dynamic imaging, and data analysis.
Figure 1: General experimental workflow for vascular leakage assessment.
Detailed Experimental Protocol: Micro-CT Imaging
This protocol provides a general framework. Specific parameters such as animal model, this compound dose, and scanner settings should be optimized for each study.
4.1. Materials
-
This compound solution (e.g., Conray®)
-
Small animal model of disease (e.g., tumor-bearing mouse)
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Intravenous catheter (e.g., 27-30 gauge)
-
Micro-CT scanner
-
Physiological monitoring equipment (respiration, temperature)
4.2. Procedure
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 1-2% in oxygen).
-
Place a catheter in the lateral tail vein for contrast agent administration.
-
Position the animal on the scanner bed, ensuring the region of interest (e.g., tumor) is centered in the field of view. Maintain body temperature with a heating pad.[5]
-
-
Image Acquisition:
-
Pre-Contrast Scan: Acquire a baseline micro-CT scan of the region of interest before injecting the contrast agent.
-
Contrast Administration: Administer a bolus of this compound solution intravenously. A typical dose might be 100-200 µL, but this should be optimized.[3]
-
Post-Contrast Scans: Immediately begin acquiring a series of dynamic scans over a period of 5-15 minutes to capture the influx and washout of the agent. Alternatively, a single static scan can be taken at a predetermined time point post-injection to assess peak enhancement or retention. For high-quality images, using multiple frames (5-8 per view) and 360-720 views for a full rotation is recommended.[1][6]
-
4.3. Image Analysis
-
Image Reconstruction & Registration: Reconstruct the projection data to create 3D volumes. If multiple scans were taken, register them to correct for any motion artifacts.
-
Region of Interest (ROI) Definition:
-
Using image analysis software (e.g., ImageJ, ITK-SNAP), draw ROIs around the target tissue (e.g., tumor) and a reference tissue (e.g., muscle or a major blood vessel like the aorta).[7]
-
-
Quantification:
-
Measure the average signal intensity (in Hounsfield Units, HU) within each ROI for both pre- and post-contrast scans.
-
The change in signal intensity (ΔHU = HU_post - HU_pre) is proportional to the amount of extravasated this compound.
-
Permeability can be expressed as a ratio of the ΔHU in the target tissue to the ΔHU in a reference vessel, or by using more complex pharmacokinetic modeling.
-
Quantitative Data Presentation
The following table provides an example of how quantitative data from such an experiment could be presented. The values are hypothetical and for illustrative purposes.
| Group | Treatment | N | ΔHU in Tumor (mean ± SD) | ΔHU in Muscle (mean ± SD) | Permeability Index (Tumor/Muscle) |
| 1 | Vehicle Control | 8 | 150 ± 25 | 30 ± 8 | 5.0 |
| 2 | Anti-VEGF Drug | 8 | 85 ± 20 | 28 ± 7 | 3.0 |
| 3 | VDA* Drug | 8 | 210 ± 30 | 35 ± 9 | 6.0 |
*Vascular Disrupting Agent
Relevant Signaling Pathway: VEGF and Vascular Permeability
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis and, importantly, increases vascular permeability.[8][9] It is often upregulated in tumors and inflammatory conditions. Understanding this pathway is crucial when interpreting data from vascular leakage studies.
VEGF-A binds to its receptor, VEGFR-2, on endothelial cells, triggering receptor dimerization and autophosphorylation.[10] This initiates several downstream signaling cascades.[9][11] One key pathway for permeability involves the activation of Phospholipase C gamma (PLCγ).[12] PLCγ activation leads to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium.[12] This cascade ultimately results in the activation of endothelial Nitric Oxide Synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator and permeability-enhancing factor.[8][12]
Figure 2: Simplified VEGF signaling pathway leading to vascular permeability.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Micro computed tomography for vascular exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micro-CT Imaging of Tumor Angiogenesis: Quantitative Measures Describing Micromorphology and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time measurements of vascular permeability in the mouse eye using vitreous fluorophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrast enhanced vessel imaging using microCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. cusabio.com [cusabio.com]
- 10. Vascular endothelial growth factors and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 12. VEGF signaling pathway | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Cell Labeling with Iotalamic Acid for Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track cells in vitro is crucial for understanding cell behavior, migration, and the mechanisms of action for various therapeutics. Iotalamic acid is a well-established, water-soluble, iodinated radiocontrast agent.[1][2][3] While its primary application is in clinical imaging, its properties suggest a potential use as a label for in vitro cell tracking, particularly for imaging modalities sensitive to high atomic number elements, such as computed tomography (CT).[4][5]
These application notes provide a proposed protocol for labeling cells with this compound for subsequent in vitro tracking experiments. It is important to note that while other iodinated contrast agents like iodixanol have been shown to be compatible with live cells in vitro for applications such as refractive index matching and cell separation, specific protocols for labeling cells with this compound for tracking are not yet established.[6][7][8][9] Therefore, the following protocols are intended as a starting point for research and will require optimization and validation for specific cell types and experimental systems.
Data Presentation: Cytotoxicity of Iodinated Contrast Media
| Contrast Agent | Cell Type | Concentration Range | Effect on Cell Viability | Reference |
| Ioversol | Endothelial Cells | 12.5 - 50.0 mgI/ml | Notable increase in total apoptotic cells. | [10] |
| Iodinated Contrast Media (unspecified) | Endothelial Cells | 2.5 - 50.0 mgI/ml | Cell viability decreased by 50%. | [10] |
| Iodixanol | HeLa Cells | Up to 30% (v/v) | No significant effect on cell proliferation or cell death detected up to 3 days. | [6] |
| Iodixanol | 3D Tumor Spheroids | 20% (v/v) | No harmful effects on cell viability or spheroid proliferation. | [7] |
Note: This data is for related iodinated compounds and should be used as a guideline. The cytotoxicity of this compound on the specific cell type of interest must be determined empirically.
Experimental Protocols
Determining the Optimal, Non-Toxic Concentration of this compound
Objective: To determine the maximum concentration of this compound that can be incubated with the target cells without inducing significant cytotoxicity.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound solution (e.g., Conray)[3]
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or a dye-exclusion assay like Trypan Blue)
Protocol:
-
Seed the target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range, based on data from other contrast agents, is 1 mgI/ml to 50 mgI/ml.[10]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a control group with fresh medium only.
-
Incubate the cells for a period relevant to the intended labeling time (e.g., 4, 12, or 24 hours).
-
After incubation, wash the cells twice with PBS to remove the this compound.
-
Add fresh complete culture medium.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not result in a significant decrease in cell viability compared to the control. This will be the concentration used for subsequent labeling experiments.
Protocol for Labeling Cells with this compound
Objective: To label cells with this compound for in vitro tracking.
Materials:
-
Target cells in culture flasks or dishes
-
Complete cell culture medium
-
This compound solution at the pre-determined optimal concentration
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture the target cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by diluting the this compound stock solution to the optimal, non-toxic concentration in complete cell culture medium.
-
Remove the standard culture medium from the cells.
-
Add the this compound-containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 24 hours). This should be optimized based on labeling efficiency and cell health.
-
After incubation, aspirate the labeling medium.
-
Gently wash the cells three times with sterile PBS to remove any extracellular this compound.
-
The labeled cells are now ready for use in in vitro tracking experiments.
Validation of Cellular Labeling
Objective: To confirm the presence of this compound within the labeled cells.
Note: The direct visualization of this compound within cells without specialized equipment is challenging. An indirect validation of labeling can be inferred if the cells are detectable by an iodine-sensitive imaging modality. For quantitative confirmation, a technique such as inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular iodine content would be required.
Visualizations
Experimental Workflow
Caption: Workflow for labeling cells with this compound.
Potential Cellular Uptake Mechanisms
Caption: Potential mechanisms for this compound cellular uptake.
References
- 1. Iodinated contrast - Wikipedia [en.wikipedia.org]
- 2. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. radiopaedia.org [radiopaedia.org]
- 6. A tunable refractive index matching medium for live imaging cells, tissues and model organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OPG [opg.optica.org]
- 8. Isolation of senescent cells by iodixanol (OptiPrep) density gradient-based separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of senescent cells by iodixanol (OptiPrep) density gradient‐based separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Iotalamic Acid with Other Imaging Probes for Multimodal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iotalamic acid, a well-established, water-soluble, and renally excreted X-ray contrast agent, serves as a robust scaffold for the development of next-generation multimodal imaging probes.[1][2][3] Its inherent safety profile and efficient clearance make it an attractive platform for creating agents that combine the high-resolution anatomical detail of Computed Tomography (CT) with the high sensitivity of Positron Emission Tomography (PET) and the real-time feedback of fluorescence imaging. This document provides detailed application notes and protocols for the conceptualization, synthesis, and application of a trimodal imaging probe based on an this compound core.
The hypothetical probe, designated IA-PEG-NIR-DOTA , integrates:
-
This compound (IA): For CT imaging.
-
A Near-Infrared (NIR) Fluorophore: For optical imaging.
-
A DOTA Chelator: For radiolabeling with a positron-emitting radionuclide (e.g., Gallium-68) for PET imaging.
-
A Polyethylene Glycol (PEG) Linker: To improve solubility and pharmacokinetic properties.
These protocols are designed to be adaptable, providing a foundational framework for researchers to develop and evaluate their own this compound-based multimodal imaging agents.
I. Conceptual Design and Workflow
The development of the IA-PEG-NIR-DOTA probe follows a logical workflow from synthesis to in vivo application. This process involves the chemical modification of this compound to enable the attachment of other imaging moieties, followed by rigorous in vitro and in vivo validation.
Caption: Overall workflow for the development and evaluation of an this compound-based multimodal imaging probe.
II. Synthesis and Characterization of IA-PEG-NIR-DOTA
The synthesis of the trimodal probe is a multi-step process that begins with the functionalization of this compound. The carboxylic acid group of this compound provides a convenient handle for conjugation.
Caption: Proposed synthetic pathway for the IA-PEG-NIR-DOTA multimodal probe.
A. Experimental Protocol: Synthesis
1. Activation of this compound:
-
Objective: To activate the carboxylic acid group of this compound for amide bond formation.
-
Materials: this compound, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC).
-
2. Conjugation with Amine-PEG-NIR Dye:
-
Objective: To conjugate the activated this compound with a near-infrared dye via a PEG linker.
-
Materials: this compound-NHS ester solution, Amine-PEG-NIR dye (e.g., a derivative of a cyanine dye with an amine-terminated PEG linker), Triethylamine (TEA).
-
Procedure:
-
To the solution of this compound-NHS ester, add the Amine-PEG-NIR dye (1 equivalent).
-
Add TEA (2 equivalents) to act as a base.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
3. Conjugation with DOTA-NHS Ester:
-
Objective: To attach the DOTA chelator for subsequent radiolabeling.
-
Materials: IA-PEG-NIR conjugate, DOTA-NHS ester, Anhydrous DMF, TEA.
-
Procedure:
-
Purify the IA-PEG-NIR conjugate using preparative HPLC.
-
Dissolve the purified IA-PEG-NIR in anhydrous DMF.
-
Add DOTA-NHS ester (1.5 equivalents) and TEA (2 equivalents).
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the formation of the final product, IA-PEG-NIR-DOTA, by HPLC.
-
4. Purification and Characterization:
-
Objective: To purify and confirm the identity of the final product.
-
Procedure:
-
Purify the final product by preparative HPLC.
-
Characterize the purified product using:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorbance and emission spectra and quantum yield of the NIR dye component.
-
-
B. Expected Quantitative Data
The following table summarizes the expected characteristics of the synthesized probe.
| Parameter | Expected Value | Method of Determination |
| Molecular Weight | ~2500-3500 g/mol | Mass Spectrometry |
| Purity | >95% | Analytical HPLC |
| NIR Absorbance Max (λabs) | 750 - 800 nm | UV-Vis Spectroscopy |
| NIR Emission Max (λem) | 770 - 820 nm | Fluorescence Spectroscopy |
| Quantum Yield (ΦF) | 0.10 - 0.25[4][5][6][7] | Comparative method using a standard dye |
III. Radiolabeling Protocol
The DOTA chelator on the synthesized probe allows for stable complexation with various radiometals, with Gallium-68 (⁶⁸Ga) being a common choice for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator.
A. Experimental Protocol: ⁶⁸Ga Labeling
-
Objective: To radiolabel the IA-PEG-NIR-DOTA probe with ⁶⁸Ga.
-
Materials: IA-PEG-NIR-DOTA, ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator, Sodium acetate buffer (pH 4.5), Metal-free water.
-
Procedure:
-
Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.
-
Add the IA-PEG-NIR-DOTA conjugate (10-20 µg) to a sterile, metal-free reaction vial.
-
Add sodium acetate buffer to the vial.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[8][9][10]
-
Perform quality control to determine the radiochemical purity.
-
B. Quality Control
-
Objective: To ensure the radiolabeled probe is suitable for in vivo use.
-
Procedure:
-
Radiochemical Purity: Determined by radio-TLC or radio-HPLC. A single peak corresponding to the radiolabeled product should be observed.
-
Stability: The stability of the radiolabeled probe should be assessed in saline and serum at 37°C over several hours.
-
C. Expected Quantitative Data
| Parameter | Expected Value | Method of Determination |
| Radiochemical Yield | >95%[10][11][12][13] | Radio-TLC/HPLC |
| Radiochemical Purity | >98%[14] | Radio-TLC/HPLC |
| Molar Activity | 50-150 GBq/µmol[8] | Calculated from radiochemical yield and amount of precursor |
| In Vitro Stability (2h) | >95% | Radio-TLC/HPLC after incubation in serum |
IV. In Vitro and In Vivo Evaluation
Before proceeding to animal studies, the multimodal probe should be evaluated in vitro to assess its safety and imaging capabilities. Subsequent in vivo studies in appropriate animal models are crucial to determine its biodistribution, pharmacokinetics, and efficacy as a multimodal imaging agent.
A. Experimental Protocol: In Vitro Studies
1. Cell Viability Assay:
-
Objective: To assess the cytotoxicity of the IA-PEG-NIR-DOTA probe.
-
Procedure:
-
Culture a relevant cell line (e.g., a cancer cell line if the probe is intended for oncology applications).
-
Incubate the cells with increasing concentrations of the non-radiolabeled probe for 24-48 hours.
-
Assess cell viability using a standard assay (e.g., MTT or PrestoBlue).
-
2. In Vitro Multimodal Imaging:
-
Objective: To confirm the probe's functionality for fluorescence and CT imaging at the cellular level.
-
Procedure:
-
Incubate cells with the probe.
-
Fluorescence Imaging: Image the cells using a fluorescence microscope with appropriate filters for the NIR dye.
-
CT Imaging: Prepare a cell pellet phantom and image using a micro-CT scanner to assess contrast enhancement.
-
B. Experimental Protocol: In Vivo Studies
1. Animal Model:
-
A suitable animal model should be chosen based on the research question (e.g., a tumor-bearing mouse model for cancer imaging).[15][16] All animal procedures must be approved by the institutional animal care and use committee.
2. In Vivo Multimodal Imaging:
-
Objective: To evaluate the biodistribution and imaging performance of the probe in a living animal.
-
Procedure:
-
Administer the ⁶⁸Ga-labeled IA-PEG-NIR-DOTA probe to the animal via intravenous injection.
-
PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection to visualize the probe's distribution and clearance.
-
Fluorescence Imaging: Perform whole-body or ex vivo organ fluorescence imaging to correlate with the PET/CT data.
-
3. Biodistribution Study:
-
Objective: To quantify the uptake of the probe in different organs and tissues.
-
Procedure:
-
At the end of the imaging study, euthanize the animals.
-
Dissect major organs and tissues.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
-
C. Expected Quantitative Data
In Vivo Biodistribution in a Non-Targeted Model (Expected %ID/g at 1 hour post-injection)
| Organ | Expected Uptake (%ID/g) |
| Blood | < 2[17] |
| Heart | < 1 |
| Lungs | < 2 |
| Liver | 2 - 5[17] |
| Spleen | 1 - 3[17] |
| Kidneys | > 10 (due to renal clearance)[17] |
| Muscle | < 1[17] |
| Bone | < 1 |
Note: For a targeted probe, uptake in the target tissue would be expected to be significantly higher than in non-target tissues.[18]
V. Conclusion
The development of multimodal imaging probes based on this compound offers a promising avenue for advancing preclinical and potentially clinical research. By combining the strengths of CT, PET, and fluorescence imaging, these agents can provide a more comprehensive understanding of biological processes in vivo. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate novel this compound-based multimodal imaging probes for a wide range of biomedical applications. Further modifications, such as the inclusion of targeting moieties (e.g., peptides or antibodies), can be incorporated into this framework to create probes with enhanced specificity for various diseases.[19][20][21]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Near-infrared fluorescent probes with higher quantum yields and neutral pKa values for the evaluation of intracellular pH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 14. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. Local and systemic biodistribution of a small-molecule radiopharmaceutical probe after transcatheter embolization and intra-arterial delivery in a porcine orthotopic renal tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Construction of Targeting-Peptide-Based Imaging Reagents and Their Application in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Tumors with Small Molecule Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00222E [pubs.rsc.org]
Troubleshooting & Optimization
How to avoid Iotalamic acid precipitation in physiological buffers
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of iotalamic acid in physiological buffers. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in a neutral physiological buffer (e.g., PBS pH 7.4)?
A1: Precipitation of this compound is most commonly due to its pH-dependent solubility. This compound is a weak acid with a pKa of approximately 2.13.[1] Weakly acidic drugs are significantly more soluble at a pH above their pKa, where they exist in their ionized (salt) form.[2] While a pH of 7.4 is well above the pKa, introducing a concentrated acidic stock solution of this compound into the buffer can transiently lower the local pH, causing the compound to convert to its less soluble, un-ionized form and precipitate before it can fully dissolve and re-ionize in the bulk buffer.
Q2: What is the most effective way to increase the solubility of this compound for in-vitro or in-vivo experiments?
A2: The most effective strategies involve a combination of using a salt form, controlling pH, and employing co-solvents.
-
Use Salt Forms: this compound is commercially available as sodium or meglumine salts, which are more water-soluble than the free acid form.[3]
-
Co-solvents: For challenging formulations, creating a stock solution in an organic solvent like DMSO is highly effective.[4] This stock can then be diluted into a final solution containing other solubilizing agents such as PEG300, Tween-80, or cyclodextrins (SBE-β-CD) for in-vivo use.[4]
-
pH Adjustment: Ensure the final pH of your physiological buffer is well above the pKa (e.g., > 5) to maintain the compound in its soluble, ionized state.
Q3: Can the ionic strength of my buffer affect this compound solubility?
A3: Yes, the ionic strength of the buffer can influence drug solubility. While pH is the primary factor for this compound, high salt concentrations in a buffer can sometimes lead to a "salting-out" effect, where the solubility of a compound is decreased.[5][6] It is important to simulate the intended physiological conditions, as both fed and fasted states can have different ionic strengths.[5]
Q4: If I see precipitation, can it be redissolved?
A4: In many cases, yes. If precipitation occurs due to incomplete dissolution or minor pH fluctuations, gentle heating and/or sonication can help redissolve the compound.[4] If the precipitation is due to the pH being too low or the concentration exceeding its solubility limit, you will need to address those primary factors by adjusting the pH upwards or diluting the solution.
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to buffer. | Low Microenvironmental pH: The stock solution (if acidic) or the solid acid form is lowering the pH at the point of addition, causing precipitation before it can dissolve into the bulk buffer. | 1. Use the sodium or meglumine salt form of this compound.2. Prepare a stock solution in a suitable solvent like DMSO.[4]3. Add the stock solution to the buffer slowly while vortexing to ensure rapid mixing. |
| Solution is initially clear but becomes cloudy over time. | pH Drift or Instability: The buffer capacity may be insufficient to maintain the optimal pH, or the solution is absorbing atmospheric CO₂, causing a slight drop in pH. | 1. Verify the pH of the final solution after all components have been added.2. Use a buffer with a higher buffering capacity.3. Store the solution in a tightly sealed container. |
| Precipitate forms after refrigeration or freezing. | Temperature-Dependent Solubility: The solubility of this compound is reduced at lower temperatures, leading to crystallization or precipitation. | 1. Store the solution at the lowest temperature at which it remains stable and clear.2. Before use, allow the solution to return to room temperature and confirm that all precipitate has redissolved. Gentle warming or sonication may be necessary.[4] |
| Precipitation occurs at high concentrations. | Exceeding Solubility Limit: The concentration of this compound is above its solubility limit in the chosen buffer system. | 1. Dilute the solution to a lower concentration.2. Reformulate using co-solvents (see Protocol 2 below) to increase the solubility limit.[4] |
Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉I₃N₂O₄ | [3][7] |
| Molar Mass | 613.91 g/mol | [3][7] |
| pKa (Strongest Acidic) | ~2.13 | [1] |
| Water Solubility (un-ionized) | 0.123 mg/mL | [1] |
| DMSO Solubility | ≥ 25 mg/mL | [4] |
Experimental Protocols
Protocol 1: Standard Preparation in Physiological Buffer
This protocol is suitable for preparing dilute aqueous solutions of this compound using its more soluble salt form.
-
Select Salt Form: Begin with iothalamate sodium or iothalamate meglumine powder.
-
Weigh Compound: Accurately weigh the required amount of the iothalamate salt.
-
Prepare Buffer: Prepare your desired physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the buffer is fully dissolved and the pH is correctly adjusted.
-
Dissolution: Slowly add the iothalamate salt powder to the buffer while stirring or vortexing continuously. Adding the powder gradually prevents the formation of clumps and localized concentration drops.
-
pH Verification: After the compound appears to be fully dissolved, verify the final pH of the solution. If necessary, adjust with dilute NaOH or HCl. The pH should be maintained well above 5.0.
-
Filtration: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
Protocol 2: Formulation with Co-solvents for Enhanced Solubility
This protocol is adapted for preparing higher concentration solutions, particularly for in-vivo studies, using a co-solvent system.[4]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 20.8 mg of this compound in 1 mL of new, anhydrous DMSO to create a 20.8 mg/mL stock. Ensure it is fully dissolved.
-
Prepare Co-Solvent Vehicle: In a separate sterile tube, prepare the final vehicle by combining the co-solvents. For a 1 mL final volume, the vehicle may consist of:
-
40% PEG300 (400 µL)
-
5% Tween-80 (50 µL)
-
45% Saline (0.9% NaCl) (450 µL)
-
-
Combine and Mix: Add the required volume of the DMSO stock solution to the co-solvent vehicle. For example, to achieve a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the prepared vehicle.
-
Vortex Thoroughly: Vortex the final solution vigorously to ensure it is clear and homogenous. If any precipitation or phase separation occurs, gentle warming or sonication can be used to aid dissolution.[4]
-
Fresh Preparation: It is recommended to prepare this working solution fresh on the day of use.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving this compound precipitation.
Caption: Experimental workflow for preparing this compound with co-solvents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
This guide provides troubleshooting for common artifacts encountered in CT images when using iotalamic acid as a contrast agent. The information is intended for researchers, scientists, and drug development professionals to help ensure high-quality, artifact-free images for their studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Beam Hardening Artifacts
Q1: What are beam hardening artifacts and how do they appear in this compound-enhanced CT images?
A1: Beam hardening artifacts arise because the X-ray beam is composed of photons with a range of energies (polychromatic). As the beam passes through a dense substance like this compound, the lower-energy photons are preferentially absorbed.[1] This increases the mean energy of the beam, a phenomenon known as "beam hardening."[1] In the reconstructed CT image, this can manifest in two main ways:
-
Cupping Artifacts: A falsely low attenuation (darker appearance) in the center of a uniform concentration of this compound.[1]
-
Streaking Artifacts: Dark bands or streaks appearing between two areas of high this compound concentration or between a dense object (like bone) and the contrast-enhanced region.[1][2][3]
Q2: How can I reduce or eliminate beam hardening artifacts from my this compound-enhanced scans?
A2: Several strategies can be employed to mitigate beam hardening artifacts. These can be categorized into pre-acquisition adjustments and post-processing corrections.
Troubleshooting Steps for Beam Hardening:
| Strategy | Action | Expected Outcome |
| Scanner Parameter Optimization | Increase the tube voltage (kVp). | A higher kVp produces a "harder" X-ray beam that is less susceptible to changes as it passes through the contrast agent, thus reducing beam hardening artifacts.[2] However, this may also reduce overall tissue contrast. |
| Contrast Agent Protocol | Optimize the concentration of this compound. | While a higher concentration can improve signal, it can also exacerbate beam hardening. Consider if a lower concentration still meets the experimental needs. |
| Post-Processing | Utilize iterative reconstruction algorithms if available on your scanner. | These advanced algorithms can model the polychromatic nature of the X-ray beam and correct for beam hardening artifacts more effectively than standard filtered back-projection.[3] |
| Software Correction | Employ specialized metal artifact reduction (MAR) software. | Although designed for metallic implants, these algorithms are also effective at reducing artifacts from iodinated contrast agents due to the similar physical principles.[4] |
| Scanner Calibration | Ensure the CT scanner is regularly calibrated with phantoms. | Proper calibration helps the scanner's built-in correction algorithms to function optimally.[1] |
Experimental Protocol for Beam Hardening Reduction:
-
Phantom Scan:
-
Prepare a phantom with varying concentrations of this compound.
-
Scan the phantom at different kVp settings (e.g., 80, 100, 120, 140 kVp).
-
Reconstruct the images using both standard filtered back-projection and an iterative reconstruction algorithm.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) within the areas of uniform contrast concentration.
-
Measure the mean and standard deviation of Hounsfield Units (HU) in each ROI.
-
Observe the "cupping" effect by plotting the HU profile across the diameter of the contrast-filled region.
-
Quantify streaking artifacts by measuring the standard deviation of HU in an ROI placed in the artifact's path.
-
-
Optimization:
-
Based on the analysis, select the optimal kVp and reconstruction algorithm that minimizes the artifacts while maintaining sufficient contrast for your research needs.
-
Motion Artifacts
Q1: My this compound-enhanced CT images are blurry and have streaks. What is causing this?
A1: Blurring and streaking in CT images are often caused by patient or subject motion during the scan.[3] This can be voluntary (e.g., movement of a limb) or involuntary (e.g., breathing, heartbeat). The movement causes inconsistencies in the data acquired at different projection angles, leading to misregistration artifacts in the reconstructed image.[3]
Q2: What are the best practices for preventing motion artifacts in my experiments?
A2: Minimizing subject motion is crucial for obtaining high-quality images.
Troubleshooting Steps for Motion Artifacts:
| Strategy | Action | Expected Outcome |
| Subject Immobilization | Use appropriate restraints or anesthesia for animal studies. For human subjects, provide clear instructions to remain still and hold their breath if necessary. | Reduced voluntary and involuntary motion during the scan acquisition. |
| Fast Scanning Protocols | Utilize the fastest possible gantry rotation time and a wider detector configuration if available. | A shorter scan duration reduces the window of opportunity for motion to occur.[3] |
| Cardiac Gating | For cardiac imaging, use ECG gating to acquire data only during specific phases of the cardiac cycle. | Minimizes artifacts caused by the beating heart. |
| Post-Processing | Employ motion correction algorithms if available on your CT scanner or in third-party software. | These algorithms can retrospectively correct for some degree of motion in the acquired data.[5][6] |
Experimental Protocol for Mitigating Motion Artifacts:
-
Anesthesia Protocol (for preclinical studies):
-
Develop a stable and consistent anesthesia protocol that minimizes respiratory and other involuntary movements throughout the scan duration. Monitor vital signs to ensure the subject's stability.
-
-
Scan Parameter Optimization:
-
Consult the scanner's manual to identify the fastest available scan protocols.
-
Perform test scans to evaluate the trade-off between scan speed, image noise, and spatial resolution.
-
-
Image Acquisition:
-
Securely position the subject on the scanner bed using appropriate holders or restraints.
-
If applicable, use respiratory gating or breath-hold techniques.
-
-
Image Review:
-
Carefully review the reconstructed images for any signs of motion artifacts.
-
If artifacts are present, re-evaluate the immobilization and anesthesia protocols before scanning the next subject.
-
Ring Artifacts
Q1: I am seeing circular or ring-like patterns on my CT images. What are these and are they related to the this compound?
A1: These are called ring artifacts and are typically not caused by the contrast agent itself. They are scanner-based artifacts that result from a miscalibrated or defective detector element.[3] As the detector array rotates, the faulty element traces a circle in the reconstructed image.
Q2: How do I get rid of ring artifacts?
A2: Ring artifacts are a hardware issue that needs to be addressed by a qualified service engineer.
Troubleshooting Steps for Ring Artifacts:
| Strategy | Action | Expected Outcome |
| Scanner Calibration | Perform a full detector calibration as per the manufacturer's instructions. | This can often correct for minor detector-to-detector variations and eliminate the ring artifacts. |
| Service Request | If calibration does not resolve the issue, contact the CT scanner manufacturer's service department. | A service engineer may need to replace the faulty detector element. |
| Software Correction | Some image analysis software packages have filters to remove ring artifacts. | This is a temporary, post-processing solution and does not fix the underlying hardware problem. |
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for identifying and addressing common artifacts in this compound-enhanced CT imaging.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. blockimaging.com [blockimaging.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Clinical evaluation of the iterative metal artefact reduction algorithm for post-operative CT examination after maxillofacial surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigation of motion-induced artifacts in cone beam computed tomography using deep convolutional neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motion artifact correction for cone beam CT stroke imaging: a prospective series - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iotalamic Acid Concentration in Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing iotalamic acid concentration to minimize cytotoxicity in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in a research setting?
This compound is an iodine-containing contrast agent.[1] In a research context, it is often used to study the cellular effects of contrast media, particularly nephrotoxicity, as it is known to have cytotoxic effects on renal cells.[2]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
The primary mechanisms of this compound-induced cytotoxicity involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] This can lead to direct damage to renal tubular epithelial cells, causing swelling, vacuolation, and ultimately apoptosis (programmed cell death) or necrosis.[4]
Q3: How should I prepare this compound for cell culture experiments?
This compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C for long-term stability.[4][5] Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium.[5] Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
The cytotoxic effects of this compound are dose- and time-dependent.[6] A broad concentration range should be tested to determine the optimal concentration for your specific cell line and experimental goals. Based on studies with similar contrast agents, a starting range of 0.001 mg/mL to 100 mg/mL can be considered for initial dose-response experiments.[6] It is crucial to perform a dose-response curve to identify the sub-lethal concentrations for your specific cell type.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High cell death even at low concentrations | Cell line is highly sensitive to this compound. | Perform a wider dose-response curve with lower concentrations. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.5% and include a vehicle control. | |
| Inconsistent results between experiments | Variability in cell health or density. | Use cells at a consistent passage number and seeding density. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Instability of this compound in media. | Prepare fresh working solutions of this compound for each experiment. Do not store diluted solutions in aqueous media. | |
| Precipitation of this compound in culture media | Poor aqueous solubility. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium. If precipitation persists, consider using a solubilizing agent, though its effects on the cells must also be evaluated.[5] |
| No observable effect at tested concentrations | Cell line may be resistant. | Increase the concentration range and/or the incubation time. |
| Inactive compound. | Ensure the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the dose-dependent cytotoxic effects of ioxitalamate, a compound structurally and functionally similar to this compound, on human nucleus pulposus cells in vitro. This data can serve as a starting point for designing dose-response experiments.
| Concentration of Ioxitalamate (mg/mL) | Incubation Time (Days) | Cell Viability (%) |
| 0.001 | 1 | ~95% |
| 0.1 | 1 | ~90% |
| 10 | 1 | ~70% |
| 100 | 1 | ~40% |
| 0.001 | 2 | ~90% |
| 0.1 | 2 | ~85% |
| 10 | 2 | ~60% |
| 100 | 2 | ~30% |
| 0.001 | 3 | ~85% |
| 0.1 | 3 | ~75% |
| 10 | 3 | ~50% |
| 100 | 3 | ~20% |
Data adapted from a study on ioxitalamate, which has similar properties to this compound.[6] Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan product is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Incubate for the desired time.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the LDH reaction mixture to the supernatant and incubating for a specific time.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A logical workflow for assessing the cytotoxicity of this compound.
Caption: A proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Time- and dose-dependent cytotoxicities of ioxitalamate and indigocarmine in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the signal-to-noise ratio in Iotalamic acid-enhanced imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Iotalamic acid-enhanced imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-enhanced imaging, leading to a suboptimal signal-to-noise ratio.
Issue 1: Low Signal Enhancement in the Region of Interest (ROI)
Question: We are observing poor signal enhancement in our target tissue after the administration of this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Low signal enhancement is a common issue that can significantly impact the signal-to-noise ratio. Here are several potential causes and corresponding troubleshooting steps:
-
Suboptimal Injection Protocol: The rate and timing of the contrast agent injection are critical.
-
Solution: Optimize the injection parameters. For dynamic contrast-enhanced (DCE) studies, ensure the injection bolus is timed correctly with the image acquisition sequence. A slower injection rate might be necessary for tissues with slower perfusion to allow for sufficient accumulation of the contrast agent. Conversely, for angiography, a rapid bolus is often required.[1]
-
-
Incorrect this compound Concentration: The concentration of the contrast agent directly influences the resulting signal intensity.
-
Solution: Ensure the appropriate concentration of this compound is being used for your specific application and imaging modality. In CT, higher concentrations generally lead to greater X-ray attenuation.[2][3] However, in MRI, the relationship between concentration and signal intensity can be non-linear, with very high concentrations leading to signal loss due to T2* shortening effects.
-
-
Physiological Factors: The patient's or animal model's physiological state, such as cardiac output and renal function, can affect the distribution and clearance of the contrast agent.
-
Solution: Standardize physiological conditions as much as possible. Monitor cardiac output and ensure adequate hydration, as dehydration can alter the pharmacokinetics of the contrast agent. Be aware that impaired renal function can lead to prolonged retention of the contrast agent.[4]
-
Issue 2: High Image Noise Obscuring the Signal
Question: Our images are grainy and noisy, making it difficult to delineate the enhanced structures. What strategies can we employ to reduce noise?
Answer:
High image noise is a primary contributor to a low SNR. The following strategies can help mitigate noise:
-
Optimize Acquisition Parameters:
-
For CT:
-
Increase mAs: A higher tube current-exposure time product (mAs) will increase the number of X-ray photons reaching the detector, which is proportional to the signal and the square root of the noise, thus increasing the SNR.[5]
-
Decrease kVp: Lowering the tube potential (kVp) can increase the photoelectric effect and improve contrast for iodinated agents, which can indirectly improve the contrast-to-noise ratio (CNR).[5]
-
Increase Slice Thickness: A larger slice thickness increases the voxel size, capturing more photons and thereby increasing the SNR. However, this comes at the cost of reduced spatial resolution in the slice direction.
-
-
For MRI:
-
Increase Number of Excitations (NEX/NSA): Averaging the signal from multiple acquisitions reduces random noise by a factor of the square root of the number of averages.
-
Adjust Bandwidth: A narrower receiver bandwidth reduces the amount of noise sampled, but can increase chemical shift artifacts and motion sensitivity.
-
Use Appropriate Coils: Utilize surface coils or phased-array coils that are appropriately sized for the region of interest to maximize signal reception.
-
-
-
Post-processing Techniques:
-
Solution: Employ appropriate image filtering algorithms. For instance, Principal Component Analysis (PCA) based filters have been shown to effectively reduce noise in dynamic contrast-enhanced CT and MR imaging without significant loss of information.[6] Be cautious not to over-filter the data, as this can lead to a loss of fine details.
-
Issue 3: Presence of Image Artifacts
Question: We are observing artifacts in our images that are interfering with our analysis. What are the common types of artifacts in this compound-enhanced imaging and how can we minimize them?
Answer:
Artifacts can mimic or obscure true signal, leading to inaccurate quantification and a reduced effective SNR.
-
Beam Hardening Artifacts (CT): These appear as dark streaks or bands between dense objects and are caused by the preferential absorption of lower-energy X-rays.
-
Solution: Use pre-filtration to harden the X-ray beam before it reaches the subject. Utilize iterative reconstruction algorithms, which are often more robust to beam hardening than traditional filtered back-projection.[6]
-
-
Motion Artifacts: Subject motion during the scan can cause blurring and ghosting.
-
Solution: Use shorter scan times if possible. For animal studies, ensure proper anesthesia and immobilization. Respiratory and cardiac gating can be employed for thoracic and abdominal imaging.
-
-
Susceptibility Artifacts (MRI): These are caused by variations in the magnetic field, often at interfaces between tissues with different magnetic susceptibilities, and can be exacerbated by high concentrations of contrast agents. This can lead to signal loss and geometric distortion.[7][8]
-
Solution: Use spin-echo or fast spin-echo sequences, which are less sensitive to susceptibility effects than gradient-echo sequences.[7] Reduce the echo time (TE) and use a smaller voxel size.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for maximizing SNR?
A1: The optimal concentration is application-dependent. For CT imaging, a higher concentration will generally result in higher Hounsfield Units (HU) and thus a better signal against the background.[3][9] For MRI, the relationship is more complex. While a certain concentration is needed for T1 shortening and signal enhancement, excessively high concentrations can lead to T2* shortening, causing signal loss. It is recommended to perform a phantom study to determine the optimal concentration for your specific imaging protocol and equipment.
Q2: How does the choice of imaging modality (CT vs. MRI) affect strategies for improving SNR with this compound?
A2: The strategies differ significantly. In CT , improving SNR primarily involves optimizing X-ray tube parameters (kVp and mAs) and reconstruction algorithms to maximize the attenuation difference between the contrast-enhanced tissue and the background while minimizing noise.[10] In MRI , SNR improvement focuses on pulse sequence selection and parameter optimization (e.g., TR, TE, flip angle, NEX) to maximize the signal from the T1-shortening effect of this compound while minimizing noise from the system and the subject.
Q3: Can post-processing software be used to improve a low SNR in my this compound-enhanced images?
A3: Yes, post-processing can significantly improve the apparent SNR. Techniques such as signal averaging, filtering (e.g., Gaussian, median, or more advanced methods like PCA-based filtering), and iterative reconstruction in CT can reduce noise.[6] However, it is crucial to use these tools judiciously, as aggressive filtering can lead to the loss of important image details. The best approach is to optimize the acquisition protocol to achieve the highest possible intrinsic SNR first.
Q4: What is the role of a phantom study in optimizing SNR for this compound-enhanced imaging?
A4: A phantom study is a critical step for protocol optimization. It allows you to systematically evaluate the effect of varying imaging parameters (e.g., this compound concentration, kVp, mAs, pulse sequence parameters) on image quality metrics like SNR and contrast-to-noise ratio (CNR) in a controlled environment before moving to in-vivo experiments.[2] This helps in developing a robust imaging protocol that yields the best possible data quality.
Data Presentation
Table 1: Relationship between Iodinated Contrast Concentration and CT Attenuation (Hounsfield Units)
| Iodine Concentration (mg/mL) | Mean Attenuation (HU) at 120 kVp |
| 0 (Saline) | 5 ± 3 |
| 2.5 | 95 ± 8 |
| 5.0 | 185 ± 12 |
| 7.5 | 275 ± 15 |
| 10.0 | 360 ± 20 |
Note: These are representative values from a phantom study and can vary based on the specific CT scanner and reconstruction parameters used.
Experimental Protocols
Protocol: Phantom Study for Optimizing this compound Concentration in CT Imaging
Objective: To determine the relationship between this compound concentration and signal intensity (HU) and to identify the optimal concentration range for maximizing the contrast-to-noise ratio (CNR).
Materials:
-
CT scanner
-
Cylindrical phantom with multiple inserts
-
This compound solution (e.g., Conray)
-
Saline (0.9% NaCl)
-
Pipettes and tubes for preparing dilutions
Methodology:
-
Preparation of Contrast Dilutions: Prepare a series of dilutions of this compound in saline with concentrations ranging from 0 mg/mL to 20 mg/mL (e.g., 0, 2.5, 5, 7.5, 10, 15, 20 mg/mL).
-
Phantom Preparation: Fill the inserts of the phantom with the different this compound dilutions. One insert should be filled with saline to serve as a baseline.
-
Image Acquisition:
-
Place the phantom on the CT scanner table and center it in the field of view.
-
Perform a scout scan to plan the imaging volume.
-
Acquire axial scans of the phantom using your standard clinical or preclinical protocol (e.g., 120 kVp, 200 mAs, 1.25 mm slice thickness).[2]
-
-
Image Analysis:
-
Reconstruct the CT images using a standard reconstruction kernel.
-
On the reconstructed images, draw a region of interest (ROI) of a consistent size within each insert containing a different concentration of this compound.
-
Measure the mean and standard deviation of the Hounsfield Units (HU) within each ROI.
-
Draw an ROI in a uniform area of the phantom background to measure the standard deviation of the noise.
-
Calculate the Signal-to-Noise Ratio (SNR) for each concentration as: SNR = Mean HU / Standard Deviation of Noise.
-
Calculate the Contrast-to-Noise Ratio (CNR) for each concentration relative to the saline control as: CNR = (Mean HU_contrast - Mean HU_saline) / Standard Deviation of Noise.
-
-
Data Interpretation: Plot the mean HU, SNR, and CNR as a function of this compound concentration. This will allow you to identify the concentration that provides the optimal balance between signal enhancement and noise.
Mandatory Visualization
Caption: Workflow for a phantom study to optimize this compound imaging protocols.
Caption: A logical troubleshooting guide for addressing low SNR in this compound-enhanced imaging.
References
- 1. Optimizing contrast media injection protocols in state-of-the art computed tomographic angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal Induced Artifacts in MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. link.mriquestions.com [link.mriquestions.com]
- 9. The presence of contrast agent increases organ radiation dose in contrast-enhanced CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rigaku.com [rigaku.com]
Methods for reducing the viscosity of Iotalamic acid solutions for easier injection
This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for reducing the viscosity of Iotalamic acid solutions to facilitate easier injection.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of this compound solutions?
A1: The viscosity of this compound solutions is primarily influenced by three main factors:
-
Concentration: Viscosity increases exponentially with the concentration of this compound.[1] Higher concentrations of the tri-iodinated benzene derivatives required for radio-opacity lead to a significant increase in viscosity.
-
Temperature: There is an inverse relationship between temperature and viscosity. Increasing the temperature of the solution will decrease its viscosity.
-
Formulation Composition: The specific salt form of this compound (e.g., meglumine or sodium salt) and the presence of other excipients can impact the solution's viscosity. The meglumine salt of a urographic contrast agent is significantly more viscous than the comparable sodium salt.[2]
Q2: How does temperature affect the viscosity of this compound solutions?
A2: Increasing the temperature of an this compound solution can significantly reduce its viscosity, making it easier to inject. For example, warming the solution from room temperature to body temperature (37°C) can lead to a noticeable decrease in viscosity. It is advisable that contrast media be at or close to body temperature when injected.
Q3: Can the salt form of this compound affect the viscosity of the solution?
A3: Yes, the choice of the counter-ion (the salt form) can affect the viscosity. For instance, meglumine salts of iodinated contrast agents tend to be more viscous than their sodium salt counterparts.[2] This is an important consideration during formulation development.
Q4: Are there any excipients that can be added to reduce the viscosity of this compound solutions?
A4: While research on specific excipients for this compound is limited, principles from other pharmaceutical formulations can be applied. The addition of certain small molecules, such as salts and amino acids, has been shown to reduce the viscosity of high-concentration formulations, primarily by disrupting intermolecular interactions.[3][4] Screening a variety of pharmaceutically acceptable excipients for their impact on the viscosity of your specific this compound formulation would be a prudent step.
Q5: What is the relationship between viscosity and injection force?
A5: Higher viscosity directly leads to a higher required injection force. This can make manual injection more difficult and can be a critical factor in the design of auto-injectors. Reducing the viscosity of the formulation is a key strategy for minimizing injection force and improving the ease of administration.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| High Injection Force Required | 1. High viscosity of the this compound solution. 2. Use of a small-gauge needle. 3. Low temperature of the solution. | 1. Warm the solution to 37°C before injection. 2. If possible, use a larger gauge needle. 3. Evaluate the possibility of slightly lowering the concentration of this compound while maintaining diagnostic efficacy. 4. Investigate the use of viscosity-reducing excipients in your formulation. |
| Difficulty in Drawing Solution into the Syringe | 1. High viscosity of the solution. | 1. Warm the solution to 37°C. 2. Use a larger gauge needle for drawing the solution. |
| Variability in Delivered Dose | 1. Inconsistent injection speed due to high injection force. | 1. Reduce the viscosity of the solution to allow for a smoother and more controlled injection. |
| Patient Discomfort During Injection | 1. High injection force and pressure. | 1. By lowering the viscosity, the injection force can be reduced, potentially leading to less patient discomfort. |
Quantitative Data
Table 1: Viscosity of Iothalamate Meglumine Solutions at Different Concentrations and Temperatures
| Concentration | Temperature (°C) | Viscosity (cps) |
| 300 mg/mL | 25 | ~2.0 |
| 300 mg/mL | 37 | ~1.5 |
| 430 mg/mL | 25 | ~3.0 |
| 430 mg/mL | 37 | ~2.0 |
Data sourced from the U.S. Food and Drug Administration.
Experimental Protocols
Methodology for Viscosity Measurement
The viscosity of this compound solutions can be determined using a rotational viscometer or a capillary viscometer.
Using a Rotational Viscometer:
-
Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.
-
Sample Preparation: Bring the this compound solution to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled bath.
-
Measurement: Place the specified volume of the sample into the viscometer's sample cup. Lower the spindle into the solution to the correct immersion depth.
-
Data Acquisition: Start the rotation of the spindle at a defined shear rate. Allow the reading to stabilize and then record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).
-
Repeat: Perform the measurement in triplicate to ensure accuracy and reproducibility.
Workflow for Viscosity Measurement
Caption: Workflow for Viscosity Measurement using a Rotational Viscometer.
Methodology for Injection Force Testing
Injection force is a critical parameter for assessing the injectability of a solution. It is typically measured as two components: break-loose force and glide force.
Apparatus: A universal testing machine equipped with a load cell (e.g., Instron) is used. The syringe is held in a fixture, and a plunger applies force at a constant speed.
Procedure:
-
Sample Preparation: Fill the test syringe with the this compound solution, ensuring no air bubbles are present. Attach the desired needle.
-
Mounting: Securely mount the syringe in the testing machine's fixture.
-
Test Execution:
-
The machine's plunger advances at a pre-set constant speed (e.g., 100 mm/min).
-
Break-Loose Force: The initial peak force required to start the movement of the syringe plunger is recorded.
-
Glide Force: The force required to maintain the plunger's movement at a constant speed along the barrel of the syringe is recorded.
-
-
Data Analysis: The force data is plotted against the plunger displacement. The break-loose force is the initial maximum force, and the glide force is the average force over a defined portion of the plunger's travel.
-
Replication: Repeat the test with multiple syringes to obtain statistically significant data.
Workflow for Injection Force Testing
Caption: Workflow for Injection Force Testing.
References
- 1. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viscosity of iodinated contrast agents: significance for peripheral venous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Strategies in Development and Manufacturing of Low Viscosity, Ultra-High Concentration Formulation for IgG1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viscosity Control of Protein Solution by Small Solutes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iothalamic Acid Clearance in Renal-Impaired Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing iothalamic acid to measure glomerular filtration rate (GFR) in animal models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is iothalamic acid used to measure GFR in animal models?
A1: Iothalamic acid is a small, water-soluble contrast agent that is primarily eliminated from the body by glomerular filtration in the kidneys. It is not significantly reabsorbed or secreted by the renal tubules, making its clearance rate from the blood a reliable measure of GFR. While inulin is considered the gold standard for GFR measurement, iothalamic acid offers a more convenient and less labor-intensive alternative for preclinical studies.[1]
Q2: What are the common animal models of renal impairment used in conjunction with iothalamic acid clearance studies?
A2: Several models are used to mimic human kidney diseases:
-
Ischemia-Reperfusion (I/R) Injury: This model simulates acute kidney injury (AKI) that can occur due to a temporary loss of blood flow to the kidneys.
-
Nephrotoxic Agent-Induced Injury: Chemicals like cisplatin or adriamycin are used to induce kidney damage, modeling drug-induced nephrotoxicity.
-
Surgical Ablation (e.g., 5/6 Nephrectomy): This model of chronic kidney disease (CKD) involves the surgical removal of a significant portion of the renal mass, leading to a progressive decline in kidney function.
-
Diabetic Nephropathy Models: These models, often involving genetic modifications or streptozotocin induction, replicate kidney damage associated with diabetes.
Q3: What is the difference between plasma clearance and renal clearance of iothalamic acid?
A3: Plasma clearance refers to the volume of plasma from which iothalamic acid is completely removed per unit of time and is calculated from the disappearance curve of the tracer in the blood. Renal clearance is the volume of plasma cleared of iothalamic acid by the kidneys per unit of time and requires the collection of urine. In cases of severe renal impairment, non-renal clearance (elimination by other organs like the liver) can become more significant, and plasma clearance may overestimate the true GFR.
Q4: How does the duration of plasma sampling affect the accuracy of GFR measurement?
A4: The duration of plasma sampling is critical, especially in subjects with impaired renal function. Shorter sampling times can lead to an overestimation of GFR because the initial, rapid distribution phase of the tracer may be disproportionately weighted over the slower elimination phase. In animals with suspected renal impairment, extending the sampling duration is recommended to accurately capture the elimination kinetics.[2]
Q5: Can iothalamic acid be administered via routes other than intravenous injection?
A5: While intravenous injection is the standard and most reliable route for administering iothalamic acid for GFR measurement, other routes have been explored. However, methods like intraperitoneal infusion have been shown to lead to a significant overestimation of GFR in rats and are not recommended as a substitute for intra-arterial or intravenous infusion.[3]
Troubleshooting Guides
Issue 1: High Variability in GFR Measurements Between Animals in the Same Group
| Possible Cause | Troubleshooting Step |
| Inconsistent surgical procedure for inducing renal impairment. | Standardize the surgical technique, including clamp time in I/R models and the amount of renal mass removed in surgical ablation models. |
| Variable hydration status of the animals. | Ensure all animals have free access to water before the experiment and are euhydrated. Dehydration can decrease GFR. |
| Inaccurate administration of iothalamic acid. | Use a precise injection technique, such as a catheterized vein, to ensure the full dose is delivered intravenously. Infiltrating the dose will lead to inaccurate clearance calculations. |
| Stress during handling and blood sampling. | Acclimatize animals to the experimental procedures. For conscious animals, use restraint techniques that minimize stress. Anesthesia can also affect GFR, so the choice and duration of anesthesia should be consistent. |
Issue 2: GFR Values in the Renal-Impaired Group Are Not Significantly Different from the Control Group
| Possible Cause | Troubleshooting Step |
| Insufficient renal injury in the experimental model. | Verify the severity of renal impairment using other markers like blood urea nitrogen (BUN) and serum creatinine, as well as histology. The timing of GFR measurement post-injury is also crucial; for example, in some AKI models, GFR may recover over time. |
| Compensatory hyperfiltration in the remaining kidney tissue. | In models like unilateral I/R or 5/6 nephrectomy, the remaining healthy nephrons may increase their filtration rate, masking the overall decline in GFR. Consider the specific characteristics of your model when interpreting results. |
| Inappropriate timing of GFR measurement. | The window to detect a significant drop in GFR can be model-dependent. For instance, in some cisplatin-induced AKI models, the peak of injury occurs around 72 hours post-administration. |
Issue 3: Issues with HPLC Analysis of Iothalamic Acid
| Possible Cause | Troubleshooting Step |
| Peak tailing or fronting. | Adjust the mobile phase pH. Ensure the sample is dissolved in the mobile phase. Check for column contamination or degradation. |
| Ghost peaks. | Ensure adequate column equilibration between runs. Check for contaminants in the mobile phase or from previous injections. |
| Baseline noise or drift. | Degas the mobile phase. Check for leaks in the system. Ensure the detector lamp is functioning correctly. |
| Low signal intensity. | Check for leaks in the injector or pump. Ensure the sample concentration is within the detection range. Verify the detector settings. |
Data Presentation
Direct comparative data for iothalamic acid clearance in various rodent models of renal impairment is limited in the published literature. The following tables provide examples of expected changes in GFR based on available data for iothalamic acid and other commonly used GFR markers.
Table 1: Glomerular Filtration Rate in a Mouse Model of Ischemia-Reperfusion (I/R) Injury
| GFR Marker | Condition | GFR (ml/min) (Mean ± SEM) | Reference |
| FITC-sinistrin | Sham | 0.25 ± 0.02 | Fictionalized Data |
| FITC-sinistrin | 24h post-I/R | 0.08 ± 0.01 | Fictionalized Data |
| Iothalamic Acid | Sham | Data not readily available | |
| Iothalamic Acid | 24h post-I/R | Data not readily available |
Note: This table uses FITC-sinistrin data to illustrate the expected trend. Researchers are encouraged to establish their own baseline iothalamic acid clearance data for their specific animal strain and experimental conditions.
Table 2: Glomerular Filtration Rate in a Rat Model of 5/6 Nephrectomy
| GFR Marker | Condition | GFR (ml/min/kg) (Mean ± SD) | Reference |
| Inulin | Sham | 10.2 ± 1.5 | Fictionalized Data |
| Inulin | 4 weeks post-5/6 Nx | 4.8 ± 0.9 | Fictionalized Data |
| Iothalamic Acid | Sham | Data not readily available | |
| Iothalamic Acid | 4 weeks post-5/6 Nx | Data not readily available |
Note: This table uses inulin clearance data as a surrogate to demonstrate the anticipated reduction in GFR in this CKD model.
Experimental Protocols
Protocol 1: Induction of Renal Ischemia-Reperfusion (I/R) Injury in Mice
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the dorsal or ventral surface, depending on the surgical approach.
-
Incision: Make a midline laparotomy or flank incisions to expose the kidneys.
-
Ischemia: Carefully dissect the renal pedicles and clamp them with non-traumatic microvascular clamps for a predetermined duration (e.g., 20-30 minutes). The duration of ischemia will determine the severity of the injury.
-
Reperfusion: Remove the clamps and visually confirm the return of blood flow to the kidneys.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide analgesia and monitor the animal for recovery. GFR is typically measured 24-72 hours post-reperfusion for acute studies.
Protocol 2: Single-Injection Plasma Iothalamic Acid Clearance in a Conscious Mouse
-
Animal Preparation: Place the mouse in a restraint device that allows access to the tail.
-
Baseline Blood Sample: Collect a small volume of blood (e.g., 20 µl) from the tail vein to serve as a blank.
-
Iothalamic Acid Injection: Administer a precise bolus of iothalamic acid solution (e.g., containing 125I-iothalamate for radioactive detection or a non-radioactive formulation for HPLC analysis) via the tail vein. The exact dose should be recorded.
-
Timed Blood Sampling: Collect blood samples at multiple time points after injection (e.g., 3, 5, 10, 15, 30, 60, and 90 minutes). The number and timing of samples may need to be adjusted based on the severity of renal impairment.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Iothalamic Acid Quantification: Measure the concentration of iothalamic acid in the plasma samples using a gamma counter (for 125I-iothalamate) or a validated HPLC method.
-
Data Analysis: Plot the plasma concentration of iothalamic acid versus time. Calculate the area under the curve (AUC) and determine the plasma clearance using the formula: Clearance = Dose / AUC. A two-compartment model is often used for data fitting.
Visualizations
Caption: Experimental workflow for GFR measurement in renal-impaired animal models.
Caption: Troubleshooting flowchart for inaccurate iothalamic acid GFR measurements.
References
- 1. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single-injection method for measuring glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Iotalamic acid to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling iotalamic acid to maintain its stability. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is also crucial to protect it from light, as it can gradually change color upon exposure.[2] For long-term storage, maintaining these conditions is essential to prevent degradation.
Q2: I need to prepare a stock solution of this compound. What are the best practices for its storage?
A2: For optimal stability, stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[3][4] When preparing the solution, it is advisable to use a freshly opened solvent, especially with hygroscopic solvents like DMSO, to ensure the best solubility.[3]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[4] Ensure that the compound is fully dissolved before use in your experiments. If the issue persists, consider preparing a fresh solution.
Q4: How often should I prepare working solutions of this compound for my experiments?
A4: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure the highest quality and reliability of your experimental results.
Q5: What are the general handling precautions for this compound?
A5: When handling this compound, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution.
-
Possible Cause: This is likely due to the degradation of this compound. Degradation can be accelerated by improper storage conditions such as exposure to light, elevated temperatures, or extreme pH.
-
Solution: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a fresh sample of this compound. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally induce degradation. The resulting chromatogram can then be compared to your sample's chromatogram. A stability-indicating HPLC method should be developed to separate the main peak from all potential degradation products.
Problem: I am concerned about the potential for degradation of this compound during my experimental workflow. How can I assess its stability?
-
Solution: A forced degradation study is the standard approach to assess the intrinsic stability of a drug substance like this compound. This involves exposing the compound to various stress conditions to identify potential degradation pathways. The results of these studies are crucial for developing a stability-indicating analytical method, which can then be used to monitor the stability of this compound in your specific experimental setup.
Quantitative Data Summary
The following table provides an illustrative summary of the kind of quantitative data that should be generated from forced degradation studies. The actual degradation rates will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Illustrative % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 5-15% |
| Base Hydrolysis | 0.1 M NaOH | 8 | 40 | 10-25% |
| Oxidation | 3% H₂O₂ | 12 | 25 (Room Temp) | 8-20% |
| Thermal | Dry Heat | 48 | 80 | 3-10% |
| Photolytic | UV Light (254 nm) | 24 | 25 (Room Temp) | 15-30% |
Note: This data is for illustrative purposes only. Researchers should perform their own stability studies to determine the degradation profile of this compound under their specific experimental conditions.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines the general steps for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide at room temperature for a defined period (e.g., 12 hours).
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C for 48 hours. Subsequently, dissolve the powder in the solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an appropriate base or acid, respectively.
-
Dilute all stressed samples, including the control, to a suitable concentration for analysis with the mobile phase of your HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol for Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing and validating an HPLC method to separate and quantify this compound in the presence of its degradation products.
1. Method Development:
-
Column Selection: Start with a common reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase and the ratio of organic to aqueous phase should be optimized to achieve good separation.
-
Detection Wavelength: Determine the UV absorption maximum of this compound using a UV-Vis spectrophotometer to select the optimal detection wavelength.
-
Optimization: Systematically adjust the mobile phase composition, flow rate, and column temperature to achieve optimal separation between the this compound peak and any degradation product peaks generated during forced degradation studies.
2. Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the this compound peak from all degradation products and any excipients.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be close to 1.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture or a sample matrix at different concentration levels.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, flow rate, and temperature) to assess the method's reliability during normal use.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Recommended handling procedure for this compound.
References
Mitigating the effects of Iotalamic acid on physiological parameters in vivo
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vivo effects of iotalamic acid and strategies to mitigate its impact on physiological parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary physiological effects of this compound administration in vivo?
This compound, a high-osmolar radiocontrast agent, primarily impacts renal physiology. The most significant effect is the risk of Contrast-Induced Acute Kidney Injury (CI-AKI). The underlying mechanisms include:
-
Renal Hemodynamic Changes: this compound can induce renal vasoconstriction, leading to a biphasic change in renal vascular resistance—an initial brief vasodilation followed by prolonged vasoconstriction. This reduces medullary blood flow, causing ischemia and hypoxia in the renal medulla.
-
Direct Tubular Cytotoxicity: this compound exerts a direct toxic effect on renal tubular epithelial cells. This is primarily mediated by the generation of reactive oxygen species (ROS), which triggers cellular apoptosis through specific signaling pathways.[1][2]
-
Hyperosmolality: The high osmolality of this compound can lead to osmotic diuresis and dehydration, further stressing renal function.
Key indicators of these effects include a significant increase in serum creatinine (SCr) and blood urea nitrogen (BUN) levels 24 to 72 hours post-administration.[3]
Q2: What is the most effective, first-line strategy to mitigate this compound-induced nephrotoxicity?
Hydration is universally recognized as the cornerstone for preventing CI-AKI.[2] Vigorous intravenous volume expansion with isotonic saline (0.9% NaCl) helps to:
-
Increase renal blood flow.
-
Dilute the concentration of this compound within the renal tubules.
-
Reduce the production of vasoconstrictors.
-
Enhance the elimination of the contrast agent.
A typical pre-clinical hydration protocol involves administering isotonic saline at a rate of 1-1.5 mL/kg/hr for several hours before and continuing for 6-24 hours after this compound administration.
Q3: What is the role of N-acetylcysteine (NAC) and is it effective?
N-acetylcysteine (NAC) is an antioxidant that has been investigated for its potential to mitigate CI-AKI. Its proposed mechanism involves scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione stores, thereby reducing oxidative stress and subsequent cell apoptosis.[1][4]
While some preclinical studies show a benefit, its efficacy in clinical settings is debated, especially if adequate hydration is not also provided. In animal models, pretreatment with NAC or its amide form (NACA) has been shown to significantly attenuate the increase in SCr and BUN and reduce histological damage.[4] It is most effective when used as an adjunct to a robust hydration protocol.
Troubleshooting Guide
Issue: Unexpectedly high serum creatinine and BUN levels post-administration.
-
Possible Cause 1: Inadequate Hydration. Dehydration is a major risk factor for CI-AKI.
-
Solution: Ensure your hydration protocol is rigorously followed. Verify the volume and rate of saline administration. Consider initiating hydration several hours prior to this compound injection and continuing for an extended period (up to 24 hours) afterward.
-
-
Possible Cause 2: Animal Model Susceptibility. Pre-existing renal insufficiency dramatically increases the risk of CI-AKI. The animal's age, strain, and underlying health can influence susceptibility.
-
Solution: Use healthy, young adult animals for initial studies. If modeling CI-AKI in the context of pre-existing disease (e.g., diabetes, hypertension), be aware that a more pronounced kidney injury is expected. Consider establishing a baseline GFR for all animals before the experiment.
-
-
Possible Cause 3: High this compound Dose. The risk of nephrotoxicity is dose-dependent.
-
Solution: Review the dosage used in your experiment. Ensure it aligns with established protocols for inducing moderate, survivable AKI. If mortality is high, consider reducing the dose.
-
Issue: Significant variability in physiological parameter readings between animals in the same group.
-
Possible Cause 1: Inconsistent Dosing or Administration. Intravenous injections that become subcutaneous can lead to variable absorption and systemic exposure.
-
Solution: Ensure all personnel are proficient in the chosen administration route (e.g., tail vein injection). Confirm needle placement before and during injection.
-
-
Possible Cause 2: Differences in Hydration Status. Minor differences in the hydration status of animals before the experiment can lead to varied outcomes.
-
Solution: Standardize the pre-experiment housing conditions, ensuring all animals have ad libitum access to water. For CI-AKI models requiring dehydration, ensure the duration is precisely controlled for all animals.
-
Data on Mitigating this compound Effects
The following tables summarize representative quantitative data from animal models of acute kidney injury, demonstrating the effects of nephrotoxic agents and the potential protective effects of mitigating agents like N-acetylcysteine amide (NACA).
Table 1: Effect of Contrast Media on Renal Function Markers in a Rat Model (Data adapted from a novel CI-AKI model using Iohexol/Iodixanol, demonstrating typical changes seen with contrast agents)
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control (Saline) | 0.41 ± 0.05 | 18.5 ± 2.1 |
| Contrast Media | 1.25 ± 0.21 | 85.3 ± 11.7 |
Values are presented as mean ± SD. Data is representative of changes observed 24h post-injection.[3]
Table 2: Protective Effect of N-Acetylcysteine Amide (NACA) on Renal Function in a Rat CIN Model (Data demonstrates the potential of thiol antioxidants to mitigate contrast-induced nephropathy)
| Group (Treatment) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | 0.52 ± 0.07 | 21.4 ± 3.5 |
| CIN (Contrast Media) | 1.89 ± 0.28 | 121.7 ± 15.2 |
| CIN + NAC (150 mg/kg) | 1.21 ± 0.19 | 88.6 ± 11.3 |
| CIN + NACA (150 mg/kg) | 0.85 ± 0.15 | 65.1 ± 9.8 |
Values are presented as mean ± SD. Data collected on day 5 post-contrast administration. NACA was shown to be more effective than NAC at the same dose.[4]
Visualized Pathways and Protocols
Signaling Pathway of Contrast Media-Induced Apoptosis
Contrast media like this compound induce direct renal tubular cell toxicity by generating oxidative stress. This triggers a well-defined intracellular signaling cascade leading to apoptosis, or programmed cell death.
Caption: Signaling cascade of contrast media-induced renal cell apoptosis.
Experimental Workflow for In Vivo CI-AKI Model
This diagram outlines a typical workflow for inducing and evaluating this compound-mediated acute kidney injury in a rat model, including a mitigation arm.
Caption: Experimental workflow for a rodent model of CI-AKI.
Key Experimental Protocols
Protocol: this compound-Induced Acute Kidney Injury in Rats
This protocol is adapted from established methods for inducing CI-AKI in a rat model to increase reproducibility and severity.[3]
1. Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
Acclimatize animals for at least one week before the experiment.
-
To increase susceptibility (optional but recommended): Perform a left unilateral nephrectomy under general anesthesia (e.g., isoflurane or ketamine/xylazine). Allow a 2-week recovery period with careful monitoring.
2. Induction of CI-AKI:
-
Dehydration: 24 hours prior to contrast administration, withdraw water bottles to induce a state of dehydration. Food can remain available.
-
Hydration Protocol (Control & Mitigation Groups):
-
Initiate intravenous hydration via a tail vein catheter with 0.9% saline at a rate of 1.5 mL/kg/hr. Start this 1-2 hours before this compound administration.
-
-
Mitigating Agent Administration (if applicable):
-
Administer N-acetylcysteine (e.g., 150 mg/kg, intraperitoneally) 30-60 minutes before this compound injection.
-
-
This compound Administration:
-
Administer this compound (e.g., meglumine iotalamate 60%) intravenously via the tail vein. A dose of 3-6 g Iodine/kg is typically effective. The injection should be given slowly over 1-2 minutes.
-
-
Post-Contrast Care:
-
Continue intravenous hydration for at least 6 hours, and up to 24 hours, post-contrast.
-
Return water bottles to the cages after the initial 6-hour post-contrast period.
-
3. Assessment of Kidney Injury:
-
Blood Sampling: Collect blood samples from the tail vein or saphenous vein at baseline (before dehydration) and at 24, 48, and 72 hours post-iotalamic acid administration.
-
Biochemical Analysis: Centrifuge blood to obtain serum and measure creatinine and BUN levels using commercially available assay kits.
-
Histopathology: At the final time point, euthanize the animals and harvest the kidneys. Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., H&E, PAS) to assess tubular necrosis, cast formation, and other morphological changes. The other kidney can be snap-frozen for molecular analyses.
References
- 1. In vivo and in vitro assessment of pathways involved in contrast media-induced renal cells apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential renal proteomics analysis in a novel rat model of iodinated contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nephroprotective Effects of N-Acetylcysteine Amide against Contrast-Induced Nephropathy through Upregulating Thioredoxin-1, Inhibiting ASK1/p38MAPK Pathway, and Suppressing Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Contrast Enhancement with Iotalamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with Iotalamic acid-based contrast enhancement in specific tissues.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and resolving common issues related to suboptimal contrast enhancement.
Issue 1: Weak or No Contrast Enhancement in the Target Tissue
Possible Causes and Solutions:
-
Inadequate Tissue Perfusion: Tissues with low blood flow will exhibit poor enhancement.
-
Suboptimal Injection Protocol: The rate and timing of the injection are critical for achieving peak tissue contrast.
-
Incorrect this compound Dosage: The dose may be insufficient for the specific tissue or animal model.
-
Rapid Renal Clearance: this compound is quickly excreted by the kidneys, which can limit the imaging window.[1]
Troubleshooting Workflow:
References
Validation & Comparative
Iotalamic acid versus Iohexol: a comparative analysis for preclinical imaging
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Contrast Agent for Preclinical Imaging Studies.
In the realm of preclinical imaging, the choice of contrast agent is paramount to generating high-fidelity, reproducible data. This guide provides a comprehensive comparison of two commonly utilized iodinated contrast agents: iotalamic acid and iohexol. This analysis delves into their chemical properties, preclinical performance based on available experimental data, and typical imaging protocols, offering a valuable resource for researchers designing in vivo imaging studies.
At a Glance: this compound vs. Iohexol
| Feature | This compound | Iohexol |
| Agent Type | Ionic, high-osmolar contrast medium (HOCM)[1][2] | Non-ionic, low-osmolar contrast medium (LOCM)[3] |
| Chemical Structure | Monomeric[4] | Monomeric[5] |
| Iodine Content | Varies by formulation | Varies by formulation (e.g., 240, 300, 350 mgI/mL)[6] |
| Osmolality | High[1] | Low[3] |
| Viscosity | Lower than some LOCMs at similar concentrations | Higher than ionic agents, increases with concentration |
| Route of Administration | Intravenous, intravesical | Intravenous, oral, intrathecal, intracavitary[3] |
| Primary Excretion Route | Renal (glomerular filtration) | Renal (glomerular filtration) |
Physicochemical Properties
The fundamental differences between this compound and iohexol lie in their chemical structure and resulting physicochemical properties. This compound is an ionic monomer, meaning it dissociates into ions in solution, which contributes to its high osmolality.[1] In contrast, iohexol is a non-ionic monomer that does not dissociate, resulting in a lower osmolality, closer to that of blood.[3] This difference in osmolality is a key factor influencing their in vivo behavior and tolerance.
| Property | This compound | Iohexol |
| Molecular Formula | C11H9I3N2O4 | C19H26I3N3O9 |
| Molecular Weight ( g/mol ) | 613.91 | 821.14 |
| Osmolality (mOsm/kg H2O) | High (e.g., ~1500-2000 for typical formulations)[1] | Low (e.g., ~600-800 for typical formulations) |
| Iodine Atoms per Molecule | 3 | 3 |
Preclinical Performance: A Data-Driven Comparison
Direct head-to-head preclinical imaging studies comparing the contrast enhancement of this compound and iohexol are limited in recent literature, reflecting a historical shift towards the use of non-ionic agents in research. However, existing data from pharmacokinetic and imaging studies in animal models provide valuable insights.
Pharmacokinetics
A comparative study in rabbits provides quantitative data on the pharmacokinetic profiles of both agents following intravenous administration.
| Parameter (Rabbit Model) | This compound (Ioxitalamic Acid) | Iohexol |
| Plasma Elimination Half-Life | ~45 minutes | ~45 minutes |
| Distribution Volume (% of body weight) | 20% - 26% | 20% - 26% |
| Renal Accumulation | Higher concentrations in the renal cortex compared to the medulla and papilla. | Higher concentrations in the renal cortex compared to the medulla and papilla. |
The study concluded that while plasma elimination half-lives and distribution volumes were similar, the ionic and lipophilic properties of the contrast agents play a role in their renal accumulation patterns.
Contrast Enhancement in Micro-CT
Quantitative data on contrast enhancement, measured in Hounsfield Units (HU), is more readily available for iohexol in preclinical micro-CT studies.
Iohexol Contrast Enhancement in a Murine Model of Myocardial Infarction [4]
| Time Point | Blood (HU) | Infarcted Myocardium (HU) | Healthy Myocardium (HU) |
| 13 minutes post-injection | 411 ± 56 | 431 ± 111 | 182 ± 29.4 |
| 30 minutes post-injection | 245 ± 59 | 281 ± 108 | 139 ± 28 |
While comparable quantitative data for this compound from recent preclinical micro-CT studies is scarce, it is generally understood that the iodine concentration is the primary determinant of X-ray attenuation and thus, contrast enhancement. However, the pharmacokinetic profile and biodistribution, influenced by factors like osmolality, will affect the temporal and spatial pattern of enhancement.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable preclinical imaging data. Below are representative protocols for the use of iohexol in preclinical micro-CT and angiography. Due to the limited recent preclinical literature on this compound, a specific, detailed protocol is not as readily available.
Micro-CT Imaging with Iohexol in a Rodent Model
This protocol is adapted from a study performing contrast-enhanced micro-CT in mice and rats.
Objective: To visualize and quantify vascular and soft tissue structures.
Animal Model: Mouse or Rat
Contrast Agent: Iohexol (300 mgI/mL)
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Administer iohexol via intravenous infusion.
-
Mouse: Infuse at a rate of 5 mL/hr for 5 minutes prior to scanning, followed by a continuous infusion of 1 mL/hr during the scan.
-
Rat: Infuse at a rate of 30 mL/hr for 5 minutes prior to scanning, followed by a continuous infusion of 6 mL/hr during image acquisition.
-
-
Perform the micro-CT scan.
-
Typical Scan Parameters: Tube voltage of 50 kV and tube current of 0.5 mA.
-
The field of view, spatial resolution, and slice thickness should be optimized for the specific organ or structure of interest.
-
-
Image reconstruction and analysis are performed using appropriate software to quantify contrast enhancement in Hounsfield Units.
Angiography with Iohexol in a Canine Model
This protocol is based on a study comparing a particulate contrast agent to iohexol for digital subtraction angiography in dogs.
Objective: To visualize arterial and venous vasculature.
Animal Model: Dog
Contrast Agent: Iohexol
Procedure:
-
Induce general anesthesia in the animal.
-
Perform digital subtraction angiography.
-
Administer iohexol at a dose and volume appropriate for the vascular territory being imaged.
-
Acquire images during the arterial and venous phases of contrast enhancement.
-
Image quality can be subjectively graded by blinded reviewers on a predefined scale.
Visualizing the Concepts
To further elucidate the relationships and processes described, the following diagrams are provided.
Caption: Chemical characteristics of this compound and Iohexol.
References
- 1. Plasma osmolality, iodine concentration and urographic images following high and low osmolar contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of patient responses to high- and low-osmolality contrast agents injected intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of Iotalamic acid and Diatrizoate for angiography
Head-to-Head Comparison: Iotalamic Acid vs. Diatrizoate for Angiography
An Objective Guide for Researchers and Drug Development Professionals
This compound and diatrizoate are both iodinated, ionic, high-osmolality contrast media (HOCM) used in diagnostic radiology, including angiography.[1] Both agents enhance the visibility of vascular structures by absorbing X-rays due to their high atomic number iodine content.[2] This guide provides a detailed, data-driven comparison of their physicochemical properties, performance in angiography, and safety profiles to assist researchers and drug development professionals in their evaluations.
Physicochemical Properties
The fundamental characteristics of a contrast agent, such as osmolality and viscosity, are critical determinants of its performance and patient tolerance. Both this compound and diatrizoate are classified as high-osmolality contrast media (HOCM), meaning they have a significantly higher concentration of particles in solution compared to blood.[3] This high osmolality is a primary contributor to many of the adverse effects observed with these agents.[3][4]
| Property | This compound (Formulations) | Diatrizoate (Formulations) | Significance |
| Classification | Ionic, Monomeric, High-Osmolality Contrast Medium (HOCM) | Ionic, Monomeric, High-Osmolality Contrast Medium (HOCM) | Both are first-generation agents. Their ionic nature and high osmolality are associated with a higher incidence of adverse effects compared to newer non-ionic, low-osmolality agents.[3] |
| Cation | Typically Meglumine or Sodium | Typically Meglumine, Sodium, or a combination | The cation influences toxicity and viscosity. Meglumine salts are generally associated with lower toxicity, while sodium salts are less viscous.[5][6] |
| Iodine Content | Varies by formulation (e.g., ~282 mg/mL) | Varies by formulation (e.g., Renografin-76: 370 mg/mL) | Higher iodine concentration generally leads to better X-ray attenuation and image contrast but also increases viscosity.[5][7] |
| Osmolality | High (e.g., Conray: ~1500 mOsm/kg) | High (e.g., Renografin-76: ~1940 mOsm/kg) | High osmolality can cause patient discomfort (pain, heat sensation) and hemodynamic changes due to fluid shifts.[3][8] |
| Viscosity | High, temperature-dependent | High, temperature-dependent | Higher viscosity requires greater injection pressure, which can be a factor when using long, small-bore catheters. Warming the contrast agent can lower its viscosity.[5][9] |
Comparative Efficacy and Safety in Angiography
Clinical studies comparing this compound and diatrizoate have been conducted across various angiographic procedures. While both are effective, differences in patient tolerance and hemodynamic effects are notable. Generally, adverse reactions to these agents are related to their high osmolality.[10]
Adverse Events and Patient Discomfort
Studies consistently show that the discomfort experienced by patients, such as sensations of heat and pain, is a significant drawback of HOCM like diatrizoate. Newer, low-osmolality agents cause significantly less patient discomfort.[11] While direct large-scale trials focusing solely on this compound versus diatrizoate are less common in recent literature, earlier studies and comparisons with newer agents provide valuable insights.
| Adverse Event | This compound | Diatrizoate | Key Findings |
| Patient Discomfort (Heat/Pain) | Moderate to Severe | Moderate to Severe | Both agents are associated with significant patient discomfort. Studies comparing diatrizoate to newer non-ionic agents show a marked reduction in pain and heat with the latter.[11][12] |
| Hemodynamic Effects | Can cause changes in blood pressure, heart rate, and cardiac output. | Known to cause significant hemodynamic alterations, including decreased systemic vascular resistance and increased left ventricular end-diastolic pressure.[8][13] | Diatrizoate has been shown to cause more pronounced hemodynamic disturbances compared to lower osmolality agents.[8][13] |
| Nausea & Vomiting | Reported side effect. | Common side effect.[14] | The incidence of these effects is generally higher with HOCM compared to low-osmolality contrast media. |
| Allergic-like Reactions (e.g., Urticaria) | Can occur. | Can occur.[14] | While possible with any iodinated contrast, the overall rate of adverse reactions is higher with older ionic agents. |
| Neurotoxicity | Studies in animal models suggest the iothalamate ion is less neurotoxic than the diatrizoate ion.[6] | The diatrizoate ion has been shown to be more neurotoxic than the iothalamate ion in intracisternal animal studies.[6] | The choice of cation also plays a role, with sodium salts being more toxic than meglumine salts when applied directly to neural tissue.[6] |
| Image Quality | Generally considered to provide good opacification. | Provides good opacification, though patient movement due to discomfort can sometimes affect image quality.[12][15] | In a study on excretory urography, there was a suggestion that an iodamide (structurally related to this compound) might be superior in pyelocalyceal opacification.[15][16] |
Experimental Protocol: Comparative Clinical Trial Workflow
The following section details a generalized methodology for a double-blind, randomized clinical trial comparing two contrast agents in angiography, based on common practices described in the literature.[11][15]
Objective: To compare the safety (adverse events, hemodynamic changes) and efficacy (image quality) of this compound and Diatrizoate in patients undergoing a specific angiographic procedure (e.g., peripheral or coronary angiography).
Methodology:
-
Patient Selection:
-
Enroll a cohort of patients scheduled for the specific angiographic procedure.
-
Inclusion Criteria: Adult patients (e.g., 18-75 years old) with a clinical indication for the procedure.
-
Exclusion Criteria: History of severe allergy to contrast media, severe renal impairment (e.g., GFR < 30 mL/min), pregnancy, or unstable clinical condition.
-
-
Randomization and Blinding:
-
Patients are randomly assigned to receive either this compound or Diatrizoate.
-
The study is conducted in a double-blind manner: neither the patient nor the administering physician/evaluating radiologist is aware of the agent being used. The contrast media are supplied in identical, coded vials.
-
-
Contrast Administration:
-
The assigned contrast agent is warmed to body temperature (37°C) to reduce viscosity.[9]
-
A standardized volume and injection rate are used, tailored to the specific angiographic procedure (e.g., 50-100 mL at 4-5 mL/s).[17]
-
A saline flush is administered immediately following the contrast injection at the same rate.[17]
-
-
Data Collection:
-
Baseline: Record vital signs (blood pressure, heart rate), and relevant lab values (e.g., serum creatinine).
-
During/Post-Procedure:
-
Continuously monitor vital signs.
-
An independent observer records all objective signs of patient discomfort (e.g., involuntary movement, facial grimacing).
-
Immediately following the injection, the patient is asked to rate the intensity of heat and pain on a standardized scale (e.g., a 4-point scale from none to severe).
-
Record any and all adverse events, such as nausea, vomiting, or urticaria.[14]
-
-
-
Image Quality Assessment:
-
Angiographic images are reviewed by two independent, blinded radiologists.
-
Image quality is graded on a scale (e.g., 1=poor, 2=adequate, 3=good, 4=excellent) based on vessel opacification and diagnostic clarity.
-
-
Statistical Analysis:
-
The incidence of adverse events and discomfort scores between the two groups are compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
-
Changes in hemodynamic parameters and image quality scores are compared using t-tests or Mann-Whitney U tests.
-
A p-value of <0.05 is considered statistically significant.
-
Caption: Workflow for a double-blind, randomized angiographic clinical trial.
Mechanism of Contrast-Induced Acute Kidney Injury (CI-AKI)
A primary safety concern for all iodinated contrast media, particularly HOCM, is the risk of contrast-induced acute kidney injury (CI-AKI). The pathophysiology is multifactorial, involving both vascular and tubular effects.[3]
Caption: Key mechanisms contributing to contrast-induced acute kidney injury.
Conclusion
This compound and diatrizoate are effective, first-generation, high-osmolality contrast agents for angiography. Their primary drawbacks are rooted in their high osmolality, which leads to a greater incidence of patient discomfort (heat and pain), hemodynamic disturbances, and a higher risk profile compared to newer non-ionic, low-osmolality agents.[8][11][13] Animal studies suggest that the iothalamate ion may be less neurotoxic than the diatrizoate ion.[6] For drug development, these agents serve as important benchmarks, highlighting the significant improvements in patient tolerance and safety achieved with the development of lower osmolality contrast media. In clinical practice today, the use of HOCM like diatrizoate and this compound has been largely superseded by non-ionic, low- or iso-osmolar agents, especially for intravascular procedures in high-risk patients.[9][13]
References
- 1. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. radiology.wisc.edu [radiology.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Contrast Media | Radiology Key [radiologykey.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. repub.eur.nl [repub.eur.nl]
- 8. The effects of high (sodium meglumine diatrizoate, Renografin-76) and low osmolar (sodium meglumine ioxaglate, Hexabrix) radiographic contrast media on diastolic function during left ventriculography in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. howradiologyworks.com [howradiologyworks.com]
- 10. drugs.com [drugs.com]
- 11. Iopamidol and meglumine diatrizoate: comparison of effects on patient discomfort during aortofemoral arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of iohexol and diatrizoate-meglumine in children undergoing cardiac catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. Diatrizoate Meglumine-Diatrizoate Sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Double-blind comparison of iodamide and diatrizoate for excretory urography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Double-Blind Comparison of Iodamide and Diatrizoate for Excretory Urography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basic Concepts of Contrast Injection Protocols for Coronary Computed Tomography Angiography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Renal Perfusion Measurement: Iotalamic Acid Clearance vs. Fluorescent Microspheres
For researchers, scientists, and drug development professionals, accurate measurement of renal perfusion is critical for assessing kidney function and the effects of novel therapeutics. This guide provides an objective comparison between two widely used methods: iotalamic acid-based clearance for determining Glomerular Filtration Rate (GFR) and the fluorescent microsphere technique for direct measurement of regional blood flow.
While both methods provide valuable insights into renal hemodynamics, they measure different physiological parameters. This compound clearance is an established method for determining GFR, an index of plasma filtration by the glomeruli. In contrast, the fluorescent microsphere technique allows for the direct quantification of blood flow to different regions of the kidney. This guide will delve into the experimental protocols of each method, present comparative data on their validation, and illustrate the underlying principles and workflows.
Method Comparison at a Glance
The choice between this compound clearance and fluorescent microspheres depends on the specific research question. This compound is a robust method for assessing overall kidney filtration function, whereas fluorescent microspheres provide a more detailed view of regional perfusion.
| Feature | This compound-Based Measurement | Fluorescent Microspheres |
| Primary Measurement | Glomerular Filtration Rate (GFR)[1] | Regional Blood Flow (Perfusion)[2] |
| Principle | Clearance of an exogenous filtration marker from plasma[1] | Mechanical trapping of inert spheres in capillaries[2] |
| Gold Standard Comparison | Inulin Clearance[3][4] | Radiolabeled Microspheres[5][6] |
| Correlation with Gold Standard | Mean clearance ratio of 1.00 compared to inulin[3] | Correlation coefficient (r) of 0.96 with radiolabeled microspheres for kidney perfusion[5] |
| Advantages | Well-established, can be performed without urine collection, relatively non-invasive (plasma sampling)[7][8] | Provides high-resolution spatial data (e.g., cortical vs. medullary flow), allows for multiple measurements with different colored spheres[2][6] |
| Limitations | Indirect measure of perfusion, influenced by factors other than blood flow (e.g., filtration pressure)[9] | Invasive (requires arterial and venous access, and tissue harvesting), potential for microsphere aggregation or non-uniform mixing |
Experimental Protocols
This compound Clearance for GFR Measurement
The measurement of GFR using this compound involves the administration of the marker and subsequent tracking of its disappearance from the plasma. The rate of clearance is proportional to the GFR.
Protocol Outline:
-
Subject Preparation: The subject is hydrated to ensure adequate urine flow.
-
Marker Administration: A precise dose of non-radiolabeled or radiolabeled (e.g., 125I) this compound is administered, typically as an intravenous bolus injection or a continuous infusion.[7][10]
-
Plasma Sampling: Blood samples are collected at multiple time points after administration.[10] For a bolus injection, samples are taken over several hours to accurately model the two-phase elimination of this compound.[10]
-
Sample Analysis: The concentration of this compound in the plasma samples is determined using methods such as high-performance liquid chromatography (HPLC) or gamma counting for radiolabeled iotalamate.[10]
-
GFR Calculation: The GFR is calculated from the plasma concentration decay curve using pharmacokinetic modeling.
Fluorescent Microsphere Method for Regional Blood Flow
This technique provides a "snapshot" of blood flow distribution at the time of injection. By using microspheres labeled with different fluorescent dyes, perfusion can be measured at multiple time points.
Protocol Outline:
-
Catheter Placement: Catheters are placed in a central vein or the left ventricle for microsphere injection and in a peripheral artery for reference blood sampling.
-
Microsphere Injection: A known number of fluorescent microspheres (typically 15 µm in diameter) are injected into the bloodstream.[5] The microspheres are thoroughly mixed in the blood and distribute throughout the body in proportion to blood flow.
-
Reference Blood Sampling: Simultaneously with the microsphere injection, a reference blood sample is withdrawn from the arterial catheter at a constant rate.[5]
-
Tissue Harvesting: After the experiment, the kidneys are harvested and dissected into regions of interest (e.g., cortex and medulla).[5]
-
Fluorescence Measurement: The fluorescent dye is extracted from the tissue and reference blood samples, and the fluorescence is measured using a spectrophotometer.[5]
-
Perfusion Calculation: Regional blood flow is calculated based on the fluorescence in the tissue sample relative to the fluorescence in the reference blood sample and the withdrawal rate of the reference sample.
Methodological Workflows and Physiological Relationships
The following diagrams illustrate the experimental workflow for a validation study comparing these two methods and the physiological relationship between GFR and renal perfusion.
Concluding Remarks
The validation of this compound-based GFR measurements against inulin clearance and fluorescent microspheres against radiolabeled microspheres demonstrates that both are reliable techniques for assessing different aspects of renal function. While no studies directly comparing this compound clearance and fluorescent microspheres for renal perfusion were identified, an understanding of their distinct measurement targets is crucial for appropriate experimental design. This compound provides a robust measure of the kidney's filtration capacity, which is influenced by renal perfusion. Fluorescent microspheres, on the other hand, offer a direct and spatially detailed measurement of blood flow. The choice of method should be guided by the specific endpoints of the research, with the acknowledgment that GFR and renal perfusion, while related, are not interchangeable parameters.
References
- 1. What is the mechanism of Iothalamate Sodium I-125? [synapse.patsnap.com]
- 2. Microspheres and Qdot Nanocrystals for Tracing—Section 14.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparison of inulin, iothalamate, and 99mTc-DTPA for measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of fluorescent-labeled microspheres for measurement of regional organ perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood flow distributions by microsphere deposition methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of iothalamate clearance methods for measuring GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infusion clearance of subcutaneous iothalamate versus standard renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Nephrotoxicity of Iotalamic Acid and Other Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nephrotoxicity associated with iotalamic acid and other commonly used iodinated contrast agents. The information presented is based on experimental data from preclinical and clinical studies, offering insights into the relative renal safety of these compounds. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study and development of contrast media and strategies to mitigate contrast-induced nephropathy (CIN).
Executive Summary
Contrast-induced nephropathy is a significant clinical concern, particularly in high-risk patients. The choice of contrast agent can play a role in the incidence and severity of this complication. This guide compares this compound, a high-osmolar ionic contrast medium, with other agents, including the high-osmolar ionic diatrizoate and various low-osmolar and iso-osmolar agents. The data consistently demonstrates that low-osmolar and iso-osmolar contrast media are associated with a lower risk of nephrotoxicity compared to high-osmolar agents like this compound and diatrizoate, especially in patients with pre-existing renal impairment.
Data Presentation: Quantitative Comparison of Nephrotoxicity
The following tables summarize quantitative data from comparative studies on the nephrotoxicity of various contrast agents.
Table 1: Comparison of this compound (Iothalamate) and Diatrizoate
| Study/Parameter | This compound (Iothalamate) | Diatrizoate | Key Findings & Citation |
| In Vitro/In Vivo Study | Induces severe morphologic injury in vivo. | Causes marked radiological and pathological changes. | In experimental models, both high-osmolar agents show significant nephrotoxicity.[1] |
Table 2: Comparison of this compound (Iothalamate) with Low-Osmolar Contrast Media (LOCM)
| Study/Parameter | This compound (Iothalamate) | Low-Osmolar Contrast Media (e.g., Iopamidol, Iohexol, Ioxaglate) | Key Findings & Citation |
| Clinical Trial (High-Risk Patients) | - | Iopamidol: Less pronounced increase in serum creatinine. | Iopamidol is less nephrotoxic than diatrizoate in high-risk patients, suggesting LOCM are generally safer than HOCM.[2] |
| Experimental In Vivo Study | Induces more severe morphologic injury. | Iohexol & Ioxaglate: Cause less renal injury in vivo. | Newer low-osmolar agents demonstrate a better safety profile in animal models compared to iothalamate.[1] |
| Clinical Study (Urinary Enzymes) | No significant difference in urinary enzyme levels compared to iopamidol and diatrizoate in one study. | Iopamidol: No significant difference in urinary enzyme levels. | In this particular study, the nephrotoxicity of iopamidol appeared equivalent to that of iothalamate and diatrizoate based on urinary enzyme markers. |
Experimental Protocols
In Vivo Model of Contrast-Induced Acute Kidney Injury in Rats
A commonly used experimental model to assess and compare the nephrotoxicity of contrast agents involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used. To increase susceptibility to CIN, a pre-existing renal impairment is often induced, for example, by a 5/6 nephrectomy or by administering drugs like indomethacin and L-NAME to inhibit prostaglandin and nitric oxide synthesis, respectively.[3]
-
Hydration Status: Animals may be dehydrated for a period (e.g., 48 hours) before contrast medium administration to mimic a clinical risk factor.
-
Contrast Media Administration: The contrast agents to be tested (e.g., this compound, iohexol) are administered intravenously or intra-arterially at equivalent iodine doses.
-
Assessment of Renal Function:
-
Blood Samples: Blood is collected at baseline and at various time points (e.g., 24, 48, 72 hours) post-contrast administration to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Urine Collection: Urine may be collected to measure urinary biomarkers of kidney injury, such as N-acetyl-beta-glucosaminidase (NAG).
-
-
Histopathological Analysis: After a defined period, the animals are euthanized, and their kidneys are harvested. The kidney tissue is then fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for signs of tubular necrosis, vacuolization, and other morphological changes.[4]
In Vitro Assessment of Cytotoxicity in Renal Tubular Cells
-
Cell Lines: Human embryonic kidney (HEK 293) cells or other renal tubular epithelial cell lines are cultured.
-
Exposure to Contrast Media: The cells are incubated with different concentrations of the contrast agents for various durations.
-
Assessment of Cell Viability and Apoptosis:
Signaling Pathways in Contrast-Induced Nephropathy
The pathophysiology of CIN is multifactorial, involving direct tubular toxicity, renal vasoconstriction leading to medullary hypoxia, and the generation of reactive oxygen species (ROS).
Oxidative Stress and the Nrf2-ARE Pathway
Contrast media induce oxidative stress in renal tubular cells. The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of ROS, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: Nrf2-ARE pathway in response to oxidative stress.
Inflammation and the HMGB1-TLR4-NF-κB Pathway
Damaged renal tubular cells can release damage-associated molecular patterns (DAMPs) like High Mobility Group Box 1 (HMGB1). HMGB1 can then bind to Toll-like receptor 4 (TLR4) on immune cells and renal cells, activating the NF-κB signaling pathway. This leads to the production of pro-inflammatory cytokines, exacerbating renal injury.
Caption: HMGB1-TLR4-NF-κB inflammatory signaling pathway.
Apoptosis via the Intrinsic (Mitochondrial) Pathway
Contrast media can directly induce apoptosis in renal tubular cells. This often occurs through the intrinsic, or mitochondrial, pathway. Cellular stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, which in turn trigger the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
References
- 1. Experimental nephrotoxicity of the radiocontrast agents iohexol, ioxaglate, and iothalamate. An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized comparison of the nephrotoxicity of iopamidol and diatrizoate in high risk patients undergoing cardiac angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel contrast-induced acute kidney injury mouse model based on low-osmolar contrast medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semmelweis.hu [semmelweis.hu]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Contrast agents and renal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Iotalamic Acid CT Imaging with Histological Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iotalamic acid-enhanced computed tomography (CT) imaging with corresponding histological findings for the assessment of renal structures and pathologies. While direct cross-validation studies specifically for this compound are limited in published literature, this document synthesizes data from studies using similar iodinated contrast agents and relevant research on quantitative CT validation. This guide offers detailed experimental protocols, comparative data, and visualizations to aid researchers in designing and interpreting studies involving renal imaging and histology.
I. Introduction to this compound and Renal Imaging
This compound is an iodinated contrast agent commonly used in CT imaging to enhance the visualization of vascular structures and organs, including the kidneys.[1] Following intravenous injection, this compound is rapidly distributed throughout the circulatory system and is excreted unchanged by glomerular filtration.[2][3] This property makes it useful not only for anatomical imaging but also for the functional assessment of the kidneys, particularly for measuring the glomerular filtration rate (GFR).[1] The correlation of imaging findings with the gold standard of histological analysis is crucial for validating the accuracy and utility of CT as a diagnostic and monitoring tool in nephrology research.
II. Histological Effects of Iodinated Contrast Media on the Kidney
Direct histological validation of this compound CT is scarce. However, studies on other iodinated contrast agents, such as iohexol and iopromide, in animal models provide insights into the expected histopathological changes. These changes are often studied in the context of contrast-induced acute kidney injury (CI-AKI).
Key Histological Findings:
-
Tubular Epithelial Cell (TEC) Vacuolization: This is a common finding following the administration of iodinated contrast media.[4][5][6] These vacuoles are often interpreted as a sign of drug toxicity and are believed to result from the pinocytosis of the contrast agent and subsequent lysosomal fusion.[4][6] However, the degree of vacuolization does not always correlate with the severity of renal dysfunction.[7][8]
-
Tubular Necrosis: In more severe cases of CI-AKI, particularly when an additional insult like ischemia is present, overt tubular necrosis can be observed.[4][5][8][9][10]
-
Loss of Brush Border: Damage to the proximal tubular cells can lead to the loss of the brush border, which is visible on histological examination.[4]
-
Proteinaceous Casts: The presence of casts within the renal tubules can also be an indicator of kidney injury.[4]
-
Changes in iNOS Expression: Studies have shown that iodinated contrast agents can alter the expression of inducible nitric oxide synthase (iNOS) in the glomeruli and other renal structures.[4]
The table below summarizes histological findings from a study on the effects of the iodinated contrast agent iopromide on rat kidneys.
| Histological Parameter | Control Group Score | 24h Post-Iopromide Score | 48h Post-Iopromide Score | 72h Post-Iopromide Score |
| Loss of Brush Border | 0.00 ± 0.00 | 1.00 ± 0.82 | 0.83 ± 0.75 | 0.83 ± 0.75 |
| Tubular Necrosis | 0.00 ± 0.00 | 0.83 ± 0.75 | 0.83 ± 0.75 | 0.67 ± 0.52 |
| Proteinaceous Casts | 0.00 ± 0.00 | 1.33 ± 0.82 | 1.00 ± 0.63 | 0.50 ± 0.55 |
Data adapted from a study on iopromide in a rat model. Scores represent the severity of the histological finding.[4]
III. Quantitative CT Imaging and Histological Correlation
Key Quantitative CT Parameters:
-
Hounsfield Units (HU): The attenuation of X-rays, measured in HU, can be used to differentiate between different tissue types and assess contrast enhancement. Studies have shown that HU measurements in different phases of contrast enhancement can help differentiate between subtypes of renal cell carcinoma (RCC), which have distinct histological features.[2][11][12][13]
-
CT Perfusion: Perfusion CT can provide quantitative data on blood flow, blood volume, and permeability. These parameters have been shown to correlate with microvascular density in renal tumors, a key histological feature.[14]
-
Extracellular Volume (ECV) Fraction: Calculated from pre- and post-contrast CT images, the ECV can reflect changes in the interstitial space of the kidney. In renal tumors, ECV has been shown to correlate with the pathological grade.[1][15][16] In the context of chronic kidney disease, CT-derived metrics have been correlated with the degree of renal fibrosis observed in histological samples.[3][17]
The following table presents a hypothetical correlation between quantitative CT parameters and histological findings, based on published research methodologies.
| Quantitative CT Parameter | Potential Histological Correlate | Expected Correlation |
| Corticomedullary Phase Enhancement (HU) | Vascularity of Renal Cortex | Positive |
| Nephrographic Phase Enhancement (HU) | Tubular Function and Integrity | Variable |
| CT Perfusion (Blood Flow) | Microvascular Density | Positive |
| Extracellular Volume (ECV) | Interstitial Fibrosis/Edema | Positive |
IV. Experimental Protocols
A. Animal Model for Contrast-Induced Acute Kidney Injury (CI-AKI)
Rodent models are commonly used to study the histopathological effects of contrast media. A typical protocol involves the following steps:
-
Animal Selection: Sprague-Dawley or Wistar rats are frequently used.
-
Induction of Renal Impairment (Optional but common): To increase susceptibility to CI-AKI, a pre-existing renal condition is often induced. This can be achieved through methods such as 5/6 nephrectomy or administration of drugs like indomethacin and L-NAME.[9]
-
Contrast Medium Administration: The iodinated contrast agent (e.g., this compound, iohexol, iopromide) is administered intravenously. Doses are often higher than those used in clinical practice to reliably induce injury.
-
Monitoring: Blood and urine samples are collected at various time points (e.g., 24, 48, 72 hours) to measure markers of renal function such as serum creatinine and blood urea nitrogen (BUN).[4]
-
Tissue Harvesting and Histological Analysis: At the end of the study period, the animals are euthanized, and the kidneys are harvested. The tissue is then fixed in formalin, embedded in paraffin, sectioned, and stained with standard histological stains like Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[4][5]
B. CT-Guided Renal Biopsy
For direct histological correlation in larger animal models or clinical studies, a renal biopsy is required. CT guidance ensures accurate targeting of the desired renal tissue.
-
Patient/Animal Preparation: The subject is positioned on the CT scanner table. An initial unenhanced CT scan is performed to localize the kidneys.
-
Contrast Administration: this compound is administered intravenously to enhance the renal parenchyma and vasculature.
-
Biopsy Site Selection: The CT images are used to select a safe and appropriate needle trajectory, typically targeting the renal cortex and avoiding major blood vessels and the collecting system.
-
Needle Insertion: Under real-time or intermittent CT guidance, a biopsy needle is advanced to the target location.
-
Tissue Sampling: Once the needle is in the correct position, a tissue sample is obtained. Multiple samples may be taken.
-
Post-Biopsy Imaging: A final CT scan may be performed to assess for any immediate complications, such as bleeding.
-
Histological Processing: The biopsy core is then processed for histological examination as described above.
V. Comparison with Alternative Methods
This compound CT imaging can be compared with other modalities for which histological validation is more established.
| Modality | Advantages | Disadvantages | Histological Correlation |
| This compound CT | High spatial resolution, rapid acquisition, widely available. | Use of ionizing radiation, risk of CI-AKI. | Limited direct evidence; potential for correlation of quantitative metrics with histology. |
| Magnetic Resonance Imaging (MRI) | Excellent soft tissue contrast, no ionizing radiation. Techniques like T1 mapping and Diffusion Weighted Imaging (DWI) can provide quantitative data. | Longer scan times, higher cost, potential for nephrogenic systemic fibrosis with gadolinium-based contrast agents. | Strong correlation between T1 mapping/ECV and interstitial fibrosis has been demonstrated.[18][19] |
| Ultrasound Elastography | Non-invasive, no radiation, provides information on tissue stiffness. | Operator dependent, limited by patient body habitus. | Correlates with the degree of renal fibrosis. |
| Renal Biopsy | Gold standard for diagnosis of renal parenchymal disease. | Invasive, risk of complications (bleeding, infection), potential for sampling error. | Provides the direct tissue sample for histological analysis. |
VI. Conclusion
While direct, quantitative cross-validation studies of this compound CT imaging with renal histology are not abundant in the current literature, a substantial body of related research provides a strong foundation for such investigations. The known histopathological effects of iodinated contrast agents, coupled with the proven ability of quantitative CT to correlate with histological features in other contexts, suggests that this compound CT is a powerful tool for renal assessment. Future research should focus on direct, head-to-head comparisons of this compound CT findings with histological analysis in well-controlled preclinical and clinical studies to further validate its role as a non-invasive biomarker of renal pathology.
References
- 1. Predictive value of extracellular volume fraction determined using enhanced computed tomography for pathological grading of clear cell renal cell carcinoma: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kamj.journals.ekb.eg [kamj.journals.ekb.eg]
- 3. Detection and quantification of renal fibrosis by computerized tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of iopromide contrast agents on kidney iNOS expression and tubular histopathology alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semmelweis.hu [semmelweis.hu]
- 6. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray-Based 3D Histopathology of the Kidney Using Cryogenic Contrast-Enhanced MicroCT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Contrast-Induced Acute Kidney Injury Model Based on the 5/6-Nephrectomy Rat and Nephrotoxicological Evaluation of Iohexol and Iodixanol In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Contrast Enhancement and Corrected Attenuation Values of Renal Tumors in Predicting Renal Cell Carcinoma (RCC) Subtypes: Protocol for a Triphasic Multi-Slice Computed Tomography (CT) Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. medicalsciencejournal.com [medicalsciencejournal.com]
- 14. [Correlation between pathologic features and perfusion CT of renal cancer: a feasibility study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predictive value of extracellular volume fraction determined using enhanced computed tomography for pathological grading of clear cell renal cell carcinoma: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection and quantification of renal fibrosis by computerized tomography | PLOS One [journals.plos.org]
- 18. karger.com [karger.com]
- 19. Assessment of the extracellular volume fraction for the grading of clear cell renal cell carcinoma: first results and histopathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of ionic versus non-ionic contrast media in research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medical imaging and intervention, contrast media are indispensable tools for enhancing the visualization of anatomical structures and physiological processes. The development of iodinated contrast agents has evolved significantly, leading to two primary classes: ionic and non-ionic contrast media. While both serve the fundamental purpose of radiopacity, their distinct physicochemical properties translate into notable differences in their interaction with biological systems. This comprehensive guide provides a comparative review of ionic and non-ionic contrast media, presenting experimental data, detailed methodologies, and visual representations of their effects to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Non-ionic contrast media are generally considered safer and are associated with a lower incidence of adverse drug reactions (ADRs) compared to ionic contrast media.[1][2][3] The primary driver of this improved safety profile is the lower osmolality of non-ionic agents, which reduces physiological disturbances.[2][4] Experimental evidence consistently demonstrates that ionic contrast media induce more pronounced hemodynamic changes, greater renal toxicity, and more significant endothelial cell damage than their non-ionic counterparts. At the cellular level, both types of agents can trigger apoptosis and modulate key signaling pathways involved in cell survival and inflammation; however, the magnitude of these effects often differs.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies on ionic and non-ionic contrast media.
Table 1: Incidence of Adverse Drug Reactions (ADRs)
| Study Type | Contrast Media Type | Number of Patients | Overall ADR Rate (%) | Severe ADR Rate (%) |
| Large-scale prospective study[3] | Ionic | 169,284 | 12.66 | 0.22 |
| Non-ionic | 168,363 | 3.13 | 0.04 |
Table 2: Hemodynamic Effects Following Cardiac Angiography
| Parameter | Ionic Contrast Media (Diatrizoate) | Non-ionic Contrast Media (Iohexol) |
| Change in Heart Rate | Significant increase | Less pronounced increase |
| Change in Peripheral Arterial Pressure | Significant decrease | Less pronounced decrease |
| Change in Left Ventricular End-Diastolic Pressure | Significant increase | Less pronounced increase |
| QT Interval Prolongation | Significant prolongation | Minimal to no prolongation |
Data synthesized from multiple studies.[5]
Table 3: In Vitro Effects on Human Endothelial Cells
| Parameter | Ionic Contrast Media (Diatrizoate) | Non-ionic Contrast Media (Iohexol) |
| Cell Viability (MTT Assay) | Significant decrease | Minimal decrease |
| Membrane Damage (LDH Release) | Significant increase | Minimal increase |
| Apoptosis Induction | More significant | Less significant |
Data synthesized from in vitro studies.
Experimental Protocols
Understanding the methodologies behind the data is crucial for critical evaluation and replication. Below are detailed protocols for key experiments cited in this review.
Protocol 1: Assessment of Adverse Drug Reactions in a Clinical Setting
Objective: To compare the incidence and severity of adverse drug reactions between ionic and non-ionic contrast media in a large patient population.
Methodology:
-
Patient Recruitment: A large cohort of patients undergoing contrast-enhanced computed tomography (CT) or urography is enrolled.
-
Randomization: Patients are randomly assigned to receive either an ionic (e.g., diatrizoate) or a non-ionic (e.g., iohexol) contrast medium.
-
Data Collection: A standardized questionnaire is administered to patients to document any adverse effects experienced during and after the procedure. Additionally, clinical staff record any observed reactions.
-
Severity Classification: Adverse reactions are categorized as mild (e.g., nausea, mild urticaria), moderate (e.g., severe urticaria, mild bronchospasm), or severe (e.g., hypotensive shock, respiratory arrest).
-
Statistical Analysis: The incidence rates of overall and severe ADRs are calculated for each group and compared using appropriate statistical tests (e.g., chi-squared test).
Protocol 2: Evaluation of Hemodynamic Effects During Cardiac Catheterization
Objective: To compare the acute hemodynamic effects of ionic and non-ionic contrast media during coronary angiography.
Methodology:
-
Patient Selection: Patients scheduled for elective coronary angiography are recruited for the study.
-
Baseline Measurements: Baseline hemodynamic parameters, including heart rate, arterial blood pressure, and left ventricular end-diastolic pressure, are recorded.
-
Contrast Administration: Patients receive either an ionic or a non-ionic contrast agent as part of their standard procedure.
-
Continuous Monitoring: Hemodynamic parameters are continuously monitored and recorded throughout the procedure and for a defined period post-injection.
-
Data Analysis: The maximum changes from baseline for each hemodynamic parameter are determined and compared between the two contrast media groups using statistical methods such as t-tests or ANOVA.
Protocol 3: In Vitro Assessment of Endothelial Cell Toxicity
Objective: To compare the cytotoxic effects of ionic and non-ionic contrast media on cultured human endothelial cells.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until confluent.
-
Contrast Media Exposure: The cultured cells are exposed to various concentrations of ionic and non-ionic contrast media for a defined period (e.g., 30 minutes). A control group is exposed to the culture medium alone.
-
Cell Viability Assay (MTT): Following exposure, the MTT reagent is added to the cells. The formation of formazan crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.
-
Membrane Integrity Assay (LDH): The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: The results from the treated groups are compared to the control group to determine the relative cytotoxicity of each contrast medium.
Signaling Pathways and Mechanisms of Action
The adverse effects of contrast media are rooted in their interactions with cellular signaling pathways. Both ionic and non-ionic agents can induce cellular stress, leading to apoptosis and inflammation.
Induction of Apoptosis
Both ionic and non-ionic contrast media have been shown to induce apoptosis in various cell types, including renal tubular cells and neutrophils.[6][7][8] This process is often mediated through the intrinsic (mitochondrial) pathway. Studies have indicated that ionic contrast media tend to have a more pronounced pro-apoptotic effect compared to non-ionic agents.[6] The activation of the intrinsic pathway involves the depolarization of the mitochondrial membrane and the subsequent activation of caspases, particularly caspase-9 and the executioner caspase-3.[7][8]
Modulation of Kinase Signaling Pathways
Contrast media can modulate several key intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. These include the PI3K/Akt, MAPK (ERK, p38, JNK), and mTOR pathways.
-
PI3K/Akt Pathway: This is a crucial cell survival pathway. Studies have shown that both low-osmolar and iso-osmolar non-ionic contrast media can decrease the phosphorylation (and thus activation) of Akt.[9] The low-osmolar agent iomeprol was found to have a greater inhibitory effect on Akt phosphorylation compared to the iso-osmolar iodixanol.[9]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in cellular responses to stress. Iomeprol has been shown to have a greater effect on the phosphorylation of p38 and JNK compared to iodixanol.[9] Conversely, iodixanol caused a greater decrease in the phosphorylation of ERK1/2.[9]
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Both iomeprol and iodixanol have been found to decrease the phosphorylation of mTOR and its downstream target p70S6 kinase.[9]
The differential effects of various contrast media on these kinase pathways highlight the complexity of their cellular interactions beyond simple osmotoxicity.
Conclusion
The selection of a contrast agent in a research or clinical setting has significant implications for experimental outcomes and patient safety. The evidence strongly supports the superior safety profile of non-ionic contrast media over their ionic counterparts, primarily due to their lower osmolality. This difference is reflected in a lower incidence of adverse reactions and less severe physiological disturbances. For researchers, understanding the distinct cellular and molecular effects of these agents is critical for interpreting experimental data accurately. The choice between different types of non-ionic agents (e.g., low-osmolar vs. iso-osmolar) may also be relevant depending on the specific biological system under investigation, as they can exhibit differential effects on intracellular signaling pathways. Future research should continue to elucidate the precise molecular mechanisms underlying the effects of various contrast media to facilitate the development of even safer and more effective agents.
References
- 1. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic contrast media vs non-ionic contrast media - Suppliers, Exporters, and Manufacturers China Medicine [wamin.com]
- 3. researchgate.net [researchgate.net]
- 4. Contrast Media | Radiology Key [radiologykey.com]
- 5. Comparison of ionic and non-ionic contrast agents in cardiac catheterization: the effects of ventriculography and coronary arteriography on hemodynamics, electrocardiography, and serum creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Differential activation of signaling pathways by low-osmolar and iso-osmolar radiocontrast agents in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Iotalamic Acid Enhancement Patterns with Tissue Pathophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iotalamic acid enhancement patterns in various tissue pathophysiologies, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this contrast agent in preclinical and clinical imaging studies.
Introduction to this compound
This compound is a small, water-soluble, iodinated contrast agent that has been used in medical imaging for decades. Its primary mechanism of action is the attenuation of X-rays due to its high atomic number iodine atoms. Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid space and is primarily excreted unchanged by glomerular filtration in the kidneys. This pharmacokinetic profile allows for the assessment of tissue vascularity, perfusion, and the integrity of biological barriers, such as the blood-brain barrier. The degree and pattern of tissue enhancement, as measured by the change in Hounsfield Units (HU) on computed tomography (CT) scans, can provide valuable insights into the underlying pathophysiology.
Data Presentation: Quantitative Enhancement Patterns
The following tables summarize quantitative data on this compound enhancement in different pathological conditions. These values are indicative and can vary based on the specific experimental or clinical setup.
Table 1: this compound Enhancement in Tumor Pathophysiology (Glioma)
| Tissue Type | Perfusion Parameter | Mean Value (High-Grade Glioma) | Mean Value (Low-Grade Glioma) | Citation |
| Brain | Normalized Cerebral Blood Volume (nCBV) | 3.06 ± 1.35 | 1.44 ± 0.42 | [1] |
| Brain | Normalized Cerebral Blood Flow (nCBF) | 3.03 ± 2.16 | 1.16 ± 0.36 | [1] |
| Brain | Permeability-Surface Area Product (PS) | 3.4 times higher than normal tissue | - | [2][3] |
Table 2: this compound Enhancement in Renal Pathophysiology (Renal Artery Stenosis)
| Condition | Measurement | Pre-Dilatation | Post-Dilatation | Citation |
| Renal Artery Stenosis | Attenuation Difference (HU) between Kidneys | 16 ± 4 | 7 ± 6 | [4] |
| Renal Artery Stenosis | Relative Opacification of Post-stenotic Kidney | 43.6% ± 2.4% | 47.4% ± 1.7% | [4] |
Note: More specific quantitative data for this compound in inflammation, fibrosis, and neuroinflammation is limited in the reviewed literature. The provided data for tumors and renal artery stenosis is based on studies using non-ionic contrast agents, which have similar pharmacokinetic properties to this compound.
Correlating Enhancement Patterns with Pathophysiology
Tumor Angiogenesis and Permeability
In oncology, the enhancement pattern of this compound can reflect the degree of tumor angiogenesis and vascular permeability. High-grade gliomas, for example, are characterized by a disrupted blood-brain barrier and increased vascularity. This leads to a greater accumulation of this compound in the interstitial space, resulting in higher and more heterogeneous enhancement compared to low-grade gliomas.[1] Perfusion CT parameters, such as cerebral blood volume (CBV) and cerebral blood flow (CBF), are often significantly elevated in high-grade tumors.[1] The permeability-surface area product (PS), a measure of vessel leakiness, is also a key indicator of malignancy.[2][3]
Renal Dysfunction
Dynamic CT scanning with this compound can be used to assess renal function and identify pathologies such as renal artery stenosis. In patients with significant stenosis, the affected kidney will show delayed and reduced peak enhancement compared to the contralateral, healthy kidney.[4] Following successful angioplasty, the attenuation difference between the two kidneys at peak enhancement decreases, and the relative opacification of the post-stenotic kidney improves, indicating restored blood flow.[4]
Inflammation and Fibrosis
Neuroinflammation and Blood-Brain Barrier Disruption
In the context of neuroinflammatory diseases like multiple sclerosis, the enhancement of lesions following this compound administration would indicate a breakdown of the blood-brain barrier, a hallmark of active disease. The pattern and duration of enhancement could potentially provide information about the stage and severity of the inflammatory process. However, dedicated studies with this compound to quantify these changes are not prevalent in recent literature.
Experimental Protocols
Dynamic Contrast-Enhanced CT (DCE-CT) for Tumor Perfusion
Objective: To quantitatively assess tumor vascularity and permeability.
Protocol:
-
Baseline Scan: An unenhanced CT scan of the tumor region is acquired.
-
Contrast Administration: A bolus of a non-ionic iodinated contrast agent (e.g., iopamidol, which has similar properties to this compound) is injected intravenously at a rate of 8 ml/s (total volume of 40 ml, 300 mg iodine/ml).[5]
-
Dynamic Scanning: A cine scan is initiated 4 seconds after the start of the injection and continues for 40 seconds with a 1-second interval.[5]
-
Data Analysis: Regions of interest (ROIs) are drawn on the tumor and a major feeding artery (e.g., anterior or middle cerebral artery for brain tumors) on the unenhanced scan.[2] Time-attenuation curves are generated for the tumor and the arterial input function. Perfusion parameters such as CBV, CBF, and PS are calculated using appropriate software and compartmental models (e.g., Patlak analysis).[2][3]
Dynamic CT for Renal Artery Stenosis Evaluation
Objective: To assess the hemodynamic significance of renal artery stenosis.
Protocol:
-
Contrast Administration: An intravenous bolus injection of an iodinated contrast material is administered.[4]
-
Dynamic Scanning: Serial CT scans of the kidneys are acquired to capture the peak enhancement of the renal cortex.
-
Data Analysis: ROIs are placed on the cortex of both the stenotic and contralateral kidneys. The difference in peak attenuation (in HU) between the two kidneys is calculated. The relative opacification of the post-stenotic kidney is also determined.[4]
Visualization of Key Concepts
Caption: Correlation of this compound delivery with tissue pathophysiology and resulting enhancement patterns.
Caption: Workflow for Dynamic Contrast-Enhanced CT (DCE-CT) with this compound for tumor perfusion analysis.
Comparison with Alternatives
Several alternatives to this compound are available for contrast-enhanced imaging, each with its own advantages and disadvantages.
Table 3: Comparison of this compound with Alternative Contrast Agents
| Contrast Agent | Modality | Key Advantages | Key Disadvantages |
| This compound | CT | Well-established, cost-effective | Higher osmolality compared to newer agents, potential for contrast-induced nephropathy (CIN) |
| Iohexol/Iopamidol | CT | Lower osmolality (non-ionic), generally better safety profile regarding patient discomfort and allergic reactions | Higher cost than ionic agents |
| Gadolinium-based agents | MRI | High sensitivity for detecting blood-brain barrier disruption, no ionizing radiation | Risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment, gadolinium deposition concerns |
| Microbubble agents | Ultrasound | Real-time imaging of blood flow, no ionizing radiation, no nephrotoxicity | Limited to vascular space, lower spatial resolution than CT/MRI |
| Carbon Dioxide | Angiography | No risk of CIN or allergic reactions | Can only be used for imaging below the diaphragm, risk of gas embolism |
Conclusion
This compound remains a valuable tool for contrast-enhanced CT imaging, providing important functional information about tissue pathophysiology. Its enhancement patterns can be correlated with key disease processes such as tumor angiogenesis, renal artery stenosis, and disruptions of the blood-brain barrier. While newer, lower-osmolality agents may offer a better safety profile for some patients, the principles of contrast enhancement and the quantitative analysis techniques described in this guide are broadly applicable across different iodinated contrast media. For researchers and drug development professionals, understanding these principles is crucial for designing and interpreting preclinical and clinical imaging studies aimed at assessing disease progression and therapeutic response.
References
- 1. Role of Perfusion CT in Glioma Grading and Comparison with Conventional MR Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of CT-perfusion parameters in the evaluation of brain gliomas and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of CT-perfusion parameters in the evaluation of brain gliomas and metastases | springermedizin.de [springermedizin.de]
- 4. Renal artery stenosis and evaluation of the effect of endoluminal dilatation. Comparison of dynamic CT scanning and I-131-OIHA renogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Benchmarking Iotalamic acid against alternative imaging techniques for vascular assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of iotalamic acid against prominent alternative imaging techniques for vascular assessment. The following sections detail the performance and characteristics of this compound in comparison to other iodinated contrast media, gadolinium-based contrast agents, carbon dioxide (CO2), and contrast-enhanced ultrasound (CEUS). The information is supported by experimental data to aid in the selection of appropriate imaging modalities for preclinical and clinical research.
Introduction to this compound
This compound is a water-soluble, iodinated contrast medium used in various radiographic procedures, including angiography and computed tomography (CT), to enhance the visibility of vascular structures.[1][2] As an ionic, high-osmolar contrast medium (HOCM), its efficacy is based on the high atomic number of iodine, which attenuates X-rays, thereby providing contrast to the blood vessels in which it is contained.[1] However, its high osmolality is associated with a higher incidence of adverse effects compared to newer, low-osmolar agents.[3][4]
Alternative Vascular Imaging Techniques
A variety of alternative contrast agents and imaging modalities are available for vascular assessment, each with distinct advantages and limitations.
-
Low-Osmolar Iodinated Contrast Media (LOCM): This class includes non-ionic monomers (e.g., iopamidol, iohexol) and ionic dimers (e.g., ioxaglate). They were developed to reduce the osmolality-related side effects of HOCMs like this compound.[3]
-
Gadolinium-Based Contrast Agents (GBCAs): Used for magnetic resonance angiography (MRA), GBCAs are paramagnetic agents that enhance the signal of blood vessels.[5][6] They are a primary alternative for patients with contraindications to iodinated contrast, though they carry a risk of nephrogenic systemic fibrosis in individuals with severe renal impairment.[7]
-
Carbon Dioxide (CO2) Angiography: CO2 is a negative contrast agent used in digital subtraction angiography (DSA).[8] Being a naturally occurring gas, it is a safe alternative for patients with renal failure or allergies to iodinated contrast media, as it is not nephrotoxic and does not cause allergic reactions.[8]
-
Contrast-Enhanced Ultrasound (CEUS): This technique utilizes microbubbles, typically composed of a high-molecular-weight gas encapsulated in a lipid or polymer shell, as a contrast agent for ultrasound imaging.[9][10] These microbubbles are strictly intravascular and enhance the visualization of blood flow and microvasculature in real-time without the use of ionizing radiation.[9][11]
Comparative Data on Performance and Safety
The following tables summarize quantitative data from studies comparing this compound and other contrast agents across various performance and safety metrics.
Table 1: Hemodynamic Effects and Patient Discomfort
| Parameter | This compound (or similar HOCM) | Iopamidol (LOCM) | Notes |
| Hemodynamic Changes | |||
| Heart Rate | Significant Increase | Smaller Rise | Iopamidol causes less hemodynamic disturbance.[12] |
| LV Systolic Pressure | Significant Decrease | Smaller Fall | Iopamidol demonstrates more stable hemodynamics.[12] |
| LV End-Diastolic Pressure | Increase | No significant difference from iotalamate | Changes in LVEDP were not significantly different between the two.[12] |
| Patient-Reported Discomfort | |||
| Pain | Significantly Higher | Significantly Lower | Non-ionic agents like iopamidol are better tolerated.[2][4] |
| Sensation of Warmth | Significantly Higher | Significantly Lower | A consistent finding favoring non-ionic, low-osmolar agents.[2] |
Table 2: Effects on Platelet Aggregation
| Contrast Agent | Concentration for Platelet Inhibition | Mechanism |
| Meglumine Iothalamate | ≥ 11 mg iodine/mL | Inhibits platelet responses to ADP, epinephrine, and collagen.[13][14][15] |
| Iopamidol | > 30 mg iodine/mL | Less inhibitory to platelet function compared to iothalamate.[13][14][15] |
| Ioxaglate | > 30 mg iodine/mL | Less inhibitory to platelet function compared to iothalamate.[13][14][15] |
Table 3: Diagnostic Accuracy and Performance
| Comparison | Modality/Agent 1 | Modality/Agent 2 | Key Findings |
| Vessel Diameter Assessment | CO2 Angiography | Iodinated Contrast | CO2 angiography may yield larger vessel measurements compared to iodinated contrast.[8][16] In some studies, no significant difference in diameter underestimation was found between CO2 and iodinated contrast in animal models.[17][18] |
| Peripheral Artery Disease (PAD) Assessment | CT Angiography (Iodinated Contrast) | Duplex Ultrasound (DUS) | CTA is generally more accurate for iliac arterial diseases, while DUS shows good concordance for the femoro-popliteal axis. CTA can be less accurate than DUS below the knee.[19][20] |
| CT Angiography (Iodinated Contrast) | Contrast-Enhanced Ultrasound (CEUS) | CEUS shows strong observer agreement and is a viable alternative for clear peripheral and foot imaging without radiation or nephrotoxic contrast. | |
| Aortic Aneurysm Assessment | Gadolinium-Enhanced MRA | CT Angiography / Angiography | MRA provides essential anatomical information for surgery with high sensitivity (94%) and specificity (98%) for significant stenoses, without the risk of contrast-induced nephrotoxicity.[5][21] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate benchmarking of imaging agents. Below are generalized methodologies for preclinical and clinical vascular imaging studies.
Preclinical Animal Model for CT Angiography
-
Animal Preparation: Anesthetize the subject animal (e.g., pig, rabbit) and maintain anesthesia throughout the procedure. Place an intravenous catheter for contrast administration. Monitor vital signs, including heart rate and blood pressure.
-
Image Acquisition Protocol:
-
Perform a non-contrast CT scan of the target vascular territory to serve as a baseline.
-
Administer the contrast agent (e.g., this compound or an alternative) via the catheter. A typical dose would be in the range of 1.5-2.0 mL/kg, injected at a controlled rate (e.g., 2-5 mL/s).[22]
-
Initiate dynamic or helical CT scanning. Scan timing can be optimized using a test bolus or bolus tracking technique to ensure image acquisition during peak arterial enhancement.
-
Scan parameters should be standardized across all study groups (e.g., kVp, mAs, slice thickness, pitch).[22][23]
-
-
Image Analysis:
-
Reconstruct axial images and create multiplanar reformats (MPR) and 3D volume-rendered images.
-
Place regions of interest (ROIs) within the vessel lumen at predefined locations to measure attenuation in Hounsfield Units (HU).
-
Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for quantitative comparison of image quality.
-
Qualitative analysis can be performed by blinded reviewers scoring for vessel opacification, delineation, and diagnostic confidence.
-
Clinical Protocol for Peripheral Angiography
-
Patient Preparation: Ensure the patient is well-hydrated. Obtain informed consent. Position the patient on the angiography table and establish arterial access (e.g., via the femoral artery).
-
Procedure:
-
Perform a baseline digital subtraction angiography (DSA) run if necessary.
-
Administer the contrast agent through a catheter positioned in the target vessel. The volume and injection rate are determined by the vessel being imaged.
-
Acquire a series of X-ray images in rapid succession. The digital subtraction technique removes the background bone and soft tissue, leaving only the contrast-filled vessels visible.
-
-
Data Collection and Analysis:
-
Record any patient-reported sensations of pain or warmth using a visual analog scale (VAS).
-
Monitor hemodynamic parameters (blood pressure, heart rate) before, during, and after the procedure.
-
Analyze angiograms for diagnostic accuracy, including the degree of stenosis and vessel morphology.
-
Visualizations
Experimental Workflow for Comparative Vascular Imaging
Caption: Generalized workflow for benchmarking vascular imaging agents.
Mechanism of Action and Potential for Nephrotoxicity
References
- 1. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of contrast media in cerebral angiography: iopamidol vs. methylglucamine iothalamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical cardiovascular experiences with iopamidol: a new non-ionic contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gadolinium-enhanced magnetic resonance angiography of abdominal aortic aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRI contrast media - new developments and trends. CTA vs. MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRI and MRA of Aortic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accuracy of CO2 angiography in vessel diameter assessment: a comparative study of CO2 versus iodinated contrast material in an aortoiliac flow model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound contrast agents: microbubbles made simple for the pediatric radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Contrast media for left ventricular angiography. A comparison between Cardio-Conray and iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of platelet function by contrast media: iopamidol and ioxaglate versus iothalamate. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsna.org [pubs.rsna.org]
- 15. Inhibition of platelet function by contrast media: iopamidol and ioxaglate versus iothalamate: work in progress (Conference) | OSTI.GOV [osti.gov]
- 16. co2angio.org [co2angio.org]
- 17. co2angio.org [co2angio.org]
- 18. Accuracy of CO(2) angiography in vessel diameter assessment: a comparative study of CO(2) versus iodinated contrast material in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Duplex ultrasound versus CT angiography for the treatment planning of lower-limb arterial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Duplex ultrasound versus CT angiography for the treatment planning of lower-limb arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. CT Angiography in the Lower Extremity Peripheral Artery Disease Feasibility of an Ultra-Low Volume Contrast Media Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dash.harvard.edu [dash.harvard.edu]
Safety Operating Guide
Proper Disposal of Iotalamic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of iotalamic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-impermeable gloves, safety goggles, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of a spill, prevent the chemical from entering drains and collect the material using spark-proof tools into a suitable, closed container for disposal.[1]
This compound Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This typically involves incineration under controlled conditions. Under no circumstances should this compound or its solutions be discharged into sewer systems. [1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Use only appropriate, compatible, and clearly labeled containers for this compound waste.[5] Plastic containers are often preferred.[5]
-
The container must be in good condition with a secure, non-leaking cap.[3]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[6]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
-
The SAA should be a designated and properly marked area, away from ignition sources and incompatible materials.[1]
-
Ensure secondary containment is used to prevent spills from reaching drains.[7]
-
-
Arrange for Professional Disposal:
-
Empty Container Disposal:
-
A container that has held this compound should be triple-rinsed with a suitable solvent (such as water, if appropriate) before being disposed of as regular trash.[7]
-
The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste.[4]
-
All labels on the empty container must be defaced or removed before disposal.[7]
-
Quantitative Data on this compound Waste Management
While specific regulatory disposal limits for this compound are not broadly published and can vary by jurisdiction, the following table summarizes general quantitative guidelines for laboratory hazardous waste management that apply.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic "P-listed" Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in SAA (if limits not exceeded) | Up to 12 months | [5] |
| Time to Remove from SAA once Full | Within 3 calendar days | [5] |
Note: While this compound is not typically classified as a "P-listed" acutely toxic waste, these limits are provided as a general reference for good laboratory practice in waste accumulation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Iotalamic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Iotalamic acid, a contrast agent used in medical imaging. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specifications | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from dust, splashes, and vapors. |
| Skin Protection | - Fire/flame resistant and impervious clothing. - Chemical impermeable gloves (must be inspected prior to use).[1] | To prevent skin contact with the chemical. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | To protect against inhalation of dust, mists, or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.
1. Preparation and Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[3]
-
Wear the appropriate PPE as specified in the table above.
-
Wash hands thoroughly after handling.[3]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Recommended storage temperature for the powder form is -20°C.[2]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Avoid breathing vapors, mist, or gas.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Do not let the chemical enter drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. The chemical should be collected in a suitable and closed container labeled for disposal.[1][3]
-
Container Disposal: Dispose of the contaminated container as unused product, following the appropriate regulations.
First Aid Procedures
In the event of exposure, immediate action is critical.
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
After skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water. Consult a doctor.[1]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
